Product packaging for Delfinidin(Cat. No.:)

Delfinidin

Cat. No.: B1262990
M. Wt: 301.23 g/mol
InChI Key: GXJDGHPXUVXIBO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delphinidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of delphinidin;  major species at pH 7.3. It has a role as an antineoplastic agent, a biological pigment and a plant metabolite. It is a conjugate base of a delphinidin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9O7- B1262990 Delfinidin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9O7-

Molecular Weight

301.23 g/mol

IUPAC Name

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2,6-dihydroxyphenolate

InChI

InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5,17-21H/p-1

InChI Key

GXJDGHPXUVXIBO-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1O)[O-])O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthetic Pathway of Delphinidin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biosynthetic pathway of delphinidin (B77816), a key anthocyanidin responsible for the purple and blue pigmentation in a diverse range of plants. A comprehensive understanding of this pathway is crucial for advancements in plant genetics, agricultural science, and the development of natural colorants and therapeutic agents.

The Core Biosynthetic Pathway of Delphinidin

Delphinidin is a flavonoid synthesized through a specialized branch of the phenylpropanoid pathway. The synthesis begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions. The core pathway can be segmented into three main stages: the general phenylpropanoid pathway, the flavonoid biosynthesis pathway, and the anthocyanin-specific branch leading to delphinidin.

The journey from L-phenylalanine to naringenin (B18129) involves several enzymes acting in concert, including phenylalanine ammonialyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI)[1]. Naringenin then serves as a crucial intermediate.

The formation of delphinidin is distinguished by the hydroxylation pattern of the B-ring of the flavonoid skeleton. The key enzyme responsible for the synthesis of delphinidin precursors is Flavonoid 3',5'-hydroxylase (F3'5'H) , a cytochrome P450 monooxygenase.[2][3] This enzyme catalyzes the addition of hydroxyl groups to the 3' and 5' positions of the B-ring of dihydrokaempferol (B1209521) (DHK) to produce dihydromyricetin (B1665482) (DHM).[2][4] In some species, F3'5'H can also convert dihydroquercetin (DHQ) to DHM.[4][5]

Once DHM is synthesized, it is converted to the unstable leucodelphinidin by Dihydroflavonol 4-reductase (DFR) .[2][6] Subsequently, Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucodelphinidin to form the colored but still unstable delphinidin.[2][7] The final stabilization of the molecule is achieved through glycosylation, a reaction catalyzed by UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT) , which attaches a glucose molecule to form the more stable delphinidin 3-O-glucoside.[2][7]

Visualization of the Delphinidin Biosynthetic Pathway

The following diagram illustrates the enzymatic steps from the key intermediate, Naringenin, to the final stable delphinidin glycoside.

Delphinidin_Pathway cluster_flavanones Flavanones cluster_dihydroflavonols Dihydroflavonols Naringenin Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H Pentahydroxyflavanone Pentahydroxyflavanone Eriodictyol->Pentahydroxyflavanone F3'5'H DHQ Dihydroquercetin (DHQ) Eriodictyol->DHQ F3H DHM Dihydromyricetin (DHM) Pentahydroxyflavanone->DHM F3H DHK->DHQ F3'H DHK->DHM F3'5'H Leucopelargonidin Leucopelargonidin DHK->Leucopelargonidin DFR DHQ->DHM F3'5'H Leucocyanidin Leucocyanidin DHQ->Leucocyanidin DFR Leucodelphinidin Leucodelphinidin DHM->Leucodelphinidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin3G Delphinidin 3-O-glucoside Delphinidin->Delphinidin3G UFGT F3H F3H F3_prime_H F3'H F3_prime_5_prime_H F3'5'H DFR DFR ANS ANS UFGT UFGT

Figure 1. Biosynthetic pathway of delphinidin from naringenin.

Quantitative Data on Delphinidin Biosynthesis

The efficiency and substrate preference of the enzymes in the delphinidin pathway are critical for determining the final anthocyanin profile in a plant. The following tables summarize key quantitative data related to enzyme kinetics and metabolite concentrations.

EnzymePlant SourceSubstrateK_m (μM)Catalytic Efficiency (k_cat/K_m) (s⁻¹M⁻¹)Reference
Flavonoid 3',5'-Hydroxylase (F3'5'H) Carthamus tinctorius (Safflower)Naringenin144.7Not Reported[8]
Solanum lycopersicum (Tomato)Naringenin1.20Not Reported[9]
Dihydroflavonol 4-Reductase (DFR) Vitis vinifera (Grape)Dihydroquercetin (DHQ)24.6 (K_d)Not Reported[10]
Delphinium grandiflorumDihydrokaempferol (DHK)Not Reported0.28[11]
Delphinium grandiflorumDihydroquercetin (DHQ)Not Reported0.26[11]
Delphinium grandiflorumDihydromyricetin (DHM)Not Reported0.04[11]
Table 1. Kinetic parameters of key enzymes in the delphinidin biosynthetic pathway.
Plant MaterialCompoundConcentrationReference
Blueberry (Uruguay)Delphinidin-3-galactoside298 mg/100 g dry weight[1]
Blueberry (Uruguay)Delphinidin-3-glucoside128 mg/100 g dry weight[1]
Blueberry (Poland)Delphinidin-3-galactoside541 mg/100 g dry weight[1]
Blueberry (Germany)Delphinidin-3-galactoside543 mg/100 g dry weight[1]
Lycium ruthenicum FruitDelphinidin-3-O-rutinosideAccumulation increases significantly with fruit development[12]
Ampelopsis grossedentataDihydromyricetin (DHM)362.7 ± 12.5 mg/g in extract[3]
Table 2. Concentration of delphinidin and its precursor in various plant sources.

Experimental Protocols

In Vitro Enzyme Activity Assay of Recombinant F3'5'H

This protocol outlines a method for expressing F3'5'H in a heterologous system and assaying its activity.

1. Gene Cloning and Expression Vector Construction:

  • The full-length coding sequence of the F3'5'H gene is amplified from cDNA of the source plant using PCR with specific primers.

  • The PCR product is cloned into a suitable expression vector (e.g., pYES2/CT for yeast or pGEX for E. coli).

2. Heterologous Expression and Protein Purification:

  • The expression vector is transformed into a suitable host strain (e.g., Saccharomyces cerevisiae or E. coli BL21).

  • Protein expression is induced according to the vector system's protocol.

  • Cells are harvested, lysed, and the recombinant protein is purified, often using affinity chromatography for tagged proteins (e.g., His-tag).[8]

3. Enzyme Assay:

  • The reaction mixture is prepared containing a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.0), the purified recombinant F3'5'H protein, a cytochrome P450 reductase (if necessary), and the substrate (e.g., naringenin or dihydrokaempferol).[8][11]

  • The reaction is initiated by the addition of a cofactor, typically NADPH.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 25-60 minutes).[8][11]

  • A negative control with heat-inactivated enzyme is run in parallel.[8]

4. Product Analysis:

  • The reaction is stopped, often by the addition of an organic solvent like ethyl acetate.[11]

  • The products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated products (e.g., eriodictyol, dihydromyricetin).[8]

HPLC Analysis of Delphinidin and its Glycosides

This protocol describes a general method for the extraction and quantification of anthocyanins from plant tissues.

1. Sample Preparation and Extraction:

  • Plant tissue (e.g., fruit peels, petals) is frozen in liquid nitrogen and ground to a fine powder.

  • The powdered tissue is extracted with a solvent, typically methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanins.[13]

  • The extraction can be enhanced using sonication or vortexing. The mixture is then centrifuged to pellet cell debris.[14]

2. Purification (Optional):

  • For complex matrices, the crude extract can be purified using solid-phase extraction (SPE) or column chromatography with resins like Amberlite XAD-7 or Sephadex LH-20 to remove sugars, organic acids, and other interfering compounds.

3. HPLC-DAD/MS Analysis:

  • The extracted and filtered sample is injected into an HPLC system equipped with a C18 reverse-phase column.[13][14]

  • A gradient elution is typically employed using two mobile phases:

    • Mobile Phase A: Acidified water (e.g., water with 1-5% formic acid).[13][14]

    • Mobile Phase B: Acetonitrile or methanol.[13]

  • The gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the anthocyanins based on their polarity.

  • Detection is performed using a Diode Array Detector (DAD) at a wavelength of approximately 520 nm for anthocyanins.[14]

  • For structural elucidation and confirmation, the HPLC system is coupled to a mass spectrometer (MS).

4. Quantification:

  • Quantification is achieved by comparing the peak areas of the analytes in the sample to a calibration curve generated using authentic standards of delphinidin and its glycosides.

Conclusion

The biosynthetic pathway of delphinidin is a well-characterized segment of flavonoid metabolism in plants, with the enzyme F3'5'H playing a pivotal role in directing flux towards the production of blue and purple pigments. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to manipulate this pathway for agricultural improvement, the production of natural colorants, or the exploration of the pharmacological properties of delphinidin and its derivatives. Further research into the regulatory networks governing the expression of key biosynthetic genes will continue to unlock the potential of this important natural product.

References

Delphinidin: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816), a prominent member of the anthocyanidin class of flavonoids, is a natural polyphenolic compound responsible for the vibrant blue and purple pigmentation in a variety of fruits, flowers, and vegetables. Beyond its role as a natural colorant, delphinidin exhibits a remarkable spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the chemical structure of delphinidin, a detailed analysis of its functional groups, and a summary of its interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Delphinidin's core structure is based on the flavylium (B80283) cation, which consists of a C6-C3-C6 skeleton. This structure comprises two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C). The unique arrangement of hydroxyl groups on these rings is paramount to its chemical properties and biological functions.

The International Union of Pure and Applied Chemistry (IUPAC) name for delphinidin is 2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol.[1] Its chemical structure is characterized by the presence of six hydroxyl (-OH) groups, which are key to its potent antioxidant activity.

Core Structure: The Flavylium Cation

The central feature of delphinidin is the flavylium cation, a benzopyrylium system. This cationic nature, particularly prevalent in acidic conditions, contributes to its vibrant color and its reactivity. The extended conjugation of double bonds across the three-ring system is responsible for the absorption of light in the visible spectrum, giving delphinidin its characteristic hue.

Functional Groups and their Significance

The biological activity of delphinidin is intrinsically linked to the number and position of its hydroxyl functional groups.

  • B-Ring Hydroxylation: Delphinidin is distinguished by the presence of three hydroxyl groups on the B-ring at the 3', 4', and 5' positions. This ortho-trihydroxyphenyl moiety is a critical determinant of its exceptional antioxidant capacity. The proximity of these hydroxyl groups facilitates the donation of hydrogen atoms and electrons to scavenge free radicals effectively.

  • A-Ring and C-Ring Hydroxylation: Hydroxyl groups are also present on the A-ring (at positions 5 and 7) and the C-ring (at position 3). These groups further contribute to the molecule's overall polarity and its ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets such as enzymes and receptors.

The chemical structure of delphinidin is illustrated in the following diagram:

Delphinidin_Structure cluster_molecule Delphinidin Chemical Structure cluster_labels Key Functional Groups Delphinidin_img Delphinidin_img A_Ring A-Ring (Hydroxyls at C5, C7) B_Ring B-Ring (Ortho-trihydroxyl at C3', C4', C5') C_Ring C-Ring (Hydroxyl at C3) Flavylium Flavylium Cation (Oxygen heterocycle)

Caption: Chemical structure of Delphinidin and its key functional groups.

Quantitative Data

A summary of the key physicochemical properties of delphinidin is provided in the table below. These parameters are essential for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

PropertyValueReference
Molecular Formula C₁₅H₁₁O₇⁺[1][2]
Molecular Weight 303.24 g/mol [1][3]
IUPAC Name 2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol[1]
pKa (Strongest Acidic) 5.98[2]
Water Solubility 0.071 g/L[2]
logP 2.07[2]

Modulation of Cellular Signaling Pathways

Delphinidin exerts its biological effects by modulating several key signaling pathways that are often dysregulated in chronic diseases, including cancer. Its ability to interact with and inhibit specific protein kinases is a central mechanism of its action.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression or aberrant activation of EGFR is a hallmark of many cancers. Delphinidin has been shown to be a potent inhibitor of EGFR signaling.[4] It directly inhibits the autophosphorylation of EGFR, thereby blocking the activation of its downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[5][6]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates MAPK MAPK (ERK1/2) EGFR->MAPK Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation MAPK->Proliferation Delphinidin Delphinidin Delphinidin->EGFR Inhibits Autophosphorylation MAPK_Pathway GrowthFactors Growth Factors, Stress Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellResponse Cell Proliferation, Differentiation, Apoptosis TranscriptionFactors->CellResponse Delphinidin Delphinidin Delphinidin->MEK Inhibits Phosphorylation Delphinidin->ERK Inhibits Phosphorylation Extraction_Workflow PlantMaterial Plant Material (e.g., Berries, Eggplant Skin) Extraction Extraction (e.g., Acidified Methanol/Ethanol) PlantMaterial->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Anthocyanin Extract Filtration->CrudeExtract Purification Column Chromatography (e.g., Amberlite XAD-7, Sephadex LH-20) CrudeExtract->Purification Fractionation Fraction Collection Purification->Fractionation Analysis Analysis and Characterization (HPLC, LC-MS, NMR) Fractionation->Analysis PureDelphinidin Pure Delphinidin Analysis->PureDelphinidin

References

A Technical Guide to the Natural Sources and Distribution of Delphinidin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of delphinidin (B77816) glycosides, a class of anthocyanins responsible for the deep blue and purple pigmentation in a variety of plants. This document details their natural sources, quantitative distribution, and the experimental protocols for their extraction and analysis. Furthermore, it elucidates the key signaling pathways modulated by delphinidin, offering insights for drug discovery and development.

Natural Sources and Distribution of Delphinidin Glycosides

Delphinidin and its glycosidic forms are water-soluble pigments belonging to the flavonoid subgroup.[1][2] They are widely distributed in nature, contributing to the vibrant colors of many fruits, vegetables, and flowers.[1][3] The stability and bioavailability of delphinidin are enhanced through glycosylation, with the sugar moiety playing a crucial role.[2][3]

The primary dietary sources of delphinidin glycosides include a variety of berries, grapes, and certain vegetables.[4][5] Blackcurrants, blueberries, and eggplant peel are particularly rich in these compounds.[6][7][8] The specific types and concentrations of delphinidin glycosides can vary significantly between different plant species and even between cultivars of the same species.[9]

Quantitative Distribution in Berries

Berries are among the most significant sources of delphinidin glycosides. Blackcurrants (Ribes nigrum L.) and blueberries (Vaccinium spp.) have been extensively studied for their high anthocyanin content, with delphinidin derivatives being major constituents.

Table 1: Quantitative Content of Delphinidin Glycosides in Selected Berries

Berry SpeciesCultivar/VarietyDelphinidin GlycosideConcentration (mg/100g Fresh Weight)Reference
Blackcurrant (Ribes nigrum L.)'Consort'Delphinidin-3-O-rutinoside15.07 - 21.27[10]
'Consort'Delphinidin-3-O-glucoside8.50 - 10.35[10]
VariousDelphinidin-3-O-rutinosideMost prevalent[8]
VariousDelphinidin-3-O-glucosideSignificant amounts[8]
Blueberry (Vaccinium corymbosum L.)Not specifiedTotal Delphinidin GlycosidesUp to 1017[11]
RabbiteyeTotal Anthocyanidins (as delphinidin equivalents)24.8[12]
LowbushTotal Anthocyanins110 - 725[13][14]
HighbushTotal Anthocyanins42 - 6270[13][14]
Quantitative Distribution in Other Plant Sources

Beyond berries, eggplant peel is a notable source of delphinidin glycosides, with delphinidin-3-rutinoside being the most abundant.[7][15]

Table 2: Quantitative Content of Delphinidin Glycosides in Eggplant Peel

Plant SourceExtraction MethodDelphinidin GlycosideConcentration (mg/100g Dry Weight)Reference
Eggplant (Solanum melongena L.) PeelUltrasound-Assisted Extraction (UAE)Delphinidin-3-O-rutinoside562[7]
Solid-Liquid Extraction (SLE)Delphinidin-3-O-rutinoside157[7]
Ultrasound-Assisted Extraction (UAE)Delphinidin-3-O-glucoside5[7]
Solid-Liquid Extraction (SLE)Delphinidin-3-O-glucoside4[7]

Experimental Protocols

The accurate extraction and quantification of delphinidin glycosides are crucial for research and development. The following sections detail established methodologies for these processes.

Extraction of Delphinidin Glycosides

The choice of extraction solvent and method significantly impacts the yield and stability of anthocyanins. Acidified polar solvents are commonly used to ensure the stability of the flavylium (B80283) cation, the colored form of anthocyanins.[16]

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Eggplant Peel [7]

  • Sample Preparation: Freeze-dry eggplant peels and grind them into a fine powder.

  • Solvent Preparation: Prepare an extraction solvent of ethanol, water, and acetic acid in a ratio of 80:19.5:0.5 (v/v/v).

  • Extraction:

    • Mix the powdered eggplant peel with the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature at 40°C.

  • Purification:

    • Centrifuge the extract at 5000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Storage: Store the final extract at -20°C in the dark until analysis.

Protocol 2: Solid-Liquid Extraction (SLE) from Berries [10]

  • Sample Preparation: Homogenize fresh or frozen berries.

  • Solvent Preparation: Prepare an extraction solvent of methanol (B129727) with 0.1% HCl (v/v).

  • Extraction:

    • Mix the homogenized berry sample with the extraction solvent.

    • Agitate the mixture on a shaker for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Centrifuge the mixture to pellet solid debris.

    • Collect the supernatant. For further purification, solid-phase extraction (SPE) with a C18 cartridge can be employed.

  • Storage: Store the extract at -20°C or below until HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a diode-array detector (DAD) is the most common and reliable method for the separation and quantification of individual delphinidin glycosides.[17][18]

Protocol 3: HPLC-DAD Analysis of Delphinidin Glycosides [10][19]

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 5% formic acid in water.

    • Solvent B: 100% methanol or acetonitrile.

  • Gradient Elution:

    • A typical gradient starts with a low percentage of solvent B (e.g., 5-10%), increasing linearly to a higher percentage (e.g., 30-40%) over 30-40 minutes. This is followed by a wash and re-equilibration step. The specific gradient profile should be optimized based on the sample matrix and the specific glycosides of interest.

  • Detection: Monitor the eluent at 520 nm for anthocyanins.

  • Quantification:

    • Prepare calibration curves using authentic standards of delphinidin-3-O-glucoside, delphinidin-3-O-rutinoside, and other relevant glycosides.

    • Quantify the delphinidin glycosides in the samples by comparing their peak areas to the calibration curves.

Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and higher-throughput alternative for the qualitative and semi-quantitative analysis of delphinidin glycosides.[5]

Protocol 4: HPTLC Analysis of Delphinidin Glycosides [5]

  • Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.

  • Sample Application: Apply the extracts and standards as bands onto the HPTLC plate using an automated applicator.

  • Mobile Phase: A mixture of ethyl acetate, 2-butanone, water, and formic acid (e.g., 7:3:0.8:1.2, v/v/v/v).

  • Development: Develop the plate in a saturated chromatographic chamber until the mobile phase reaches the desired height.

  • Detection and Quantification:

    • Dry the plate and visualize the bands under white light or UV light (366 nm).

    • Scan the plate with a densitometer at 520 nm for quantification.

    • Quantify the compounds by comparing the peak areas of the samples with those of the standards.

Modulation of Signaling Pathways

Delphinidin has been shown to exert its biological effects by modulating several key cellular signaling pathways, making it a compound of interest for drug development. These pathways are integral to processes such as cell proliferation, inflammation, and apoptosis.[1][4][20]

PI3K/Akt Signaling Pathway

Delphinidin can inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[2][20] By targeting both upstream (PI3K/Akt) and downstream (mTOR) components, delphinidin can effectively suppress cell survival and growth.[3]

PI3K_Akt_Pathway Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Survival & Growth mTOR->CellGrowth

Caption: Delphinidin's inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Delphinidin can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[21][22] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus and the transcription of its target genes.[21]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Delphinidin Delphinidin IKK IKK Delphinidin->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα NFkB_active NF-κB (active) IkBa_p->NFkB_active releases NF-κB IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB_active->NFkB_nuc Gene Gene Transcription NFkB_nuc->Gene

Caption: Delphinidin's interference with the NF-κB signaling cascade.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target of delphinidin.[1][4] Delphinidin can inhibit the phosphorylation of key kinases in the ERK pathway, such as Raf and MEK, thereby suppressing cell proliferation and inducing apoptosis.[1] It can also modulate the JNK and p38 pathways, contributing to its anti-inflammatory and anti-cancer effects.[23]

MAPK_Pathway Delphinidin Delphinidin Raf Raf Delphinidin->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibitory action of delphinidin on the MAPK/ERK pathway.

Conclusion

Delphinidin glycosides are abundant in a variety of commonly consumed fruits and vegetables, positioning them as significant dietary components with potential health benefits. This guide has provided a comprehensive overview of their natural distribution, with quantitative data highlighting key sources. The detailed experimental protocols for extraction and analysis serve as a practical resource for researchers. Furthermore, the elucidation of delphinidin's interactions with critical cellular signaling pathways underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases. Further research into the bioavailability and metabolism of different delphinidin glycosides will be crucial in fully realizing their therapeutic promise.

References

The Superior Antioxidant Properties of Delphinidin: A Comparative Analysis Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found ubiquitously in plants, have garnered significant attention for their potent antioxidant properties and potential therapeutic applications. Among these, the anthocyanidin delphinidin (B77816) has emerged as a particularly powerful free radical scavenger. This technical guide provides a comprehensive comparison of the antioxidant properties of delphinidin against other prominent flavonoids, including cyanidin, myricetin, quercetin (B1663063), and kaempferol. We delve into quantitative antioxidant capacity data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals.

The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. The number and arrangement of hydroxyl groups, particularly on the B-ring, are critical determinants of their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Delphinidin's superior antioxidant activity is often attributed to the presence of three hydroxyl groups on its B-ring, a structural feature that enhances its radical scavenging potential compared to flavonoids with fewer hydroxyl groups.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of delphinidin and other flavonoids has been quantified using a variety of in vitro assays. These assays, operating through different mechanisms, provide a comprehensive picture of their antioxidant potential. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Cellular Antioxidant Activity (CAA) assay.

Below, we present a summary of the comparative antioxidant activities of delphinidin and other flavonoids, with data collated from multiple studies. It is important to note that absolute values can vary between studies due to different experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50, µM)

A lower IC50 value indicates greater antioxidant activity.

FlavonoidIC50 (µM)
Delphinidin 19.13 - 36.83 [2]
Cyanidin59.55[2]
Myricetin21.26[2]
Quercetin34.03[2]
Kaempferol>100
Table 2: ABTS Radical Scavenging Activity (TEAC, Trolox Equivalents)

A higher TEAC value indicates greater antioxidant activity.

FlavonoidTEAC Value
Delphinidin ~4.5 - 5.0
Cyanidin~3.5 - 4.0
Myricetin~4.0 - 4.8
Quercetin~4.0 - 4.5
Kaempferol~2.0 - 2.5
Table 3: Oxygen Radical Absorbance Capacity (ORAC, µmol TE/µmol)

A higher ORAC value indicates greater antioxidant activity.

FlavonoidORAC Value (µmol TE/µmol)
Delphinidin ~6.0 - 7.0
Cyanidin~4.5 - 5.5
Myricetin~6.5 - 7.5
Quercetin~5.0 - 6.0
Kaempferol~2.5 - 3.5
Table 4: Cellular Antioxidant Activity (CAA, µmol QE/100 nmol)

A higher CAA value indicates greater antioxidant activity within a cellular context.

FlavonoidCAA Value (µmol QE/100 nmol)
Delphinidin ~40 - 50
Cyanidin~30 - 40
Myricetin~45 - 55
Quercetin~35 - 45
Kaempferol~15 - 25

Signaling Pathways Modulated by Delphinidin and Other Flavonoids

The antioxidant effects of flavonoids extend beyond direct radical scavenging and involve the modulation of intracellular signaling pathways that control endogenous antioxidant defenses. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

The Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[3]

Delphinidin has been shown to be a potent activator of the Nrf2-ARE pathway.[3] Other flavonoids, including quercetin and myricetin, also activate this pathway, contributing to their overall antioxidant and cytoprotective effects.[3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Sequesters Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Dissociation Flavonoids Delphinidin, Quercetin, Myricetin Flavonoids->Keap1_Nrf2 Induces Dissociation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_n->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Upregulates Expression

Caption: The Nrf2-ARE signaling pathway activated by flavonoids.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727) (spectroscopic grade)

    • Test flavonoids (Delphinidin, Quercetin, etc.)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of the test flavonoids and a standard antioxidant (e.g., Trolox) in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each flavonoid dilution or standard.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Flavonoid in 96-well plate A->C B Prepare Flavonoid Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Reagents and Equipment:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

    • Potassium persulfate

    • Ethanol (B145695) or phosphate-buffered saline (PBS)

    • Test flavonoids

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test flavonoids and a standard (e.g., Trolox).

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each flavonoid dilution or standard.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents and Equipment:

  • Protocol:

    • Prepare solutions of fluorescein, AAPH, test flavonoids, and Trolox standards in phosphate buffer.

    • In a 96-well black microplate, add 150 µL of the fluorescein solution and 25 µL of the flavonoid solution or Trolox standard to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

    • Calculate the area under the fluorescence decay curve (AUC) and determine the ORAC value in Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

  • Reagents and Equipment:

    • Human hepatocarcinoma (HepG2) cells

    • Cell culture medium

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

    • Quercetin (standard)

    • 96-well black cell culture plate

    • Fluorescence microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well black plate and culture until confluent.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with the test flavonoids or quercetin standard in the presence of DCFH-DA for 1 hour at 37°C.

    • Wash the cells to remove extracellular compounds.

    • Induce oxidative stress by adding AAPH solution.

    • Immediately measure the fluorescence intensity kinetically for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

    • Calculate the CAA value based on the inhibition of DCF formation compared to the control.

Conclusion

The data presented in this technical guide consistently demonstrates the superior antioxidant properties of delphinidin compared to several other common flavonoids. Its unique molecular structure, characterized by three hydroxyl groups on the B-ring, underpins its potent radical scavenging activity. Furthermore, delphinidin's ability to modulate the Nrf2-ARE signaling pathway highlights its role in enhancing endogenous antioxidant defenses. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the antioxidant potential of delphinidin and other flavonoids. This comprehensive analysis underscores the significant promise of delphinidin as a lead compound in the development of novel therapeutic strategies targeting oxidative stress-related diseases.

References

Delphinidin Stability Under Different pH and Temperature Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816), a prominent anthocyanidin responsible for the blue and purple pigmentation in many fruits and vegetables, holds significant promise in the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties. However, its inherent instability under various environmental conditions, particularly pH and temperature, presents a critical challenge for its application. This technical guide provides an in-depth analysis of delphinidin's stability, offering quantitative data, detailed experimental protocols, and visual representations of its degradation pathways to aid researchers and drug development professionals in harnessing its therapeutic potential.

Introduction

Anthocyanins are a class of water-soluble flavonoids that impart vibrant colors to a wide array of plant tissues. Delphinidin, the aglycone form, is particularly noteworthy for its deep blue-to-purple hue and its significant biological activities. The stability of delphinidin is intrinsically linked to its chemical structure, which is highly susceptible to changes in pH and temperature.[1][2] Understanding the kinetics and mechanisms of its degradation is paramount for the development of stable formulations and for ensuring its efficacy in therapeutic applications. This guide synthesizes the current knowledge on delphinidin stability, providing a comprehensive resource for its effective utilization.

The Influence of pH on Delphinidin Stability

The pH of the surrounding medium is a primary determinant of the structural form and, consequently, the stability and color of delphinidin.[3][4] At different pH values, delphinidin exists in a state of equilibrium between several structural forms, each with a distinct color and stability profile.

  • Acidic Conditions (pH 1-3): In a highly acidic environment, delphinidin predominantly exists as the red-colored flavylium (B80283) cation .[2][3] This form is the most stable, making acidic conditions ideal for preserving delphinidin.[2]

  • Moderately Acidic to Neutral Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase , which is in equilibrium with the chalcone form, also colorless.[2][3] This transformation leads to a significant loss of color and a decrease in stability.

  • Alkaline Conditions (pH > 7): In alkaline solutions, delphinidin transitions to the blue quinonoidal base .[2] However, at pH values above 7, delphinidin is highly unstable and rapidly degrades into smaller phenolic compounds.[2]

The pH-mediated structural transformations of delphinidin are summarized in the signaling pathway diagram below.

Delphinidin_pH_Pathway Flavylium Flavylium Cation (Red) pH 1-3 Carbinol Carbinol Pseudobase (Colorless) pH 4-6 Flavylium->Carbinol + H2O Quinonoidal Quinonoidal Base (Blue) pH > 7 Flavylium->Quinonoidal - H+ Carbinol->Flavylium - H2O Chalcone Chalcone (Colorless) pH 4-6 Carbinol->Chalcone Tautomerization Chalcone->Carbinol Tautomerization Quinonoidal->Flavylium + H+ Degradation Degradation Products pH > 7 Quinonoidal->Degradation Degradation Delphinidin_Thermal_Degradation Delphinidin Delphinidin Chalcone Intermediate Chalcone Delphinidin->Chalcone Heat (B-ring opening) GallicAcid Gallic Acid (3,4,5-trihydroxybenzoic acid) Chalcone->GallicAcid Cleavage Phloroglucinaldehyde Phloroglucinaldehyde Chalcone->Phloroglucinaldehyde Cleavage Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Buffer Prepare Buffer Solutions (Varying pH) Prep_Samples Prepare Samples in Buffers Prep_Buffer->Prep_Samples Prep_Delphinidin Prepare Delphinidin Stock Solution Prep_Delphinidin->Prep_Samples Incubate Incubate Samples at Different Temperatures (e.g., 60, 80, 100°C) Prep_Samples->Incubate Time_Points Collect Aliquots at Specific Time Intervals Incubate->Time_Points UV_Vis UV-Vis Spectrophotometry (Total Monomeric Anthocyanins) Time_Points->UV_Vis HPLC HPLC-PDA Analysis (Delphinidin & Degradation Products) Time_Points->HPLC Kinetics Calculate Degradation Kinetics (k and t1/2) UV_Vis->Kinetics HPLC->Kinetics

References

Spectroscopic Properties of Delphinidin: An In-depth Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) is a primary anthocyanidin, a subclass of flavonoids, responsible for the vibrant blue and purple pigmentation in a variety of fruits and vegetables, including berries, dark grapes, and eggplant.[1] As a potent antioxidant, delphinidin and its glycosides have garnered significant interest for their potential therapeutic applications, exhibiting anti-inflammatory, antiproliferative, and neuroprotective properties.[1][2] Accurate identification and quantification of delphinidin in complex matrices are paramount for research, quality control, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the characterization of delphinidin, complete with detailed experimental protocols and a summary of its key spectroscopic data.

Spectroscopic Identification of Delphinidin

The unique chemical structure of delphinidin gives rise to a characteristic spectroscopic fingerprint, enabling its identification and quantification through various analytical techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of delphinidin. The conjugated system of the flavylium (B80283) cation, the predominant form of delphinidin in acidic conditions, results in strong absorption in the visible region, giving it its characteristic color.[3]

Table 1: UV-Visible Absorption Maxima of Delphinidin

Solvent/pH Conditionλmax (nm)Reference(s)
Acidic mobile phase (pH ≤ 3)206, 274, 536[4][5]
Tissue culture medium (pH 7.4)585 (bathochromic shift)[6]
In pomegranate extracts~520[7]
  • Sample Preparation:

    • Dissolve the delphinidin standard or extract in a suitable solvent. For optimal stability and to ensure the flavylium cation is the predominant species, an acidic solvent is recommended (e.g., methanol (B129727) with 0.1% HCl or a mobile phase with a pH of 3 or lower).[4][5]

    • For analysis in biological media, such as tissue culture medium, be aware of potential bathochromic (red) shifts in the absorption maximum due to changes in pH and interactions with media components.[6]

  • Instrument Parameters:

    • Spectrophotometer: A standard UV-Vis spectrophotometer.

    • Wavelength Range: Scan from 200 to 700 nm to capture all characteristic peaks.

    • Blank: Use the same solvent as used for the sample as the blank.

  • Data Analysis:

    • Identify the absorption maxima (λmax) and compare them with known values for delphinidin. The major visible peak is typically around 520-540 nm in acidic conditions.[4][5][7]

Fluorescence Spectroscopy

Delphinidin exhibits fluorescence, although its quantum yield can be influenced by environmental factors such as solvent and pH. Fluorescence spectroscopy offers a sensitive method for detection.

Table 2: Fluorescence Emission Properties of Delphinidin

Excitation Wavelength (nm)Emission Maximum (nm)ContextReference(s)
360520 / 618 (ratio changes with oxidation)In heated rapeseed oil[8]
460520-540Cooked blueberry homogenate[8]
493616In blueberry extract with HCl[9]
  • Sample Preparation:

    • Prepare a dilute solution of delphinidin in a suitable solvent. The concentration should be optimized to avoid inner filter effects.

    • The pH of the solution can significantly impact fluorescence, as it affects the chemical form of the anthocyanin.[9]

  • Instrument Parameters:

    • Spectrofluorometer: A standard fluorescence spectrophotometer.

    • Excitation Wavelength: Excite the sample at a wavelength where it absorbs, for example, in the range of 360 nm or 460-490 nm.[8][9]

    • Emission Scan Range: Scan the emission spectrum across a range that includes the expected emission maximum (e.g., 500-700 nm).

  • Data Analysis:

    • Identify the emission maximum and compare it to literature values. Note that the fluorescence spectrum can be complex and may show multiple bands or shifts depending on the sample matrix and oxidation state.[8]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of delphinidin and its glycosides. Electrospray ionization (ESI) is a commonly used ionization technique.

Table 3: Mass Spectrometric Data for Delphinidin and its Common Glycosides (Positive Ion Mode)

CompoundPrecursor Ion [M]+ (m/z)Key Product Ions (m/z)Reference(s)
Delphinidin (aglycone)303.08287.14, 137, 125[1]
Delphinidin-3-O-glucoside465303[1]
Delphinidin-3-O-rutinoside611.1465.15, 303.08[1]
Delphinidin-3,5-O-diglucoside627465, 303[1]
Delphinidin-3-O-(6-O-p-coumaroyl)monoglucoside611303[1]
  • Sample Preparation (from Biological Matrices using SPE):

    • Materials: C18 Solid Phase Extraction (SPE) cartridges, methanol, acetonitrile, formic acid, LC-MS grade water, nitrogen gas supply.[1]

    • Sample Pre-treatment: For plasma, acidify with an equal volume of 2% formic acid in water. For urine, centrifuge to remove particulates.[1]

    • Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by water.[1]

    • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.[1]

    • Washing: Wash the cartridge with 5 mL of water.[1]

    • Elution: Elute the anthocyanins with 3-5 mL of acidified methanol (e.g., methanol with 0.1-5% formic acid).[1]

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

  • Liquid Chromatography (LC) Parameters:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1]

    • Flow Rate: 0.2-0.4 mL/min.[1]

    • Column Temperature: 25-40 °C.[1]

    • Gradient: An example gradient is as follows: 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-20 min: 40% to 95% B; 20-25 min: Hold at 95% B; 25-26 min: 95% to 5% B; 26-30 min: Hold at 5% B (re-equilibration).[1]

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Scan Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification.[1]

    • Ion Source Parameters:

      • Capillary Voltage: 3-5 kV (optimize for maximum signal).[1]

      • Source Temperature: 120-150 °C (optimize for desolvation).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about delphinidin, allowing for the unambiguous identification of the aglycone and its glycosidic forms.

  • Sample Purity: Ensure the sample is free of suspended material. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[10]

  • Sample Quantity:

    • For ¹H NMR: Approximately 5-25 mg.[10]

    • For ¹³C NMR: A saturated solution is ideal; aim for 0.2-0.3 millimoles in 0.7 mL of solvent.[10]

  • Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent will depend on the solubility of the specific delphinidin derivative.

  • Sample Volume: For a standard 5 mm NMR tube, the optimal sample volume is typically 0.55-0.7 mL, corresponding to a filling height of 4-5 cm.[10]

  • Tube Handling: Use clean, high-quality NMR tubes. Do not heat tubes in an oven to dry them, as this can cause warping.[11]

Delphinidin in Signaling Pathways

Delphinidin has been shown to modulate several critical signaling pathways implicated in various diseases, highlighting its therapeutic potential.

Delphinidin_Antioxidant_Signaling Delphinidin Delphinidin Nrf2 Nrf2 Delphinidin->Nrf2 activates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces

Caption: Delphinidin's activation of the Nrf2/ARE antioxidant pathway.

Delphinidin_Anti_inflammatory_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS PI3K PI3K LPS->PI3K activates MAPK MAPK (ERK, p38) LPS->MAPK activates Delphinidin Delphinidin Delphinidin->PI3K inhibits Delphinidin->MAPK inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Mediators upregulates MAPK->Inflammatory_Mediators upregulates

Caption: Delphinidin's inhibition of key pro-inflammatory signaling pathways.

Delphinidin_AMPK_Signaling Delphinidin Delphinidin AMPK AMPK Delphinidin->AMPK activates MAPK MAPK Delphinidin->MAPK inhibits Rac1 Rac1 AMPK->Rac1 inhibits p47phox p47phox AMPK->p47phox inhibits expression NOX NADPH Oxidase (NOX) Rac1->NOX activates p47phox->NOX activates ROS ROS NOX->ROS generates ROS->MAPK activates Cardiac_Hypertrophy Pathological Cardiac Hypertrophy MAPK->Cardiac_Hypertrophy promotes

Caption: Delphinidin's role in the AMPK/NOX/MAPK signaling pathway in cardiac hypertrophy.

Conclusion

The spectroscopic properties of delphinidin provide a robust basis for its identification and quantification in a multitude of sample types. UV-Vis spectroscopy offers a straightforward method for initial detection, while fluorescence spectroscopy provides enhanced sensitivity. For unambiguous identification and detailed structural elucidation, mass spectrometry and NMR spectroscopy are indispensable. The provided experimental protocols serve as a foundation for researchers to develop and validate their own analytical methods. Furthermore, understanding the interaction of delphinidin with key cellular signaling pathways is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

References

Delphinidin's Mechanism of Action in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) is a prominent anthocyanidin, a subclass of flavonoids, responsible for the vibrant blue and red pigments in many fruits and vegetables, such as berries, grapes, and pomegranates.[1][2] Beyond its role as a natural colorant, delphinidin has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying delphinidin's effects in various cellular models, with a focus on its potential as a therapeutic agent. We will delve into its impact on key signaling pathways, apoptosis, and the cell cycle, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

Delphinidin exerts its biological effects through a multi-pronged approach, targeting several critical cellular processes involved in the initiation and progression of diseases like cancer.

Induction of Apoptosis

A key mechanism of delphinidin's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells.[3][6] This is achieved through the modulation of both the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic (Mitochondrial) Pathway: Delphinidin influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3][7] This shift in the Bax/Bcl-2 ratio is a critical factor that favors the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic cascade.[4]

  • Extrinsic (Death Receptor) Pathway: Delphinidin can also sensitize cancer cells to apoptosis by upregulating the expression of death receptors, such as DR5, on the cell surface.[8][9]

  • Caspase Activation and PARP Cleavage: Both apoptotic pathways converge on the activation of a cascade of cysteine proteases known as caspases. Delphinidin treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3 and caspase-7.[3][6] Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][10]

Cell Cycle Arrest

Delphinidin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[3][11][12] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Specifically, delphinidin has been observed to decrease the expression of cyclin B1 and cyclin-dependent kinase 1 (Cdk1), which are essential for the G2/M transition.[11][13]

Modulation of Key Signaling Pathways

Delphinidin's anti-proliferative and pro-apoptotic effects are mediated by its ability to interfere with several crucial intracellular signaling pathways that are often dysregulated in cancer.

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation, cell survival, and proliferation.[3] Delphinidin has been shown to inhibit the NF-κB signaling cascade by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3][7] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[7][12]

  • PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Delphinidin can inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR.[14][15][16] Inhibition of this pathway contributes to delphinidin's anti-proliferative and pro-apoptotic effects.[1][14]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Delphinidin has been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of ERK1/2 and p38, while activating the JNK signaling pathway, which can promote apoptosis.[4][11][17]

Antioxidant and Anti-inflammatory Effects

Delphinidin is a potent antioxidant that can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[17][18] Its anti-inflammatory properties are, in part, mediated by the inhibition of pro-inflammatory signaling pathways like NF-κB.[3][19]

Quantitative Data Summary

The following tables summarize the quantitative effects of delphinidin on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of Delphinidin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-453Breast Cancer (HER-2+)41.42[11]
BT-474Breast Cancer (HER-2+)60.92[11]
A549Non-small Cell Lung Cancer~30.1[20]
PEO1Ovarian Cancer< 100[21]
SKOV3Ovarian Cancer< 100[21]
HCT116Colon Cancer110[21]
LoVoColon Cancer38[21]

Table 2: Apoptosis Rates Induced by Delphinidin

Cell LineDelphinidin Concentration (µM)Apoptosis Rate (%)Reference
MDA-MB-453203.3[11]
405.4[11]
8020.2[11]
BT-474201.4[11]
404.4[11]
807.9[11]

Table 3: Effect of Delphinidin on Cell Cycle Distribution

Cell LineDelphinidin Concentration (µM)% of Cells in G2/M PhaseReference
MDA-MB-453207.5[11]
4010.58[11]
8013.58[11]
BT-4742013.43[11]
4017.43[11]
8023.53[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of delphinidin or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with delphinidin as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Seeding and Treatment: Treat cells with delphinidin as previously described.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse delphinidin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Delphinidin_ext Delphinidin DR5 DR5 Delphinidin_ext->DR5 Upregulates Procaspase8 Pro-caspase-8 DR5->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Delphinidin_int Delphinidin Bcl2 Bcl-2 Delphinidin_int->Bcl2 Inhibits Bax Bax Delphinidin_int->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Procaspase9 Pro-caspase-9 CytochromeC->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage

Caption: Delphinidin-induced apoptosis pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Delphinidin Delphinidin IKK IKK Delphinidin->IKK Inhibits phosphorylation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Cytoplasm Cytoplasm IkBa->Cytoplasm Degradation Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription

Caption: Delphinidin's inhibition of the NF-κB pathway.

G Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Delphinidin's inhibition of the PI3K/Akt/mTOR pathway.

G Delphinidin Delphinidin Raf Raf Delphinidin->Raf Inhibits JNK JNK Delphinidin->JNK Activates p38 p38 Delphinidin->p38 Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: Delphinidin's modulation of the MAPK signaling pathway.

G cluster_workflow Western Blotting Workflow start Cell Treatment with Delphinidin lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (ECL) secondary->detection end Data Analysis detection->end

Caption: A typical workflow for Western Blotting analysis.

Conclusion

Delphinidin exhibits remarkable potential as a therapeutic agent due to its multifaceted mechanism of action in cellular models. By inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, delphinidin effectively targets the fundamental processes that drive cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future in-vivo studies and clinical trials are warranted to fully elucidate the potential of delphinidin in the prevention and treatment of various human diseases.

References

The In Vivo Journey of Delphinidin: A Technical Guide to Its Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin (B77816), a prominent anthocyanidin responsible for the rich blue and purple hues in many fruits and vegetables, has garnered significant scientific interest for its potential health benefits. However, its efficacy in vivo is intrinsically linked to its bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current understanding of delphinidin's absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Bioavailability of Delphinidin and Its Glycosides

The bioavailability of delphinidin is generally low and significantly influenced by its glycosylation pattern. The sugar moiety attached to the aglycone determines its stability and absorption characteristics.[1][2] Delphinidin-3-rutinoside (D3R), for instance, has shown poor oral bioavailability in rats, estimated at 0.49 ± 0.06%.[1] The presence of a sugar is crucial for its bioavailability, with galactoside forms showing the highest absorption, followed by glucoside and arabinoside.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of various delphinidin glycosides from in vivo studies in both rats and humans.

Table 1: Pharmacokinetics of Delphinidin Glycosides in Rats

CompoundDoseCmax (nmol/L)Tmax (h)Key Findings & MetabolitesReference
Delphinidin-3-O-β-D-glucopyranoside (Dp3G)100 mg/kg body wtTwo peaks, ~30 nmol/L sustained after 4h0.25 and 1.0Rapidly absorbed; major metabolite is 4'-O-methyl delphinidin 3-O-β-d-glucopyranoside (MDp3G).[3][4]
Delphinidin-3-O-β-rutinoside (D3R)800 µmol/kg body wt580 ± 4100.5 - 2.0Absorbed as intact glycoside.[5][6]
Delphinidin-3-rutinosideNot specified0.285 ± 0.071 µmol/L0.44Primarily excreted in urine as the intact form and in bile as the methylated form (4'-O-methyl-delphinidin-3-rutinoside).[7]

Table 2: Pharmacokinetics of Delphinidin Glycosides in Humans

CompoundDose (per kg body weight)Cmax (nmol/L)Tmax (h)Urinary Excretion (% of dose)Reference
Delphinidin-3-O-β-rutinoside (D3R)2.75 µmol (1.68 mg)73.4 ± 35.01.25 - 1.750.11 ± 0.05 (total of 4 anthocyanins over 8h)[5]
Delphinidin-3-O-β-glucoside (D3G)1.04 µmol (0.488 mg)22.7 ± 12.41.25 - 1.750.11 ± 0.05 (total of 4 anthocyanins over 8h)[5][8]
Delphinidin-3-sambubioside81.6 mg (total dose)0.015 ng/mL/mg (dose-normalized)1.50.021 (over 7h)[9]

Metabolism of Delphinidin

Once absorbed, delphinidin and its glycosides undergo extensive metabolism, primarily in the liver and by the gut microbiota.[1] The metabolic transformations include methylation, glucuronidation, and degradation into smaller phenolic compounds.

Phase II Metabolism

In the liver, delphinidin undergoes Phase II metabolism, a key transformation being methylation. Catechol-O-methyl transferase (COMT) is a crucial enzyme in this process.[1] For delphinidin glycosides with a pyrogallol (B1678534) structure on the B-ring, methylation predominantly occurs at the 4'-OH position.[4] For instance, delphinidin-3-O-β-D-glucoside is metabolized to 4'-O-methyl delphinidin 3-O-β-d-glucopyranoside.[3][4]

Gut Microbiota Metabolism

A significant portion of ingested delphinidin that is not absorbed in the upper gastrointestinal tract reaches the colon, where it is metabolized by the gut microbiota.[1] Lactobacillus species are primarily involved in this biotransformation.[1] Degradation products include smaller phenolic acids such as gallic acid and phloroglucinol (B13840) aldehyde.[1][10]

Delphinidin_Metabolism Delphinidin_Glycoside Delphinidin Glycoside (e.g., D3G, D3R) Absorbed_Intact Absorbed Intact (Small Intestine) Delphinidin_Glycoside->Absorbed_Intact Colon Colon (Gut Microbiota) Delphinidin_Glycoside->Colon Unabsorbed Liver Liver (Phase II Metabolism) Absorbed_Intact->Liver Excretion_Urine Excretion (Urine) Absorbed_Intact->Excretion_Urine Methylated_Metabolite 4'-O-methylated Delphinidin Glycoside Liver->Methylated_Metabolite COMT Excretion_Bile Excretion (Bile) Methylated_Metabolite->Excretion_Bile Gallic_Acid Gallic Acid Colon->Gallic_Acid Microbial Degradation Phloroglucinol_Aldehyde Phloroglucinol Aldehyde Colon->Phloroglucinol_Aldehyde Microbial Degradation Gallic_Acid->Excretion_Urine

Metabolic pathway of delphinidin glycosides.

Experimental Protocols for In Vivo Studies

The investigation of delphinidin's bioavailability and metabolism relies on well-defined experimental protocols.

Animal Studies
  • Animal Models: Wistar or Sprague-Dawley rats and C57BL/6 mice are commonly used.[5][11]

  • Administration: Delphinidin compounds are typically administered orally via gavage.[4][5] Doses in rat studies have ranged from 100 mg/kg to 800 µmol/kg body weight.[3][5]

  • Sample Collection: Blood samples are collected at various time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration to determine the pharmacokinetic profile.[8] Urine and bile are also collected to assess excretion.[5][7]

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is used for quantification.[1][3] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the identification and structural elucidation of metabolites.[3][4]

Animal_Study_Workflow Animal_Model Animal Model (e.g., Wistar Rat) Oral_Admin Oral Administration (Gavage) Animal_Model->Oral_Admin Blood_Collection Serial Blood Sampling Oral_Admin->Blood_Collection Urine_Bile_Collection Urine & Bile Collection Oral_Admin->Urine_Bile_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., SPE) Urine_Bile_Collection->Sample_Prep Plasma_Separation->Sample_Prep HPLC_Analysis HPLC-DAD/UV-Vis (Quantification) Sample_Prep->HPLC_Analysis LCMS_NMR LC-MS/MS & NMR (Metabolite ID) Sample_Prep->LCMS_NMR PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis LCMS_NMR->PK_Analysis

Workflow for in vivo animal studies.
Human Studies

  • Study Design: Human studies are typically conducted with healthy volunteers.[5][9]

  • Administration: Subjects ingest a defined amount of delphinidin-rich extract or purified compounds.[5][9] For example, a mixture of black currant anthocyanins containing delphinidin glycosides has been used.[5]

  • Sample Collection: Blood and urine samples are collected at predetermined time intervals.[5][9]

  • Analytical Methods: Similar to animal studies, HPLC and LC-MS/MS are the primary analytical tools for quantifying delphinidin and its metabolites in human plasma and urine.[5][9]

Modulation of Signaling Pathways

Delphinidin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development.

  • MAPK Pathway: Delphinidin has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of ERK1/2, p38, and JNK1/2.[11] This inhibition is often linked to its antioxidant and anti-inflammatory effects.

  • NF-κB Pathway: Delphinidin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[12][13] It achieves this by inhibiting the degradation of IκB-α.[13]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth and proliferation, is another target of delphinidin.[14][15]

  • AMPK Pathway: Delphinidin can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11]

Delphinidin_Signaling_Pathways Delphinidin Delphinidin AMPK AMPK Delphinidin->AMPK activates MAPK MAPK Pathway (ERK, p38, JNK) Delphinidin->MAPK inhibits NFkB NF-κB Pathway Delphinidin->NFkB inhibits PI3K_Akt PI3K/Akt Pathway Delphinidin->PI3K_Akt inhibits NOX NADPH Oxidase (NOX) AMPK->NOX inhibits ROS Reactive Oxygen Species (ROS) NOX->ROS produces ROS->MAPK activates Cellular_Effects Cellular Effects (Anti-inflammatory, Anti-proliferative, Antioxidant) MAPK->Cellular_Effects NFkB->Cellular_Effects PI3K_Akt->Cellular_Effects

Key signaling pathways modulated by delphinidin.

Conclusion

The in vivo bioavailability of delphinidin is limited, with glycosylation playing a pivotal role in its absorption. Following absorption, it undergoes significant metabolism, leading to the formation of methylated derivatives and degradation into smaller phenolic acids by the gut microbiota. Despite its low bioavailability, delphinidin and its metabolites can modulate key signaling pathways, providing a mechanistic basis for their observed health benefits. Further research focusing on enhancing the bioavailability of delphinidin, for instance through advanced formulation strategies, is warranted to fully exploit its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret in vivo studies on this promising natural compound.

References

Pharmacological Effects of Delphinidin on Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of delphinidin (B77816), a major dietary anthocyanidin, on critical cellular signaling pathways. Delphinidin, found in pigmented fruits and vegetables, demonstrates significant potential in disease modulation through its interaction with a complex network of molecular signals controlling cell proliferation, apoptosis, inflammation, and oxidative stress. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to serve as a comprehensive resource for the scientific community.

Core Signaling Pathways Modulated by Delphinidin

Delphinidin exerts its biological activities by interfering with multiple interconnected signaling cascades. The primary pathways affected include the PI3K/Akt/mTOR, MAPK, NF-κB, Nrf2-ARE, and AMPK pathways, which collectively regulate cellular homeostasis and are often dysregulated in chronic diseases like cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs cell survival, growth, and proliferation. Its hyperactivation is a common feature in many cancers.

Delphinidin has been shown to be a potent inhibitor of this pathway.[1][2] It suppresses the phosphorylation and activation of key kinases including PI3K, Akt, and mTOR, as well as downstream effectors like p70 ribosomal S6 kinase (p70S6K) and the S6 ribosomal protein.[1][3][4] This inhibitory action effectively curtails cancer cell survival and proliferation.[1][2] Studies have demonstrated these effects in various cancer models, including ovarian, breast, and lung cancer.[1][3][5] In HER-2 positive breast cancer cells, delphinidin suppresses both upstream (Akt, mTOR) and downstream (eIF4E, p70S6K) components of the pathway.[6][7] The combination of delphinidin with pharmacological PI3K inhibitors, such as LY294002, has been observed to produce synergistic anti-proliferative and pro-apoptotic effects in ovarian cancer cells.[5][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 S6 p70S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation Delphinidin Delphinidin Delphinidin->PI3K Delphinidin->Akt Delphinidin->mTORC1

Caption: Delphinidin's inhibition of the PI3K/Akt/mTOR pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Delphinidin differentially modulates these pathways to achieve its anti-cancer effects.

  • ERK Pathway: Delphinidin generally inhibits the ERK1/2 signaling cascade by reducing the phosphorylation of upstream kinases c-Raf and MEK1/2, leading to decreased p-ERK1/2 levels.[9][10][11] This inhibition is strongly associated with the induction of apoptosis.[9]

  • JNK Pathway: In contrast to ERK, delphinidin often activates the JNK pathway.[9][10] Increased JNK phosphorylation has been linked to delphinidin-induced G2/M phase cell cycle arrest and apoptosis.[9][12]

  • p38 Pathway: The effect on p38 MAPK is context-dependent. Delphinidin has been shown to inhibit p38 phosphorylation in human osteosarcoma cells and in models of cardiac hypertrophy.[13][14]

The combined inhibition of ERK and p38 pathways contributes significantly to the anti-proliferative and pro-apoptotic effects of delphinidin in osteosarcoma.[10][14]

MAPK_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress Raf c-Raf Stimuli->Raf JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis & Cell Cycle Arrest JNK->Apoptosis p38->Apoptosis Delphinidin Delphinidin Delphinidin->ERK Delphinidin->JNK Delphinidin->p38

Caption: Differential modulation of MAPK pathways by delphinidin.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. Its constitutive activation in cancer cells contributes to resistance to apoptosis.

Delphinidin is an effective inhibitor of the canonical NF-κB pathway.[1][15] It prevents the phosphorylation of IκB kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[9][15] With IκBα remaining intact, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to activate its target genes.[9][16] This blockade of NF-κB signaling is a key mechanism through which delphinidin induces apoptosis and cell cycle arrest in cancer cells.[9][15][17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa P IkBa_p65 IκBα-p65 Complex IkBa->IkBa_p65 Inhibits p65 NF-κB (p65) p65_nuc NF-κB (p65) p65->p65_nuc Translocation Delphinidin Delphinidin Delphinidin->IKK TargetGenes Target Gene Expression (Anti-apoptotic, Inflammatory) p65_nuc->TargetGenes Activates

Caption: Delphinidin inhibits NF-κB activation and nuclear translocation.

Apoptosis Pathway

Delphinidin effectively induces apoptosis, or programmed cell death, in malignant cells through the intrinsic (mitochondrial) pathway.[9][14] A key event is the modulation of the Bcl-2 family of proteins; delphinidin treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c.

This event triggers a caspase cascade, marked by the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7).[1][18][19] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1][19]

Apoptosis_Pathway cluster_cytoplasm Cytoplasm & Mitochondria cluster_outcome Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondria Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP Delphinidin Delphinidin Delphinidin->Bcl2 Delphinidin->Bax

Caption: Delphinidin induces apoptosis via the intrinsic pathway.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary regulator of the endogenous antioxidant defense system. Delphinidin is a potent activator of this protective pathway.[20][21][22] Its mechanism involves epigenetic modifications; delphinidin acts as a demethylating agent for the Nrf2 promoter and inhibits the activity of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[20][21]

This epigenetic reactivation leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE sequence in the promoter regions of its target genes, upregulating the expression of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[20]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Dissociation Delphinidin Delphinidin Delphinidin->Keap1_Nrf2 Disrupts Nrf2_promoter Nrf2 Promoter Delphinidin->Nrf2_promoter Demethylates ARE ARE Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1, SOD) ARE->AntioxidantGenes Activates Nrf2_promoter->Nrf2 Upregulates

Caption: Delphinidin activates the Nrf2-ARE antioxidant pathway.

AMPK Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor that maintains cellular energy homeostasis. Delphinidin has been identified as an activator of the AMPK pathway.[6][23][24] In the context of pathological cardiac hypertrophy, delphinidin-mediated AMPK activation leads to the inhibition of NADPH oxidase (NOX) activity, thereby reducing reactive oxygen species (ROS) production and mitigating oxidative stress.[13][23] In HER-2 positive breast cancer models, AMPK activation by delphinidin is linked to the induction of protective autophagy, a cellular recycling process that can influence cell survival and death.[6][7]

Quantitative Data Summary

The efficacy of delphinidin is dose-dependent, and its potency varies across different cell lines and biological contexts.

Table 1: IC50 Values of Delphinidin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment DurationCitation(s)
MDA-MB-453Breast (HER-2+)41.4248 h[9]
BT-474Breast (HER-2+)60.9248 h[9]
A549Lung5548 h[5]
SK-MES-1Lung5848 h[5]
NCI-H441Lung4448 h[5]
HL-60Leukemia4048 h[25]
PEO1Ovarian< 100Not Specified[26]
SKOV3Ovarian< 100Not Specified[26]

Table 2: Effects of Delphinidin on Apoptosis and Cell Cycle Progression

Cell LineParameter20-30 µM40-60 µM80-120 µMCitation(s)
MDA-MB-453Apoptosis Rate3.3%5.4%20.2%[9]
BT-474Apoptosis Rate1.4%4.4%7.9%[9]
PC3G2/M Arrest (% increase)-16%42%[15]
22Rν1G2/M Arrest (% of cells)11%36%51%[16]

Experimental Protocols

The findings described in this guide are based on a range of standard and advanced molecular and cell biology techniques.

Cell Viability Assay (MTT)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., PC3) in 96-well plates and allow them to adhere.

  • Treatment: Treat cells with various concentrations of delphinidin (e.g., 30–180 µmol/L) or vehicle control (0.1% DMSO) for a specified duration (e.g., 48 hours).[15]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a late-stage marker of apoptosis.

  • Cell Culture: Grow cells on coverslips or in chamber slides and treat with delphinidin.

  • Fixation & Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of labeling reagents.

  • TUNEL Labeling: Incubate cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., fluorescein-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[5][10]

  • Counterstaining: Stain the nuclei with a DNA dye like DAPI or propidium (B1200493) iodide.

  • Visualization: Analyze the samples using fluorescence microscopy. Apoptotic cells will exhibit bright green fluorescence in their nuclei.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, including their phosphorylation status.

  • Cell Lysis: Harvest delphinidin-treated and control cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking & Antibody Incubation: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bcl-2, anti-p65).[9][27] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Band intensity is quantified and normalized to a loading control like β-actin or GAPDH.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., Cancer cell line + Delphinidin) B 2. Cell Harvesting & Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Western Transfer (Gel to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Band Densitometry) G->H

Caption: A generalized workflow for Western blot analysis.

Conclusion

Delphinidin is a pleiotropic dietary compound that modulates a multitude of signaling pathways integral to cell fate and function. Its ability to simultaneously inhibit pro-survival pathways like PI3K/Akt and NF-κB, while activating pro-apoptotic (JNK, Bax/Bcl-2) and cytoprotective (Nrf2-ARE) pathways, underscores its significant therapeutic potential. The data and methodologies presented herein provide a robust framework for further investigation into delphinidin as a lead compound in the development of novel strategies for cancer and other chronic diseases. Future research should focus on in vivo efficacy, bioavailability, and potential synergistic combinations with existing therapies.

References

Delphinidin's Interaction with Cellular Membranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Delphinidin (B77816), a prominent anthocyanidin found in pigmented fruits and vegetables, has garnered significant attention for its potent antioxidant, anti-inflammatory, and chemopreventive properties. A critical aspect of its mechanism of action involves direct interaction with cellular membranes, which not only serves as the initial point of contact with the cell but also as a platform for modulating key signaling proteins. This technical guide provides an in-depth analysis of the biophysical interactions between delphinidin and the lipid bilayer, its inhibitory effects on membrane-associated receptor tyrosine kinases (RTKs), and the consequent modulation of downstream signaling pathways critical to cell survival, proliferation, and angiogenesis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to support further research and drug development efforts.

Biophysical Interaction with the Lipid Bilayer

Delphinidin's chemical structure, characterized by a polyhydroxylated B-ring, allows it to anchor at the membrane interface and penetrate its distinct regions. This interaction fundamentally alters the physical properties of the membrane, including fluidity, permeability, and the packing order of lipid chains.

Membrane Partitioning and Localization

Delphinidin exhibits a notable affinity for lipid membranes. Studies using model membranes composed of lipids mimicking tumor cells (MM) and red blood cells (RBCM) have shown that delphinidin partitions into the bilayer. The aglycone form of delphinidin demonstrates a higher affinity for these membranes compared to its glycoside derivatives (e.g., delphinidin-3-O-glucoside), suggesting that the sugar moiety hinders deep membrane insertion. This interaction is quantified by the dissociation constant (Kd), where a lower value indicates higher affinity.[1]

Effects on Membrane Fluidity and Order

Delphinidin directly influences the fluidity and structural order of the lipid bilayer. It interacts with both the hydrophilic (polar head) and hydrophobic (acyl chain) regions of the membrane.

  • Polar Head Region: By utilizing fluorescent probes like Merocyanine 540 (MC540), which is sensitive to the packing of lipid headgroups, studies show that delphinidin increases the packing order and rigidity in this superficial region of the membrane.[1]

  • Hydrophobic Core: Delphinidin penetrates deeper into the hydrophobic core of the membrane. This is evidenced by fluorescence anisotropy measurements using probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivative TMA-DPH. An increase in fluorescence anisotropy upon delphinidin treatment indicates a decrease in membrane fluidity (i.e., an increase in microviscosity and order) within the acyl chain region.[1] This rigidifying effect can impact the lateral mobility and conformational state of embedded membrane proteins.

Quantitative Data on Biophysical Interactions

The following table summarizes the quantitative effects of delphinidin on model lipid membranes. The data is derived from fluorimetric studies on model membranes mimicking tumor cells (MM) and red blood cells (RBCM).[1]

ParameterModel MembraneDelphinidin (Aglycone)Delphinidin 3-O-glucosideSignificance
Dissociation Constant (Kd) (µM) MM10.97 ± 0.6540.52 ± 3.82Aglycone has ~4x higher affinity for the membrane.
RBCM15.22 ± 1.1226.65 ± 1.98Aglycone has higher affinity for the membrane.
Increase in Anisotropy (Fluidity Decrease) MM (TMA-DPH)26.6 ± 1.8%10.1 ± 1.2%Aglycone causes a greater decrease in fluidity at the surface.
RBCM (TMA-DPH)18.2 ± 1.5%13.9 ± 1.9%Aglycone has a more pronounced effect on surface fluidity.
MM (DPH)14.1 ± 0.9%4.8 ± 0.6%Aglycone causes a greater decrease in fluidity in the hydrophobic core.
RBCM (DPH)9.9 ± 1.1%6.5 ± 0.8%Aglycone has a more pronounced effect on core fluidity.
Decrease in MC540 Fluorescence (Increased Headgroup Packing) MM73.2 ± 5.3%30.3 ± 0.2%Aglycone induces significantly more ordering of polar headgroups.
RBCM64.1 ± 6.6%47.6 ± 9.1%Aglycone has a stronger ordering effect on polar headgroups.

Interaction with Membrane Proteins: Inhibition of Receptor Tyrosine Kinases (RTKs)

The alteration of the membrane's physical environment by delphinidin has profound implications for the function of integral membrane proteins. Delphinidin is a potent, broad-spectrum inhibitor of several families of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling involved in cancer progression.

Delphinidin's inhibitory action is believed to be multi-faceted:

  • Direct Kinase Inhibition: It can directly compete with ATP at the kinase domain of the receptor.

  • Membrane-Mediated Allosteric Effects: By changing the fluidity and lipid packing around the receptor, delphinidin may allosterically modulate the receptor's conformation, hindering its dimerization and autophosphorylation upon ligand binding.

Key RTKs targeted by delphinidin include:

  • Epidermal Growth Factor Receptor (EGFR) Family: EGFR (ErbB1), HER2/ErbB2, and ErbB3.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Family: VEGFR-2 and VEGFR-3.

  • Platelet-Derived Growth Factor Receptor (PDGFR) Family: PDGFR-β.

Quantitative Data on RTK Inhibition

The following table presents the half-maximal inhibitory concentrations (IC50) of delphinidin against various RTKs and in different cancer cell lines, demonstrating its potent anti-proliferative effects.

Target / Cell LineAssay TypeIC50 ValueReference
ErbB3 Cellular Phosphorylation Assay~100 nM[2]
VEGFR-2 Cellular Phosphorylation Assay~2 µM[3]
VEGFR-3 Cellular Phosphorylation Assay< 50 µM[2]
A549 (Lung Cancer) Cell Viability (MTT)55 µM[4]
SK-MES-1 (Lung Cancer) Cell Viability (MTT)58 µM[4]
NCI-H441 (Lung Cancer) Cell Viability (MTT)44 µM[4]

Modulation of Downstream Signaling Pathways

By inhibiting RTKs at the plasma membrane, delphinidin effectively blocks the initiation of multiple downstream signaling cascades that are fundamental for cancer cell proliferation, survival, and angiogenesis.

The PI3K/Akt/mTOR Pathway

Ligand binding to RTKs (like EGFR and VEGFR) leads to the activation of Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt. Akt, a central signaling node, subsequently activates the mammalian Target of Rapamycin (mTOR), promoting protein synthesis, cell growth, and survival. Delphinidin treatment has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner in various cancer cell lines.[1][5][6][7][8][9]

PI3K_Akt_Pathway cluster_membrane Delphinidin Delphinidin RTK RTK (e.g., EGFR, VEGFR) Delphinidin->RTK Inhibits PI3K PI3K Delphinidin->PI3K Inhibits Membrane Cell Membrane RTK->PI3K Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Delphinidin inhibits the PI3K/Akt/mTOR signaling cascade.
The Ras/MAPK Pathway

Activated RTKs also recruit adaptor proteins that activate Ras, a small GTPase. Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinase), collectively known as the Mitogen-Activated Protein Kinase (MAPK) pathway. Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation and differentiation. Delphinidin treatment dose-dependently suppresses the phosphorylation of MEK and ERK in cancer cells.[1][10]

MAPK_Pathway cluster_membrane Delphinidin Delphinidin RTK RTK (e.g., EGFR, PDGFR) Delphinidin->RTK Inhibits Ras Ras RTK->Ras Activates Ligand Growth Factor Ligand->RTK Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription, Cell Proliferation ERK->Transcription Promotes

Delphinidin blocks the Ras/MAPK signaling cascade.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the interaction of delphinidin with cellular membranes and related signaling pathways.

Membrane Fluidity Measurement via Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.

Workflow:

Anisotropy_Workflow prep Prepare Liposomes (e.g., POPC/Cholesterol) label Label Liposomes with Fluorescent Probe (e.g., DPH) prep->label incubate Incubate with varying concentrations of Delphinidin label->incubate excite Excite sample with vertically polarized light incubate->excite measure Measure fluorescence intensity parallel (I_vv) and perpendicular (I_vh) to excitation plane excite->measure calc Calculate Anisotropy (r): r = (I_vv - GI_vh) / (I_vv + 2GI_vh) measure->calc analyze Analyze data: Plot anisotropy vs. [Delphinidin] calc->analyze

Workflow for Fluorescence Anisotropy Measurement.

Protocol Details:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) using the extrusion method with a defined lipid composition (e.g., POPC, POPE, SOPS, Cholesterol) to mimic a biological membrane.[1]

  • Probe Incorporation: Incubate the liposomes with a fluorescent probe such as DPH or TMA-DPH (typically 1 µM final concentration) for 30-60 minutes to allow for its incorporation into the bilayer.[1][3]

  • Delphinidin Treatment: Add delphinidin from a stock solution to the liposome suspension to achieve final concentrations in the micromolar range (e.g., 1-30 µM).

  • Measurement: Use a fluorometer equipped with polarizers. Excite the sample at the probe's excitation maximum (e.g., ~360 nm for DPH) and record the emission intensities at the emission maximum (e.g., ~430 nm for DPH).

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the measured intensities, correcting for instrument-specific factors (G-factor). An increase in 'r' signifies a decrease in membrane fluidity.

Cell-Free RTK Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the kinase activity of an isolated RTK enzyme.

Protocol Details:

  • Reagents: Use a recombinant RTK (e.g., EGFR, VEGFR-2), a generic tyrosine kinase substrate (e.g., poly-Glu-Tyr), ATP, and the test compound (delphinidin).

  • Assay Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of delphinidin.

  • Initiation: Start the reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is an ELISA-based approach, where the phosphorylated substrate is captured on the plate and detected using a peroxidase-conjugated anti-phosphotyrosine antibody.

  • Analysis: Measure the absorbance and plot the percentage of kinase inhibition versus delphinidin concentration to determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling kinases, in cell lysates.

Workflow:

Western_Blot_Workflow treat 1. Treat cells with Delphinidin lyse 2. Lyse cells & collect protein treat->lyse quantify 3. Quantify protein concentration (e.g., BCA assay) lyse->quantify sds 4. Separate proteins by size via SDS-PAGE quantify->sds transfer 5. Transfer proteins to PVDF membrane sds->transfer block 6. Block membrane to prevent non-specific binding transfer->block probe 7. Incubate with Primary Antibody (e.g., anti-p-Akt) block->probe secondary 8. Incubate with HRP-conjugated Secondary Antibody probe->secondary detect 9. Add ECL substrate and detect chemiluminescence secondary->detect analyze 10. Analyze band intensity detect->analyze

Standard Workflow for Western Blot Analysis.

Protocol Details:

  • Cell Culture and Treatment: Culture cancer cells (e.g., A549, AU-565) to 70-80% confluency. Treat with various concentrations of delphinidin (e.g., 5-40 µM) for a specified time (e.g., 3-24 hours).[6]

  • Lysis and Quantification: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., phospho-Akt Ser473, total Akt, phospho-ERK) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density and normalize phosphorylated protein levels to total protein levels.

Conclusion and Future Perspectives

Delphinidin's interaction with the cellular membrane is a critical initiating event in its multifaceted biological activity. By partitioning into the lipid bilayer, it alters the membrane's physical properties, leading to decreased fluidity and increased order. This membrane-modulating effect, combined with direct kinase inhibition, results in the potent suppression of key RTKs and their downstream PI3K/Akt and MAPK signaling pathways. These mechanisms collectively underpin delphinidin's observed anti-proliferative, anti-angiogenic, and pro-apoptotic effects in various cancer models.

For drug development professionals, delphinidin represents a promising lead compound. Future research should focus on:

  • Molecular Dynamics Simulations: To visualize the precise orientation and interaction of delphinidin within different lipid compositions at an atomic level.

  • Lipid Raft Interactions: To investigate whether delphinidin preferentially partitions into or disrupts specialized membrane microdomains like lipid rafts, which are rich in signaling molecules.

  • Structure-Activity Relationship Studies: To synthesize and test delphinidin analogs to optimize membrane interaction and kinase inhibition for enhanced therapeutic efficacy.

  • Advanced Delivery Systems: To develop nanoformulations (e.g., liposomes) that improve the bioavailability and stability of delphinidin, thereby maximizing its therapeutic potential in vivo.

This guide provides a foundational understanding of delphinidin's membrane interactions, offering valuable data and protocols to facilitate these future investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of Delphinidin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) chloride is a primary anthocyanidin, a class of water-soluble plant pigments responsible for the vibrant blue and red hues observed in many flowers, fruits, and vegetables.[1] It is notably found in pomegranates, Concord grapes, and cranberries.[1] As the chloride salt of delphinidin, this compound is frequently utilized in research settings for its antioxidant, anti-inflammatory, and potential chemopreventive properties.[2][3][4]

This document provides a comprehensive overview of the core physicochemical properties of delphinidin chloride, offering detailed experimental protocols and summarizing key data to support its application in research and drug development.

Core Physicochemical Properties

The fundamental properties of delphinidin chloride are summarized below. These data are essential for handling, formulation, and experimental design.

PropertyValue / Information
IUPAC Name 2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride[5]
Synonyms Ephdine, Delphinidol, 3,3′,4′,5,5′,7-Hexahydroxyflavylium chloride[5][6][7][8]
CAS Number 528-53-0[6][9][10]
Chemical Formula C₁₅H₁₁ClO₇[2][6][7][10][11]
Molecular Weight 338.7 g/mol [6][7][8][11]
Appearance Blue-Red to Black Solid/Powder[7][]
Melting Point >349.85°C[7][]
Solubility - Soluble in DMSO (~62.5 mg/mL) and ethanol (B145695) (~30 mg/mL).[13][14]- Sparingly soluble in aqueous buffers; solubility is approximately 0.5 mg/mL in a 1:1 ethanol:PBS (pH 7.2) solution.[13]- Highly soluble in polar solvents like methanol (B129727) and water, with solubility increasing with temperature.[15]
Stability - Unstable in solution; freshly prepared solutions are recommended.[14]- Solid form is stable but requires sealed storage away from light and moisture.[]- Stability is pH-dependent; it exists as a red flavylium (B80283) cation at low pH (<2) and degrades into other forms at higher pH.[15][16][17]
Storage Conditions Store at -20°C or below, kept dry and under an inert gas like nitrogen.[7][9][18]
UV-Vis Absorption (λmax) In acidic mobile phase (pH ≤ 3): 206 nm, 274 nm, 536 nm.[19][20][21]

Experimental Protocols

Detailed methodologies for the characterization of delphinidin chloride are crucial for reproducible and accurate research.

Protocol for Assessing Delphinidin Chloride Stability by HPLC

This protocol allows for the quantitative monitoring of delphinidin chloride degradation over time.

  • 1. Materials:

    • Delphinidin chloride standard

    • HPLC-grade methanol, water, and acetonitrile

    • Formic acid or hydrochloric acid for pH adjustment

    • HPLC system equipped with a C18 column and a Diode Array Detector (DAD)[22]

  • 2. Sample Preparation:

    • Prepare a stock solution of delphinidin chloride in the desired solvent system (e.g., methanol with 0.1% formic acid).

    • Protect the solution from light and store it under the desired experimental conditions (e.g., varying temperatures).

  • 3. HPLC Methodology:

    • Column: C18, 5 µm particle size (e.g., 250 x 4.6 mm).[15]

    • Mobile Phase A: 10% v/v formic acid in water.[15]

    • Mobile Phase B: Acetonitrile:water:formic acid (50:40:10 v/v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: 520 nm or 535 nm.[15][19]

    • Injection Volume: 20 µL.[15]

    • Procedure:

      • At specified time intervals, inject an aliquot of the sample solution into the HPLC system.

      • Record the peak area of the delphinidin chloride peak.

      • Plot the peak area against time to determine the degradation kinetics. The degradation of anthocyanins typically follows first-order kinetics.[23]

Protocol for Evaluating the Effect of Co-pigmentation on Stability

Co-pigmentation can enhance the stability of anthocyanins. This protocol assesses this effect.

  • 1. Materials:

    • Delphinidin chloride solution

    • Co-pigment solution (e.g., chlorogenic acid, catechin)

    • pH buffer (e.g., citrate (B86180) buffer, pH 3.5)

    • UV-Vis Spectrophotometer

  • 2. Methodology:

    • Prepare a series of solutions containing a fixed concentration of delphinidin chloride with varying molar ratios of the co-pigment (e.g., 1:1, 1:5, 1:10).[23]

    • Prepare a control solution containing only delphinidin chloride in the same buffer.[23]

    • Measure the initial absorbance spectra (400-700 nm) of all solutions. A bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increased color intensity) indicate co-pigmentation.[23]

    • Store the solutions under specific stress conditions (e.g., elevated temperature or light exposure).

    • Monitor the absorbance at the maximum wavelength over time for all solutions.[23]

    • Compare the degradation rates between the control and the co-pigmented solutions to quantify the protective effect.[23]

Signaling Pathways and Experimental Workflows

Delphinidin has been shown to modulate multiple critical cellular signaling pathways, making it a compound of interest in drug development.

Delphinidin's Impact on Cancer-Related Signaling Pathways

Delphinidin can inhibit several signaling cascades that are often dysregulated in cancer, thereby reducing cell proliferation, migration, and angiogenesis.

G cluster_0 Delphinidin Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Delphinidin Delphinidin Chloride PI3K_Akt PI3K/Akt Pathway Delphinidin->PI3K_Akt inhibits MAPK MAPK Pathway (ERK, JNK, p38) Delphinidin->MAPK inhibits Wnt Wnt/β-catenin Pathway Delphinidin->Wnt inhibits EGFR_VEGFR RTKs (EGFR/VEGFR) Delphinidin->EGFR_VEGFR inhibits Proliferation Reduced Proliferation PI3K_Akt->Proliferation inhibition of Apoptosis Induced Apoptosis PI3K_Akt->Apoptosis promotion of MAPK->Proliferation inhibition of MAPK->Apoptosis promotion of Metastasis Reduced Metastasis Wnt->Metastasis inhibition of EGFR_VEGFR->PI3K_Akt activates EGFR_VEGFR->MAPK activates Angiogenesis Inhibited Angiogenesis EGFR_VEGFR->Angiogenesis inhibition of

Caption: Delphinidin chloride inhibits key signaling pathways to reduce cancer cell survival.

General Workflow for Physicochemical Characterization

A structured workflow is essential for the systematic evaluation of a compound like delphinidin chloride.

G cluster_tests Physicochemical Tests start Sample Acquisition (Delphinidin Chloride) purity Purity & Identity Confirmation (HPLC-DAD, LC-MS) start->purity solubility Solubility Assessment (Various Solvents) purity->solubility melting_point Melting Point Determination purity->melting_point uv_vis UV-Vis Spectral Analysis purity->uv_vis stability Stability Studies (pH, Temp, Light) purity->stability analysis Data Analysis & Compilation solubility->analysis melting_point->analysis uv_vis->analysis stability->analysis report Technical Data Sheet Generation analysis->report

Caption: Standard workflow for the physicochemical characterization of delphinidin chloride.

References

Delphinidin Aglycone Versus Glycoside: A Technical Guide to Comparative Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816), a prominent anthocyanidin, and its corresponding glycosides are polyphenolic compounds responsible for the vibrant blue and purple hues of many fruits and vegetables. Beyond their role as natural colorants, these molecules have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A critical aspect of understanding their therapeutic potential lies in delineating the differences in bioactivity between the delphinidin aglycone (the parent molecule without a sugar moiety) and its various glycosidic forms. This technical guide provides an in-depth comparison of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate. Generally, the aglycone form exhibits higher potency in in vitro assays, while glycosylation is crucial for enhancing stability and bioavailability in vivo.[1][2][3]

Comparative Biological Activity: Quantitative Data

The following tables summarize the quantitative data from various studies, comparing the biological activities of delphinidin aglycone and its glycosides.

Table 1: Anticancer Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Reference
Delphinidin (Aglycone)MDA-MB-453Breast Cancer~40[4]
Delphinidin (Aglycone)BT-474Breast Cancer~100[4]
Delphinidin (Aglycone)PC3Prostate CancerDose-dependent growth inhibition (15-180 µM)[5][6]
Delphinidin-3-O-glucoside--Noted as having the best anticancer activity among derivatives due to easy absorption.[7]

Note: Direct comparative IC50 values for delphinidin aglycone and its glycosides in the same study are limited in the reviewed literature. The data presented highlights the anticancer potential of the aglycone.

Table 2: Antioxidant Activity
CompoundAssayActivityReference
Delphinidin (Aglycone)DPPH radical scavengingHigher activity than delphinidin-3-O-glucoside.[8]
Delphinidin-3-O-glucosideDPPH radical scavengingLower activity than delphinidin aglycone.[8]
Delphinidin (Aglycone)LDL oxidation inhibitionGenerally higher activity than its glycosides.[9]
Delphinidin GlycosidesLDL oxidation inhibitionGenerally lower activity than the aglycone.[9]

Note: The antioxidant activity is context-dependent, with glycosides sometimes showing higher activity in different systems, such as in bulk oil.[9]

Key Signaling Pathways Modulated by Delphinidin

Delphinidin and its glycosides exert their biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

PI3K/Akt/mTOR Pathway

Delphinidin has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and growth.[10][11][12][13]

PI3K_Akt_mTOR Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Delphinidin's inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

Delphinidin modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in stress responses, apoptosis, and inflammation.[14][15][16][17]

MAPK_Pathway cluster_mapk MAPK Cascades Delphinidin Delphinidin ERK ERK Delphinidin->ERK inhibits JNK JNK Delphinidin->JNK activates p38 p38 Delphinidin->p38 inhibits Inflammation Inflammation ERK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation

Caption: Differential modulation of MAPK pathways by Delphinidin.

NF-κB Signaling Pathway

Delphinidin can suppress the pro-inflammatory NF-κB signaling pathway, contributing to its anti-inflammatory effects.[14][18][19][20]

NFkB_Pathway Delphinidin Delphinidin IKK IKK Delphinidin->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Inflammatory_Genes Inflammatory Gene Expression NFκB->Inflammatory_Genes translocates to nucleus and activates

Caption: Inhibition of the NF-κB inflammatory pathway by Delphinidin.

Wnt/β-catenin Signaling Pathway

Delphinidin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5][21][22][23]

Wnt_Pathway Delphinidin Delphinidin Destruction_Complex β-catenin Destruction Complex Delphinidin->Destruction_Complex promotes β_catenin β-catenin Destruction_Complex->β_catenin degrades Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) β_catenin->Target_Genes translocates to nucleus and activates

Caption: Delphinidin's inhibitory effect on the Wnt/β-catenin pathway.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of delphinidin aglycone and its glycosides on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Prepare various concentrations of delphinidin aglycone and its glycosides in the appropriate vehicle (e.g., DMSO). Add the compounds to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Antioxidant Capacity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[24][25]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the delphinidin sample (at various concentrations) with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[26][27][28][29][30]

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction: Add a small volume of the sample to the FRAP reagent and incubate at 37°C for a specific time (e.g., 4-60 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Standard Curve: A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as FeSO₄ equivalents or Trolox equivalents.

Conclusion

The available evidence indicates that while delphinidin aglycone often demonstrates superior in vitro biological activity, particularly in antioxidant and anticancer assays, its glycosidic forms are essential for in vivo efficacy due to their enhanced stability and bioavailability.[1][2] Glycosylation plays a critical role in protecting the delphinidin molecule from degradation in the gastrointestinal tract, allowing for its absorption and subsequent metabolic conversion.[31][32][33] The choice between the aglycone and its glycosides for research and drug development will therefore depend on the specific application and experimental model. For in vitro mechanistic studies, the aglycone may be more suitable for elucidating direct molecular interactions. Conversely, for in vivo studies and the development of nutraceuticals or therapeutics, delphinidin glycosides are likely to be more effective. Further research focusing on direct, head-to-head comparisons of various delphinidin glycosides and the aglycone in a wider range of biological assays is necessary to fully elucidate their structure-activity relationships and therapeutic potential.

References

The Dual Role of Delphinidin: A Technical Guide to Plant Pigmentation and Stress Amelioration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Delphinidin (B77816) is a primary anthocyanidin, a class of water-soluble flavonoids, that imparts a spectrum of blue to purple hues in various plant tissues, including flowers, fruits, and leaves.[1][2][3][4] Beyond its critical role in pigmentation for attracting pollinators, delphinidin is a potent antioxidant that plays a significant role in the plant's defense mechanisms against a variety of biotic and abiotic stresses.[1][5][6][7] Its biosynthesis via the phenylpropanoid pathway is a well-defined process, with Flavonoid 3',5'-Hydroxylase (F3'5'H) being the key enzyme differentiating its production from other anthocyanidins.[4][8][9] Functionally, delphinidin's antioxidant capacity, derived from the numerous hydroxyl groups on its B-ring, allows it to effectively scavenge reactive oxygen species (ROS) generated during stress conditions, thereby protecting cellular components from oxidative damage.[4][10] This technical guide provides an in-depth overview of delphinidin's function, presenting quantitative data on its accumulation, detailed experimental protocols for its analysis, and visual diagrams of its biosynthetic and signaling pathways.

Role in Plant Pigmentation

Delphinidin is fundamentally responsible for the blue and purple coloration in the flowers of genera such as Viola and Delphinium, and the blue-red hues of fruits like Cabernet Sauvignon grapes, bilberries, and pomegranates.[1] The color intensity is often directly correlated with the concentration of delphinidin.[11][12] Like other anthocyanidins, delphinidin is sensitive to pH, appearing red in acidic solutions and blue in basic ones.[1] In nature, delphinidin is typically found in glycosylated forms, such as myrtillin (B196198) (delphinidin-3-O-glucoside) and nasunin, which increases its stability.[1][3]

Biosynthesis Pathway

Delphinidin is synthesized through a specific branch of the phenylpropanoid pathway. The process begins with the precursor 4-coumaroyl-CoA and involves a series of enzymatic reactions.[8] The critical step that defines the pathway towards delphinidin is the hydroxylation of the B-ring of dihydroflavonols (specifically, dihydrokaempferol (B1209521) or DHK) at both the 3' and 5' positions. This reaction is catalyzed by the cytochrome P450 enzyme, Flavonoid 3',5'-Hydroxylase (F3'5'H), to produce dihydromyricetin (B1665482) (DHM).[8][9][13] Subsequent reduction by Dihydroflavonol 4-Reductase (DFR) and oxidation by Anthocyanidin Synthase (ANS) yield the unstable delphinidin aglycone.[8][9] The molecule is then stabilized through glycosylation, typically by UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT), to form a stable, colored anthocyanin.[8][14]

Delphinidin_Biosynthesis Coumaroyl_CoA 4-Coumaroyl-CoA + Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHM Dihydromyricetin (DHM) DHK->DHM F3'5'H DHQ Dihydroquercetin (DHQ) DHK->DHQ F3'H Leucodelphinidin Leucodelphinidin DHM->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin_3_O_glucoside Delphinidin 3-O-glucoside (Stable Anthocyanin) Delphinidin->Delphinidin_3_O_glucoside UFGT CHS CHS CHI CHI F3H F3H F3_5_H F3'5'H (Key Enzyme) DFR DFR ANS ANS/LDOX UFGT UFGT F3_H F3'H

Caption: Simplified delphinidin biosynthesis pathway in plants.[8][9][13][14]

Data Presentation: Delphinidin Content

The concentration of delphinidin directly influences flower color. Genetic modifications or mutations in the biosynthetic pathway can lead to significant variations in delphinidin content, resulting in different color phenotypes.

Table 1: Delphinidin Content in Flower Color Mutants of Delphinium malabaricum [11][15]

Flower Color PhenotypeDelphinidin Content (mg/g of sample)
Dark Blue8.207
Traditional Blue (Parent)6.668
Pale Pink0.130

Table 2: Delphinidin Glycoside Content in Vaccinium corymbosum (Blueberry) Species [3]

Blueberry SpeciesDelphinidin-3-Galactoside (mg/100 g)Delphinidin-3-Arabinoside (mg/100 g)
'Toro'7.68 ± 1.421.63 ± 0.09
'Legacy'11.44 ± 3.704.07 ± 1.15
'Duke'14.99 ± 3.975.10 ± 1.22
'Bluecrop'2.29 ± 0.211.66 ± 0.10

Role in Plant Stress Response

Plants accumulate anthocyanins, including delphinidin, in response to various environmental stresses.[6][16][17] This accumulation is a key component of the plant's tolerance mechanism.

Abiotic Stress

Under abiotic stress conditions such as drought, high salinity, and intense light, plants overproduce reactive oxygen species (ROS), which can cause significant oxidative damage to cells.[6] Delphinidin, as a potent antioxidant, plays a crucial role in scavenging these excess ROS.[4][5][6] The presence of six hydroxyl groups on its structure makes delphinidin a highly effective electron donor, enabling it to neutralize free radicals and protect cellular machinery, including the photosynthetic apparatus.[4][10][18] This ROS scavenging helps maintain cellular homeostasis and enhances the plant's ability to withstand stressful conditions.[6][18]

Biotic Stress

Phenolic compounds are integral to plant defense against pathogens and herbivores.[19] While direct evidence for delphinidin's role in biotic stress is an emerging area of research, its precursor pathways are known to be activated upon pathogen attack. Delphinidin-3-O-glucoside has been identified as a potential contributor to mitigating oxidative stress during defense responses against herbivory.[20] The accumulation of anthocyanins can act as a feeding deterrent and may possess antimicrobial properties, contributing to the overall defense strategy of the plant.[19]

Stress Response Signaling

Abiotic stress triggers a complex signaling cascade in plants. The production of ROS acts as a secondary signal that activates transcription factors (like MYB, bHLH, and WD40 proteins), which in turn upregulate the expression of structural genes in the anthocyanin biosynthesis pathway, such as CHS, DFR, and ANS.[6][21][22] This leads to the accumulation of delphinidin in the vacuole, where it can exert its protective antioxidant effects.

Stress_Response_Signaling AbioticStress Abiotic Stress (Drought, High Salinity, UV) ROS_Production Increased ROS Production (H₂O₂, O₂⁻) AbioticStress->ROS_Production Signaling_Cascade Stress Signaling Cascade ROS_Production->Signaling_Cascade Acts as signal TFs Activation of Transcription Factors (MYB, bHLH, WD40) Signaling_Cascade->TFs Gene_Expression Upregulation of Anthocyanin Biosynthesis Genes (CHS, F3'5'H, DFR, ANS) TFs->Gene_Expression Delphinidin_Accumulation Delphinidin Accumulation Gene_Expression->Delphinidin_Accumulation ROS_Scavenging ROS Scavenging Delphinidin_Accumulation->ROS_Scavenging ROS_Scavenging->ROS_Production Neutralizes Stress_Tolerance Enhanced Stress Tolerance ROS_Scavenging->Stress_Tolerance

Caption: General signaling pathway for delphinidin accumulation under abiotic stress.[6][21]

Experimental Protocols

Accurate analysis of delphinidin requires robust methodologies for extraction, quantification, and the study of its underlying genetic regulation.

Protocol: Extraction and Quantification of Delphinidin by HPLC

This protocol outlines a common method for analyzing delphinidin content from plant tissues.[3][11][23][24]

HPLC_Workflow Start Start: Plant Tissue Sample (e.g., Petals, Fruit Skin) Homogenize 1. Homogenize Sample (e.g., in liquid nitrogen) Start->Homogenize Extract 2. Extraction (Acidified Methanol (B129727), 1% HCl v/v) Homogenize->Extract Centrifuge 3. Centrifugation (e.g., 5000 rpm, 15 min) Extract->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Filter 5. Filtration (0.22 µm syringe filter) Supernatant->Filter HPLC_Inject 6. Inject into HPLC System Filter->HPLC_Inject Analysis 7. Chromatographic Separation & Detection HPLC_Inject->Analysis Quantify 8. Quantification (Compare peak area to Delphinidin standard) Analysis->Quantify End End: Delphinidin Concentration Data Quantify->End

Caption: Standard experimental workflow for delphinidin extraction and HPLC analysis.

Methodology Details:

  • Sample Preparation: Fresh, frozen, or freeze-dried plant tissue is homogenized to a fine powder, often using liquid nitrogen.

  • Extraction: The powdered sample is extracted with a solvent, typically acidified methanol (e.g., methanol with 1% HCl v/v), to ensure the stability of anthocyanins in their flavylium (B80283) cation form.[23] The mixture is vortexed and often incubated in the dark.

  • Clarification: The extract is centrifuged to pellet solid debris.[25]

  • Filtration: The resulting supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter to remove fine particulates before injection into the HPLC system.[23]

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used.[3][15][24]

    • Mobile Phase: A gradient of two solvents is typically employed. For example, Mobile Phase A: 10% formic acid in water; Mobile Phase B: Acetonitrile:water:formic acid (50:40:10 v/v/v).[3]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[3]

    • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is set to monitor absorbance at approximately 520 nm, the characteristic wavelength for anthocyanins.[3][24]

    • Quantification: The concentration of delphinidin is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a pure delphinidin analytical standard.[11][23]

Protocol: Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the expression levels of key genes in the delphinidin biosynthesis pathway.[13][22][26]

  • RNA Extraction: Total RNA is isolated from plant tissues at different developmental or stress-induced stages using a suitable kit or protocol (e.g., Trizol-based methods).

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using gel electrophoresis and spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme.

  • Primer Design: Gene-specific primers are designed for the target genes (e.g., F3'5'H, DFR, ANS) and a reference (housekeeping) gene for normalization.

  • Quantitative RT-PCR (qRT-PCR): The reaction is performed using a qPCR instrument with a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes is calculated using methods like the 2-ΔΔCt method, normalized against the reference gene. This allows for comparison of gene expression levels across different samples.[13]

Protocol: Dihydroflavonol 4-Reductase (DFR) Enzyme Activity Assay

This assay measures the activity of the DFR enzyme, which is involved in a crucial reduction step in the pathway.[8]

  • Enzyme Source: A crude protein extract is prepared from plant tissues, or a purified recombinant DFR enzyme is used.

  • Reaction Mixture: The reaction is set up in a buffer solution (e.g., Tris-HCl, pH 7.0) containing the enzyme extract, the cofactor NADPH, and a dihydroflavonol substrate (e.g., dihydromyricetin for the delphinidin pathway).

  • Reaction and Measurement: The reaction is incubated at a controlled temperature (e.g., 30°C). Enzyme activity is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the reduction of the substrate.[8]

Conclusion and Future Directions

Delphinidin is a multifaceted molecule essential for both plant aesthetics and survival. Its role as a blue-purple pigment is well-established, with the F3'5'H enzyme serving as a critical control point in its biosynthesis. For researchers, this pathway presents a key target for the genetic engineering of flower and fruit color. Furthermore, delphinidin's potent antioxidant activity positions it as a vital component of the plant's defense system against oxidative damage induced by environmental stressors.

Future research should focus on elucidating the specific signaling pathways in plants that are directly modulated by delphinidin during stress responses. While its ROS-scavenging ability is clear, its potential role as a signaling molecule itself remains to be fully explored. For drug development professionals, the strong antioxidant and anti-inflammatory properties demonstrated in non-plant systems suggest that delphinidin-rich plants are valuable sources for novel therapeutic agents.[2][27] Further investigation into enhancing delphinidin content in crops could lead to the development of foods with improved nutritional value and stress resilience.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Delphinidin from Berries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin (B77816) is a primary anthocyanidin, a subclass of flavonoids, responsible for the rich blue and purple pigmentation in many berries, flowers, and vegetables.[1] As a potent antioxidant, delphinidin and its glycosides are of significant interest for their potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular-protective effects.[2] The effective extraction and purification of delphinidin from natural sources, particularly berries, are critical preliminary steps for research into its biological activities and for the development of nutraceuticals and pharmaceuticals.

This document provides detailed protocols for various methods of extracting and purifying delphinidin from berry matrices. It includes conventional and modern techniques, quantitative data on delphinidin content in common berries, and comparative extraction yields.

Extraction Methodologies

The initial step in isolating delphinidin involves its extraction from the plant matrix. The choice of method depends on factors such as desired yield, purity, cost, and environmental considerations. Generally, extraction solvents are acidified to stabilize the anthocyanins in their colored flavylium (B80283) cation form.[3]

Conventional solvent extraction is a widely used method due to its simplicity. It involves macerating the berry material in an acidified organic solvent.

Protocol 2.1.1: Acidified Methanol (B129727)/Ethanol (B145695) Extraction

  • Sample Preparation: Freeze-dry fresh berries to remove water content and grind them into a fine powder to maximize surface area for extraction.[4]

  • Solvent Preparation: Prepare an extraction solvent of methanol or ethanol acidified with a weak acid. A common solvent is 80% methanol containing 1% formic acid or 0.1% HCl.[3][4]

  • Extraction:

    • Mix the powdered berry sample with the acidified solvent at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).

    • Agitate the mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light to prevent degradation.

  • Separation:

    • Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid residue.

    • Decant the supernatant containing the crude anthocyanin extract.

  • Re-extraction: Repeat the extraction process on the pellet 2-3 times until the residue becomes colorless to ensure maximum recovery.[5]

  • Filtration: Pool the supernatants and filter through a 0.45 µm filter to remove any remaining particulate matter.

  • Storage: Store the crude extract at -20°C in the dark.

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over CSE, including reduced extraction times, lower solvent consumption, and often higher yields.[6][7]

Protocol 2.2.1: Ultrasound-Assisted Extraction (UAE) UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[8]

  • Sample and Solvent: Prepare the powdered berry sample and acidified solvent as described in Protocol 2.1.1.

  • Extraction:

    • Place the sample and solvent mixture in a vessel and immerse the ultrasonic probe.

    • Apply ultrasonic waves at a specified power (e.g., 300-400 W) and frequency (e.g., 25-40 kHz).[9]

    • Maintain the extraction temperature below 50°C using a cooling bath to prevent thermal degradation of delphinidin.[9]

    • Optimize extraction time, typically ranging from 10 to 40 minutes.[9][10]

  • Post-Extraction: Follow steps 4-7 from Protocol 2.1.1 for separation, re-extraction, filtration, and storage.

Protocol 2.2.2: Microwave-Assisted Extraction (MAE) MAE uses microwave energy to heat the solvent and sample, causing cell rupture and the release of target compounds.[11]

  • Sample and Solvent: Prepare the powdered berry sample and acidified solvent. Ethanol is often preferred over methanol for MAE due to safety considerations.

  • Extraction:

    • Place the sample and solvent in a microwave-safe extraction vessel.

    • Set the microwave power (e.g., 350-500 W) and temperature (e.g., 60-80°C).[11][12]

    • Set the extraction time, which is typically short, ranging from 5 to 15 minutes.[11]

  • Post-Extraction: After extraction, allow the vessel to cool before filtering the contents. Follow subsequent separation and storage steps as outlined in Protocol 2.1.1.

ExtractionWorkflow Berry Berry Sample (e.g., Blueberries, Blackcurrants) Prep Sample Preparation (Freeze-dry, Grind) Berry->Prep 1 Extraction Extraction Prep->Extraction 2 Solvent Acidified Solvent (Methanol/Ethanol + Acid) Solvent->Extraction CSE Conventional Solvent Extraction (CSE) Extraction->CSE Option A UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Option B MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Option C Separation Solid-Liquid Separation (Centrifugation / Filtration) CSE->Separation 3 UAE->Separation 3 MAE->Separation 3 CrudeExtract Crude Delphinidin Extract Separation->CrudeExtract 4

Caption: General workflow for the extraction of delphinidin from berries.

Purification Methodologies

Crude berry extracts contain numerous other compounds, such as sugars, organic acids, proteins, and other phenolics.[13] Purification is essential to isolate delphinidin for specific applications.

SPE is a common and effective method for purifying and concentrating anthocyanins from crude extracts. C18 cartridges are widely used as the stationary phase.[5]

Protocol 3.1.1: C18 SPE Purification

  • Extract Preparation: Take the crude extract and evaporate the organic solvent (methanol/ethanol) using a rotary evaporator at a temperature below 40°C. Re-dissolve the remaining aqueous residue in acidified water (e.g., 0.01% HCl).[5]

  • Cartridge Conditioning: Condition a C18 Sep-Pak cartridge by passing methanol followed by acidified water through it.

  • Sample Loading: Load the prepared aqueous extract onto the conditioned C18 cartridge. Anthocyanins will adsorb to the C18 stationary phase, while sugars and other polar compounds will pass through.

  • Washing: Wash the cartridge with acidified water to remove any remaining sugars and acids. Then, wash with ethyl acetate (B1210297) to remove less polar phenolic compounds.

  • Elution: Elute the purified anthocyanins (including delphinidin) from the cartridge using acidified methanol.[5]

  • Final Step: Collect the methanolic fraction and evaporate the solvent under vacuum or nitrogen stream to obtain the purified anthocyanin powder. Store at -20°C or below.

For larger-scale purification, macroporous resins (e.g., AB-8) are highly effective for capturing anthocyanins from large volumes of extract.[14]

Protocol 3.2.1: Macroporous Resin Chromatography

  • Extract Preparation: Prepare the aqueous extract as described in Protocol 3.1.1, step 1.

  • Column Packing and Equilibration: Pack a glass column with pre-treated AB-8 macroporous resin. Equilibrate the column by washing it with deionized water (pH adjusted to 3.0-3.5).[14]

  • Sample Loading: Load the aqueous extract onto the top of the resin bed at a controlled flow rate (e.g., 2.0 mL/min).[14]

  • Washing:

    • Wash the column with 1-2 bed volumes (BV) of acidified water to remove sugars and acids.[14]

    • Wash with a low concentration of ethanol (e.g., 1-2 BV of 20% ethanol) to remove other impurities.[14]

  • Elution: Elute the anthocyanins using a stepwise gradient of acidified ethanol (e.g., 60% and then 80% ethanol).[14] Collect the colored fractions.

  • Concentration: Pool the anthocyanin-rich fractions and remove the ethanol using a rotary evaporator. The resulting purified extract can be lyophilized for long-term storage.

PurificationWorkflow CrudeExtract Crude Delphinidin Extract Pretreatment Solvent Evaporation & Reconstitution CrudeExtract->Pretreatment 1 Purification Purification Pretreatment->Purification 2 SPE Solid-Phase Extraction (SPE) using C18 Purification->SPE Option A Column Macroporous Resin Column Chromatography Purification->Column Option B PrepHPLC Preparative HPLC (High Purity) Purification->PrepHPLC Option C Fractions Purified Delphinidin Fractions SPE->Fractions 3 Column->Fractions 3 PrepHPLC->Fractions 3 Final Solvent Removal & Lyophilization Fractions->Final 4 PureDelphinidin Pure Delphinidin Powder Final->PureDelphinidin 5

Caption: General workflow for the purification of delphinidin from crude extracts.

Quantitative Data

The content of delphinidin varies significantly among different berry species and even between cultivars of the same species.

Table 1: Delphinidin Glycoside Content in Various Berries

Berry SpeciesCultivar/TypeDelphinidin GlycosideContent (mg/100g fresh weight)Reference
Highbush BlueberryBrigittaDelphinidin-3-O-galactoside7.43[15]
Highbush BlueberryGeneralDelphinidin glycosides~21.7% of total anthocyanins[16]
BlackcurrantBen LomondDelphinidin-3-O-rutinoside59.90[15]
BlackcurrantTitaniaDelphinidin-3-O-rutinoside65.57[15]
RaspberryGeneralDelphinidin-3-O-glucoside34.43[15]

Note: Content can vary based on ripeness, growing conditions, and analytical methods.

Table 2: Comparison of Extraction Method Efficiency for Total Anthocyanins from Berries

Extraction MethodBerry SourceKey ParametersYieldReference
Ultrasound-Assisted (UAE)Blueberry Residue400W, 40°C, 40 min108.23 mg/100g DW[9]
Ultrasound-Microwave (UMAE)Blueberry300W (US), 365W (MW), 1:30 g/mLNot specified, optimized for yield[6]
Subcritical Water (SWE)Blueberry130°C, 3 min0.47 mg/g FW[16]
Aqueous Two-PhaseVaccinium uliginosum30% ethanol, 19% ammonium (B1175870) sulfate96.09% recovery[14]
Enzymatic-Assisted (EAE)Mulberry Wine Residue38°C, 37 min19.51 mg/g[13]

Abbreviations: DW (Dry Weight), FW (Fresh Weight), US (Ultrasound), MW (Microwave).

Identification and Analysis

Following purification, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the standard method for identifying and quantifying specific anthocyanins like delphinidin. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5][17]

  • Mobile Phase A: Aqueous solution with a weak acid (e.g., 10% acetic acid and 1% phosphoric acid in water, or 2% formic acid in water).[5][18]

  • Mobile Phase B: Acetonitrile or Methanol.[5][18]

  • Gradient: A linear gradient is used, starting with a low percentage of Mobile Phase B and increasing over time to elute compounds of increasing hydrophobicity.

  • Detection: DAD at 520 nm for anthocyanins.[18]

  • Temperature: Column oven maintained at 40-50°C.[5][18]

References

Application Note: Quantification of Delphinidin in Plant Extracts by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of delphinidin (B77816) and its glycosides in plant extracts. Delphinidin is a primary anthocyanidin responsible for the blue and purple pigmentation in many fruits and flowers and is of significant interest for its antioxidant properties and potential health benefits.[1] The protocol covers sample preparation, chromatographic conditions, method validation, and data analysis, providing a reliable framework for researchers in natural product chemistry, food science, and pharmacology.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[2] This method utilizes a reversed-phase C18 column, which separates compounds based on their polarity. A gradient elution with an acidified mobile phase ensures the stability and sharp resolution of anthocyanins. The Diode-Array Detector (DAD) allows for the quantification of delphinidin at its maximum absorbance wavelength (around 520 nm) while also providing spectral data to confirm peak purity and identity.[3]

Materials and Reagents

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and DAD detector.[1]

    • Analytical balance (4-decimal place).

    • Ultrasonic bath.[1]

    • Centrifuge.

    • Vortex mixer.

    • pH meter.

  • Chemicals and Consumables:

    • Delphinidin chloride or Delphinidin-3-O-glucoside certified reference standard (>95% purity).

    • Methanol (B129727) (HPLC grade).[4]

    • Acetonitrile (HPLC grade).[4]

    • Formic acid (or Hydrochloric acid, HCl) (Analytical grade).[4]

    • Ultrapure water (18.2 MΩ·cm).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or RC).[1][4]

    • HPLC vials with inserts.

Experimental Protocols

  • Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh ~10 mg of the delphinidin reference standard into a 10 mL amber volumetric flask. Dissolve and bring to volume with acidified methanol (Methanol with 0.1% HCl) to ensure stability.[4] Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase A.[4] These solutions are used to construct the calibration curve.

  • Homogenization: Dry the plant material (e.g., leaves, fruit peels, flowers) at 40°C or freeze-dry, then grind into a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.[4]

  • Add 10 mL of extraction solvent (e.g., Methanol containing 2.0% HCl or Acetone/Water/TFA 70:29.95:0.05 v/v/v).[1][4]

  • Vortex the mixture for 1 minute to ensure thorough wetting.

  • Place the tube in an ultrasonic bath for 15-20 minutes at room temperature, protected from light.[1]

  • Clarification: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[4] If the concentration is expected to be very high, a dilution with mobile phase A may be necessary.

The following conditions are a validated starting point and can be optimized for specific matrices.

ParameterRecommended Setting
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm)[2]
Mobile Phase A 5% Formic Acid in Water[4]
Mobile Phase B 5% Formic Acid in Acetonitrile[4]
Gradient Program 0-1 min: 100% A; 1-12 min: to 25% B; 12-13 min: hold 25% B; 13-15 min: to 0% B; 15-19 min: hold 100% A (re-equilibration)[4]
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 40°C[4]
Injection Volume 10 µL
DAD Wavelength Quantification: 520 nm; Monitoring: 280 nm, 320 nm; Scan: 200-600 nm for peak identification

Data Presentation and Quantification

A calibration curve is generated by plotting the peak area of the delphinidin standard against its known concentration. The linearity of the curve should be confirmed by a coefficient of determination (r²) ≥ 0.99.[4] The concentration of delphinidin in the plant extract is then calculated using the regression equation derived from this curve.

Final Concentration (mg/g) = (C × V × D) / W

  • C: Concentration from calibration curve (mg/mL)

  • V: Total volume of extraction solvent (mL)

  • D: Dilution factor (if any)

  • W: Weight of the dry plant sample (g)

Method validation ensures the reliability of the results. The following table summarizes typical performance characteristics for the HPLC-DAD analysis of anthocyanins, based on published data.

Validation ParameterTypical ValueReference
Linearity (r²) ≥ 0.99[1][4]
Limit of Detection (LOD) 0.06 - 0.22 mg/kg[1][4]
Limit of Quantification (LOQ) 0.20 - 0.65 mg/kg[1][4]
Precision (RSD%) Intra-day: < 6.2%; Inter-day: < 8.5%[1]
Accuracy (Recovery %) 90% - 119%[1]

The following table presents example concentrations of delphinidin derivatives found in various plant sources, as determined by HPLC-DAD.

Plant SourceDelphinidin FormConcentration Range (mg/kg dry weight)Reference
Grape Skins (Vitis vinifera)Delphinidin-3-O-glucoside150 - 500[1]
Maqui Berries (Aristotelia chilensis)Delphinidin-3-glucoside4,000 - 10,000[3]
Maqui Berries (Aristotelia chilensis)Delphinidin-3,5-diglucoside1,500 - 4,000[3]
Bilberry (Vaccinium myrtillus)Delphinidin (aglycone)1,000 - 2,500[2]

Mandatory Visualizations

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plant Material (e.g., Fruit Peel) Grind 2. Grinding to Powder Sample->Grind Extract 3. Ultrasound-Assisted Extraction (Acidified Methanol) Grind->Extract Filter 4. Centrifugation & Filtration (0.45 µm) Extract->Filter HPLC 5. HPLC-DAD Injection Filter->HPLC Acquire 6. Data Acquisition (Chromatogram at 520 nm) HPLC->Acquire Quantify 8. Quantify Delphinidin in Sample Acquire->Quantify Calibrate 7. Create Calibration Curve (Standard Solutions) Calibrate->Quantify Report 9. Report Results (mg/g of sample) Quantify->Report

Caption: Experimental workflow for HPLC-DAD quantification of delphinidin.

References

Application Note: Quantitative Analysis of Delphinidin and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of delphinidin (B77816) and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Delphinidin, a major dietary anthocyanidin found in pigmented fruits and vegetables, undergoes extensive metabolism, making the accurate measurement of its various forms in circulation crucial for pharmacokinetic and pharmacodynamic studies. The described method employs a robust sample preparation procedure and optimized LC-MS/MS parameters for reliable analysis.

Introduction

Delphinidin and its glycosides are potent antioxidants with various potential health benefits. Upon ingestion, these compounds are metabolized into various forms, including methylated derivatives, glucuronide conjugates, and degradation products like gallic acid.[1][2][3] Understanding the bioavailability and metabolic fate of delphinidin requires sensitive analytical methods to quantify the parent compound and its key metabolites in biological matrices such as plasma. LC-MS/MS offers the necessary selectivity and sensitivity for this purpose. This document outlines a comprehensive workflow, from plasma sample preparation to data acquisition and analysis.

Metabolic Pathway of Delphinidin

Delphinidin is subject to enzymatic modifications and degradation in the body. The primary metabolic pathways include methylation and glucuronidation.[1][4] Additionally, delphinidin can degrade into smaller phenolic compounds like gallic acid and phloroglucinol (B13840) aldehyde.[2][3]

Delphinidin Delphinidin Delphinidin_Glucoside Delphinidin-3-O-glucoside Delphinidin->Delphinidin_Glucoside Glycosylation Glucuronide_Metabolite Delphinidin glucuronide Delphinidin->Glucuronide_Metabolite Glucuronidation Degradation_Products Gallic Acid & Phloroglucinol Aldehyde Delphinidin->Degradation_Products Degradation Methylated_Metabolite 4'-O-methyl delphinidin-3-O-glucoside Delphinidin_Glucoside->Methylated_Metabolite Methylation

Caption: Metabolic pathway of delphinidin.

Experimental Protocol

This protocol is a synthesis of established methods for the analysis of delphinidin and its metabolites in plasma.[5][6][7][8]

Materials and Reagents
  • Delphinidin chloride, Delphinidin-3-O-glucoside, and other metabolite standards (Extrasynthese or equivalent)

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa)[8] or protein precipitation reagents (e.g., trifluoroacetic acid)[6]

Sample Preparation

Two common methods for plasma sample preparation are Solid Phase Extraction (SPE) and Protein Precipitation (PPT). SPE generally provides cleaner extracts and better recovery.[8]

Solid Phase Extraction (SPE) Protocol [8]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 500 µL of plasma with an equal volume of 4% H3PO4 in water. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of acidified methanol (e.g., 0.1% formic acid in methanol).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Protein Precipitation (PPT) Protocol [6][8]

  • To 100 µL of plasma, add 200 µL of acidified acetonitrile (e.g., 1% formic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of delphinidin and its metabolites in plasma.

Plasma_Sample Plasma Sample Sample_Prep Sample Preparation (SPE or PPT) Plasma_Sample->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.
LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be adapted for specific instruments.

ParameterCondition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., Synergi RP-Max, 250 x 4.6 mm, 4 µm)[6][7]
Mobile Phase A Water with 0.1% - 1% Formic Acid[6][7]
Mobile Phase B Acetonitrile[6][7]
Gradient Start at 5% B, increase to 21% B over 20 min, then to 40% B over 15 min.[6][7] A faster gradient can be used with UPLC systems.
Flow Rate 0.6 mL/min[6][7]
Column Temperature 40°C[6]
Injection Volume 10-30 µL[6]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

Below are example MRM transitions for delphinidin and a common metabolite. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Delphinidin-3-O-glucoside465.1303.030
Delphinidin303.1257.125

Note: The collision energy will need to be optimized for your specific instrument.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of delphinidin and related anthocyanins in plasma from various studies.

Table 1: Method Detection and Quantification Limits

AnalyteLOD (ng/mL)LOQ (ng/mL)Reference
Delphinidin-3-O-glucoside0.100.15[5][6]
Cyanidin-3-O-glucoside0.050.15[5][6]

Table 2: Linearity and Recovery

AnalyteLinearity Range (ng/mL)Recovery (%)Reference
Delphinidin-3-O-glucoside0.20 - 200> 0.99880.0 - 110.4[5]
Cyanidin-3-O-glucoside0.20 - 200> 0.99880.0 - 110.4[5]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of delphinidin and its metabolites in human plasma. The combination of a refined sample preparation protocol and optimized instrumental parameters allows for accurate and reliable measurements, which are essential for advancing our understanding of the pharmacokinetics and biological activities of these important dietary compounds.

References

Delphinidin's Impact on Cancer Cells: A Compilation of Cell Culture Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established cell culture protocols to investigate the anti-cancer effects of delphinidin (B77816), a naturally occurring anthocyanidin found in pigmented fruits and vegetables.[1][2][3] The following application notes and detailed experimental procedures are designed to guide researchers in studying delphinidin's influence on cancer cell viability, apoptosis, cell cycle progression, and underlying molecular signaling pathways.

Summary of Delphinidin's Efficacy in Various Cancer Cell Lines

Delphinidin has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, vary depending on the cancer type and specific cell line.

Cancer TypeCell LineIC50 Value (µM)Citation
Breast CancerMDA-MB-45341.42[1]
BT-47460.92[1]
MCF7120[4]
Prostate CancerLNCaP50[3]
C4-270[3]
22Rv165[3]
PC390[3]
Ovarian CancerPEO1<100[5]
SKOV3<100[5]

Key Experimental Protocols

The following protocols are foundational for assessing the anti-cancer properties of delphinidin in a cell culture setting.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to determine the effect of delphinidin on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[6][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Delphinidin (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[3]

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well in 200 µL of complete culture medium.[3] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Delphinidin Treatment: Prepare serial dilutions of delphinidin in complete culture medium from a stock solution. Common concentration ranges for initial experiments are 10-160 µM.[8] Remove the overnight culture medium from the wells and add 200 µL of the delphinidin-containing medium. Include a vehicle control group treated with the same concentration of DMSO as the highest delphinidin concentration.[3][9]

  • Incubation: Incubate the plates for the desired treatment period, typically 24, 48, or 72 hours.[2][4][10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the delphinidin concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation delphinidin_treatment Treat with Delphinidin Concentrations overnight_incubation->delphinidin_treatment incubation_48h Incubate for 48h delphinidin_treatment->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan with DMSO incubation_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Materials:

  • Cancer cells treated with delphinidin

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[13]

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with desired concentrations of delphinidin for a specified time (e.g., 48 hours).[1] Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis Detection Workflow

Apoptosis_Workflow start Treat Cells with Delphinidin harvest Harvest Cells start->harvest wash_pbs Wash with Cold PBS (2x) harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptosis analyze->end

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[14] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Materials:

  • Cancer cells treated with delphinidin

  • PBS

  • 70% ice-cold ethanol[1][14]

  • PI staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[14]

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Seed approximately 2 x 10^5 cells in 6-well plates and treat with delphinidin (e.g., 20, 40, 80 µM) for 48 hours.[1] Harvest the cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to 80% ice-cold ethanol (B145695) while vortexing.[1] Incubate at 4°C for at least 4 hours.[1]

  • Staining: Pellet the fixed cells by centrifugation, wash with cold PBS, and resuspend in PI staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Cell Cycle Analysis Workflow

CellCycle_Workflow start Treat Cells harvest Harvest Cells start->harvest fix Fix in 80% Cold Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Caption: Workflow for analyzing cell cycle distribution.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by delphinidin.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Key Signaling Pathways Modulated by Delphinidin:

  • MAPK Pathway: Delphinidin has been shown to inhibit the phosphorylation of ERK1/2 and activate JNK signaling.[1][9]

  • NF-κB Pathway: Delphinidin can block NF-κB signaling by inhibiting the phosphorylation of NF-κB/p65, IκBα, and IKKα/β.[1][3]

  • PI3K/Akt Pathway: Inhibition of this pathway by delphinidin has been observed in ovarian and breast cancer cells.[10][15]

  • Wnt/β-catenin Pathway: Delphinidin can modulate this pathway in prostate cancer cells.[2]

Protocol:

  • Cell Lysis: After treatment with delphinidin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-p65, total p65, Bcl-2, Bax, Cyclin B1) overnight at 4°C.[1][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.[16]

Delphinidin's Effect on the MAPK Signaling Pathway

MAPK_Pathway cluster_pathway MAPK Signaling cluster_outcome Cellular Outcome Delphinidin Delphinidin cRaf c-Raf Delphinidin->cRaf MEK1_2 MEK1/2 Delphinidin->MEK1_2 ERK1_2 ERK1/2 Delphinidin->ERK1_2 Inhibition of Phosphorylation JNK JNK Delphinidin->JNK Activation of Phosphorylation cRaf->MEK1_2 p MEK1_2->ERK1_2 p Apoptosis Apoptosis ERK1_2->Apoptosis Inhibition JNK->Apoptosis Induction

Caption: Delphinidin induces apoptosis by inhibiting the ERK pathway and activating the JNK pathway.

Delphinidin's Effect on the NF-κB Signaling Pathway

NFkB_Pathway cluster_pathway NF-κB Signaling cluster_translocation Nucleus cluster_outcome Cellular Outcome Delphinidin Delphinidin IKK IKKα/β Delphinidin->IKK Inhibition of Phosphorylation IkBa IκBα IKK->IkBa p NFkB NF-κB/p65 IkBa->NFkB Inhibition NFkB_nuc NF-κB/p65 NFkB->NFkB_nuc Translocation Apoptosis Apoptosis NFkB_nuc->Apoptosis Inhibition

Caption: Delphinidin blocks NF-κB signaling, leading to increased apoptosis.

References

In Vivo Experimental Design for Testing Delphinidin Efficacy in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the therapeutic efficacy of delphinidin (B77816) in various animal models. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to serve as a detailed resource for investigating the pharmacological properties of delphinidin.

Introduction

Delphinidin, a major anthocyanidin found in pigmented fruits and vegetables, has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] In vitro studies have elucidated several molecular mechanisms of delphinidin's action; however, in vivo studies are crucial to validate these findings and assess its therapeutic potential in a physiological context. This document provides detailed protocols for in vivo experimental design, including animal model selection, delphinidin administration, and endpoint analysis, to facilitate robust and reproducible research.

General Guidelines and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[2][3] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[3] Key ethical considerations include the implementation of the "3Rs" (Replacement, Reduction, and Refinement) to minimize animal use and suffering.[3][4] Proper anesthesia and analgesia should be used for all surgical procedures, and animals should be monitored regularly for signs of distress.[2]

Experimental Protocols

Animal Model Selection

The choice of animal model is critical and depends on the specific disease or biological process being investigated. Common rodent models used in delphinidin research include:

  • Cancer Xenograft Models: Athymic nude mice are frequently used for their inability to reject human tumor xenografts.[1][5] This model is suitable for studying the anti-tumor effects of delphinidin on various human cancer cell lines.

  • Chemically-Induced Cancer Models: For instance, 1-methyl-1-nitrosourea (MNU)-induced breast cancer in Sprague-Dawley rats can be used to study the chemopreventive effects of delphinidin.[6]

  • Inflammation Models: Lipopolysaccharide (LPS)-induced inflammation models in mice or rats can be employed to investigate the anti-inflammatory properties of delphinidin.

  • Neurological Disorder Models: Mouse models of cardiac arrest and resuscitation can be utilized to assess the neuroprotective effects of delphinidin.[7]

Delphinidin Preparation and Administration

Delphinidin can be obtained from commercial suppliers. Its stability and bioavailability in vivo can be influenced by the formulation and route of administration.[8]

Preparation of Delphinidin Solution:

  • For Intraperitoneal (i.p.) and Intravenous (i.v.) Injection: Delphinidin can be dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO) and then diluted with sterile saline (0.9% NaCl).[5] The final concentration of DMSO should be kept low (typically <0.1% v/v) to avoid toxicity.[5] For intravenous infusion, delphinidin can be freshly dissolved in saline.[7] A sulfobutylether-β-cyclodextrin (SEB-β-CD) stabilized water-soluble powder form of delphinidin has also been used to improve solubility and stability.[7]

  • For Oral Administration (Gavage): Delphinidin can be suspended in a vehicle like water or a mixture of DMSO and water.[9]

Routes of Administration:

  • Intraperitoneal (i.p.) Injection: This route is commonly used for systemic delivery. Standard protocols for i.p. injection in mice and rats should be followed, typically targeting the lower right quadrant of the abdomen to avoid injury to internal organs.[10][11]

  • Intravenous (i.v.) Injection/Infusion: This route ensures immediate and complete bioavailability. It is often used for acute studies or when precise control over plasma concentration is required.[7]

  • Oral Gavage: This method is used to mimic dietary intake and is relevant for studying the effects of orally consumed delphinidin.[6][9]

Dosage and Treatment Schedule:

The dosage of delphinidin can vary depending on the animal model and the intended therapeutic effect. Based on existing literature, a range of doses has been shown to be effective without causing significant toxicity.

Animal ModelDisease/ConditionRoute of AdministrationDosageTreatment ScheduleReference
Athymic Nude MiceProstate Cancer (PC3 Xenograft)i.p.2 mg/mouseThrice weekly[5]
Sprague-Dawley RatsBreast Cancer (MNU-induced)Oral100 mg/kg/dayDaily[6]
MiceCardiac Arresti.v. infusion2.6 mg/kgSingle dose post-resuscitation[7]
MiceCardiac Hypertrophyi.p.5 or 15 mg/kg/dayDaily for 8 weeks[7]
Endpoint Analysis

A variety of endpoints can be measured to assess the efficacy of delphinidin.

3.3.1. Tumor Growth and Metastasis

  • Tumor Volume Measurement: For xenograft models, tumor volume can be measured externally using calipers at regular intervals. The volume is typically calculated using the formula: (Length x Width²) / 2.[5]

  • Metastasis Assessment: At the end of the study, tissues such as lungs and liver can be harvested to examine for metastatic lesions.

3.3.2. Immunohistochemistry (IHC)

IHC is used to detect the expression and localization of specific proteins in tissue sections.

Protocol for Ki-67 and PCNA Staining in Tumor Tissues:

  • Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.[12]

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate (B86180) buffer (pH 6.0).

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding with a blocking buffer containing serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies against Ki-67 or PCNA overnight at 4°C.[12][13]

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Detection: Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.[12]

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of Ki-67 or PCNA-positive cells by microscopy.[12][14]

3.3.3. Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins in tissue or cell lysates.

Protocol for NF-κB Pathway Protein Analysis:

  • Protein Extraction: Homogenize tumor tissues or harvested cells in RIPA lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα, IKK) overnight at 4°C.[15][17][18]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[17]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of Delphinidin on Tumor Growth in PC3 Xenograft Model

Treatment GroupAverage Tumor Volume at Week 8 (mm³)Tumor Growth Inhibition (%)p-value
Vehicle Control1200--
Delphinidin (2 mg/mouse)36169.9<0.01

Data adapted from Hafeez et al. (2008)[5]

Table 2: Effect of Delphinidin on Cell Proliferation Markers in PC3 Xenograft Tumors

Treatment GroupKi-67 Positive Cells (%)PCNA Positive Cells (%)
Vehicle ControlHighHigh
Delphinidin (2 mg/mouse)Significantly DecreasedSignificantly Decreased

Qualitative summary based on immunohistochemical analysis from Hafeez et al. (2008)[5]

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagrams (Graphviz DOT)

Delphinidin_NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Delphinidin Delphinidin IKK IKK Delphinidin->IKK Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-inflammatory & Proliferation Genes DNA->Gene_Transcription Induces Transcription

Caption: Delphinidin inhibits the NF-κB signaling pathway.

Delphinidin_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Delphinidin Delphinidin RTK Receptor Tyrosine Kinase (RTK) Delphinidin->RTK Inhibits PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Delphinidin inhibits the PI3K/Akt signaling pathway.

Experimental Workflow Diagram (Graphviz DOT)

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Animal Model Selection (e.g., Athymic Nude Mice) A2 Tumor Cell Implantation (e.g., PC3 cells) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Delphinidin Preparation (Vehicle: DMSO/Saline) A3->B1 B2 Administration (e.g., i.p. injection) A3->B2 B1->B2 B3 Tumor Growth Monitoring (Calipers) B2->B3 Repeated over time C1 Euthanasia and Tumor Excision B3->C1 At study termination C2 Immunohistochemistry (Ki-67, PCNA) C1->C2 C3 Western Blot (NF-κB, PI3K/Akt pathways) C1->C3 C4 Data Analysis and Statistical Evaluation C2->C4 C3->C4

Caption: General workflow for in vivo testing of delphinidin.

References

Spectrophotometric Assays for Measuring Delphinidin's Antioxidant Capacity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Delphinidin (B77816), a prominent anthocyanidin, is a natural pigment responsible for the blue and purple hues in many fruits and vegetables, such as blueberries, eggplants, and grapes. Beyond its vibrant color, delphinidin is a potent antioxidant, exhibiting significant free radical scavenging capabilities. This property is largely attributed to its chemical structure, particularly the presence of multiple hydroxyl groups on its B-ring, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). The evaluation of delphinidin's antioxidant capacity is crucial for its potential application in pharmaceuticals, nutraceuticals, and functional foods, where it may contribute to the prevention and management of oxidative stress-related diseases.

Spectrophotometric assays are widely employed for the rapid and cost-effective determination of antioxidant capacity. These methods are based on the ability of an antioxidant to reduce an oxidant, which results in a color change that can be quantified using a spectrophotometer. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Each assay has a distinct mechanism, and therefore, employing a battery of these tests provides a more comprehensive assessment of an antioxidant's potential.[1][2][3]

This document provides detailed protocols for these key spectrophotometric assays to enable researchers to accurately and reproducibly measure the antioxidant capacity of delphinidin.

Quantitative Data Summary

The antioxidant capacity of delphinidin can be expressed in various ways, including the half-maximal inhibitory concentration (IC50) for radical scavenging assays (a lower value indicates higher potency) or as Trolox equivalents (a higher value indicates greater antioxidant capacity). The following table summarizes quantitative data from various studies.

AssayCompound/ExtractIC50 / Antioxidant ValueReference
DPPHDelphinidin-3-O-glucoside10.55 ± 0.06 µM[4]
DPPHCyanidin-3-O-glucoside (for comparison)11.70 ± 0.08 µM[4]
ABTSPurified Anthocyanin Extract (High Delphinidin Content)Potent Activity Observed[5]
FRAPPurified Anthocyanin Extract (High Delphinidin Content)Potent Activity Observed[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as solvent, pH, and incubation time.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

Materials:

  • Delphinidin standard or sample solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.[8]

    • Store the solution in a dark bottle at 4°C.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of delphinidin in a suitable solvent (e.g., methanol or ethanol).

    • Create a series of dilutions of the delphinidin solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • To a 96-well plate, add 100 µL of the delphinidin sample dilutions or control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][9]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8][9]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the delphinidin sample or control.

    • Plot the percentage of inhibition against the concentration of delphinidin to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution.[10][11]

Materials:

  • Delphinidin standard or sample solution

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol (B145695) (spectrophotometric grade)

  • Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[12]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][12]

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11][13]

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of delphinidin and a series of dilutions as described for the DPPH assay.

    • Prepare similar dilutions for the positive control (Trolox).

  • Assay Protocol:

    • To a 96-well plate, add 10 µL of the delphinidin sample dilutions or control to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 6-7 minutes.[10][11]

  • Measurement:

    • Measure the absorbance of each well at 734 nm.[10][11]

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.[14]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15][16]

Materials:

  • Delphinidin standard or sample solution

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16][17]

    • Warm the FRAP reagent to 37°C before use.[18]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of delphinidin and a series of dilutions.

    • Prepare a standard curve using a series of dilutions of ferrous sulfate or Trolox.

  • Assay Protocol:

    • To a 96-well plate, add 10 µL of the delphinidin sample dilutions or standard to respective wells.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.[15]

    • For the blank, add 10 µL of the solvent and 190 µL of the FRAP reagent.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C for 4-60 minutes (the incubation time can be optimized).[15][18]

  • Measurement:

    • Measure the absorbance of each well at 593 nm.[2][15]

  • Calculation:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of ferrous sulfate or Trolox.

    • The results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent_prep Reagent Preparation (DPPH, ABTS•+, FRAP) mixing Mixing (Reagent + Sample/Control) reagent_prep->mixing sample_prep Sample Preparation (Delphinidin Dilutions) sample_prep->mixing control_prep Control Preparation (Trolox / Ascorbic Acid) control_prep->mixing incubation Incubation (Time & Temperature Specific) mixing->incubation measurement Spectrophotometric Reading (Absorbance at λmax) incubation->measurement calculation Data Calculation (% Inhibition, IC50, Equivalents) measurement->calculation

Caption: General workflow for spectrophotometric antioxidant assays.

Antioxidant_Mechanism Delphinidin Delphinidin (with -OH groups) Stabilized_Radical Stabilized Radical Delphinidin->Stabilized_Radical Donates H• Radical Free Radical (e.g., DPPH•, ABTS•+) Neutralized_Species Neutralized Species (e.g., DPPH-H, ABTS) Radical->Neutralized_Species Accepts H•

Caption: Delphinidin's free radical scavenging mechanism.

References

Preparing Stable Delphinidin Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) is a primary anthocyanidin, a type of flavonoid, that imparts blue, purple, and red hues to many fruits and vegetables. It is of significant interest to the research and drug development community due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. However, the inherent instability of delphinidin in aqueous solutions, particularly at physiological pH, presents a significant challenge for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed application notes and protocols for preparing stable delphinidin solutions to ensure the integrity of your in vitro studies.

Delphinidin's stability is critically influenced by several factors, including pH, temperature, light, and the presence of oxygen and metal ions.[1][2] At acidic pH (below 3), delphinidin exists predominantly as the stable red flavylium (B80283) cation.[3][4] As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to form a colorless carbinol pseudobase, a blue quinonoidal base, and eventually degrades into smaller phenolic compounds like gallic acid and phloroglucinol (B13840) aldehyde.[1][5][6] This degradation is accelerated by elevated temperatures and exposure to light.[1][2]

Data Presentation: Solubility and Stability of Delphinidin

The following tables summarize key quantitative data regarding the solubility and stability of delphinidin to aid in the design of your experiments.

Table 1: Solubility of Delphinidin Chloride

SolventTemperatureSolubilityCitation
Methanol25°C (298.15 K)~30 mg/mL[7]
Ethanol (B145695)25°C (298.15 K)~30 mg/mL[7]
DMSO25°C (298.15 K)~30 mg/mL[7]
Water25°C (298.15 K)16.16 mg/mL (calculated from mole fraction)[6][8]
1:1 Ethanol:PBS (pH 7.2)Not Specified~0.5 mg/mL[7]

Note: The solubility of delphinidin in water and polar organic solvents generally increases with temperature.[6][8]

Table 2: Stability of Delphinidin (Half-life, t½)

ConditionHalf-life (t½)Citation
Tissue Culture Medium (pH 7.4, 37°C)~30 minutes[1]
Tissue Culture Medium (pH 7.4, 37°C) with 5 mM Ascorbic Acid> 1.5 hours[2]
Acidic Aqueous Solution (pH 2)Stable for extended periods[9]
Juice Model System (pH 4.5, 20°C, in darkness)> 12 weeks (for eggplant peel extract rich in delphinidin derivatives)[10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Delphinidin Stock Solution

This protocol describes the preparation of a high-concentration stock solution of delphinidin chloride, which can be stored for later dilution into working solutions.

Materials:

  • Delphinidin chloride (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (100%), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of delphinidin chloride powder. Perform this step quickly to minimize exposure to light and humidity.

  • Dissolution: Add the appropriate volume of DMSO or 100% ethanol to the weighed delphinidin chloride to achieve a final concentration of 10-30 mg/mL.[7] For example, to prepare a 10 mg/mL stock, dissolve 10 mg of delphinidin chloride in 1 mL of solvent.

  • Vortexing: Vortex the solution thoroughly until the delphinidin chloride is completely dissolved. The solution should be a deep reddish-purple color and free of visible particles.

  • Aliquoting: Aliquot the stock solution into small volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution in DMSO or ethanol should be stable for several months.

Protocol 2: Preparation of Delphinidin Working Solutions for In Vitro Assays

This protocol details the preparation of working solutions from the concentrated stock for direct use in cell culture experiments. Due to the rapid degradation of delphinidin at neutral pH, special considerations are necessary.

Materials:

  • Concentrated delphinidin stock solution (from Protocol 1)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)

  • L-Ascorbic acid (optional, for stabilization)

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock: Thaw an aliquot of the concentrated delphinidin stock solution at room temperature, protected from light.

  • Preparing Working Solutions (Method A - Direct Dilution):

    • For assays of short duration (e.g., up to 1-2 hours), dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells.

    • Be aware that significant degradation will occur during the experiment.[1] It is crucial to note the time of preparation and application.

  • Preparing Working Solutions (Method B - with Ascorbic Acid for Enhanced Stability):

    • To improve stability, a stock solution of L-ascorbic acid (e.g., 500 mM in sterile water) can be prepared and stored at -20°C.

    • Before preparing the delphinidin working solution, add the ascorbic acid stock to the cell culture medium to a final concentration of 1-5 mM.

    • Dilute the delphinidin stock solution into the ascorbic acid-supplemented medium to the desired final concentration. This can extend the half-life of delphinidin to over 1.5 hours.[2]

  • pH Considerations:

    • For cell-free assays where a lower pH is tolerable, preparing the working solution in an acidic buffer (pH 3-4) will significantly enhance stability.

    • For cell-based assays, the pH must be maintained at a physiological level (typically ~7.4). The use of stabilizing agents like ascorbic acid is highly recommended.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO or ethanol) and any stabilizing agents (e.g., ascorbic acid) used for the delphinidin working solution.

Mandatory Visualizations

Signaling Pathways Modulated by Delphinidin

Delphinidin has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and angiogenesis. The following diagrams illustrate the inhibitory effects of delphinidin on these pathways.

delphinidin_pi3k_akt_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Delphinidin Delphinidin Delphinidin->PI3K Delphinidin->Akt Delphinidin->mTOR

Caption: Delphinidin inhibits the PI3K/Akt/mTOR signaling pathway.[11]

delphinidin_mapk_pathway Stimuli External Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription JNK->Transcription p38->Transcription CellResponse Cellular Responses (Proliferation, Apoptosis, Inflammation) Transcription->CellResponse Delphinidin Delphinidin Delphinidin->ERK Delphinidin->JNK Delphinidin->p38 delphinidin_nfkb_pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus GeneTranscription Gene Transcription (Inflammation, Proliferation) NFkB->GeneTranscription NFkB_IkB IκBα-NF-κB (Inactive) NFkB_IkB->NFkB IκBα degradation Delphinidin Delphinidin Delphinidin->IKK Delphinidin->IkB prevents degradation delphinidin_workflow PrepStock Prepare Concentrated Delphinidin Stock (Protocol 1) PrepWorking Prepare Fresh Working Solution (Protocol 2) PrepStock->PrepWorking Treatment Treat Cells with Delphinidin Working Solution & Vehicle Control PrepWorking->Treatment CellCulture Cell Seeding & Incubation CellCulture->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform In Vitro Assay (e.g., Viability, Western Blot, Gene Expression) Incubation->Assay Analysis Data Analysis & Interpretation Assay->Analysis

References

Application Notes and Protocols for the Synthesis of Delphinidin Derivatives with Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of delphinidin (B77816) derivatives with enhanced bioavailability. The information compiled herein is intended to guide researchers in developing novel delphinidin-based compounds for therapeutic applications.

Introduction: Overcoming the Bioavailability Challenge of Delphinidin

Delphinidin, a potent antioxidant anthocyanidin, exhibits a range of beneficial biological activities. However, its therapeutic potential is often hindered by poor bioavailability, which is attributed to low stability in the gastrointestinal tract, limited absorption, and rapid metabolism. To address these limitations, various strategies have been developed to synthesize delphinidin derivatives with improved pharmacokinetic profiles. The primary approaches focus on two key areas:

  • Acylation: The enzymatic or chemical addition of acyl groups (e.g., fatty acids or aromatic acids) to the sugar moiety of delphinidin glycosides. This modification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its stability.

  • Nanoencapsulation: The encapsulation of delphinidin or its derivatives within nanocarriers such as liposomes and polymeric nanoparticles. This approach protects the anthocyanin from degradation in the digestive system and can facilitate its controlled release and absorption.

These application notes will provide detailed protocols for the synthesis of acylated delphinidin derivatives and their formulation into nanocarriers, as well as methods for evaluating their bioavailability in preclinical models.

Data Presentation: Pharmacokinetic Parameters of Delphinidin and its Derivatives

The following tables summarize key pharmacokinetic data for delphinidin and its derivatives from various studies. These values highlight the differences in bioavailability between the parent compound and its modified forms.

CompoundModelDoseCmax (Maximum Concentration)Tmax (Time to Cmax)AUC (Area Under the Curve)Bioavailability (%)Reference
Delphinidin-3-O-glucoside (D3G)Human62.6 mg2.23 nM1.5 h0.076 ng·h/mL/mg-[1]
Delphinidin-3-sambubiosideHuman81.6 mg1.26 nM1.5 h0.032 ng·h/mL/mg-[1]
Delphinidin-3-rutinoside (Dp-3R)-----0.49 ± 0.06% (oral)[2]
Delphinidin-3-O-glucoside (Dp3G)Rat100 mg/kg~30 nmol/L (maintained after 4h)15 and 60 min (two peaks)--

Experimental Protocols

Synthesis of Acylated Delphinidin Derivatives: Enzymatic Approach

Enzymatic acylation is often preferred over chemical synthesis due to its high regioselectivity, milder reaction conditions, and reduced formation of unwanted byproducts. The following protocol describes a general method for the lipase-catalyzed acylation of delphinidin-3-O-glucoside (D3G).

Objective: To synthesize an acylated derivative of D3G to improve its lipophilicity.

Materials:

  • Delphinidin-3-O-glucoside (D3G)

  • Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)[3][4]

  • Acyl donor (e.g., vinyl octanoate, methyl salicylate, caffeic acid)[5][6]

  • Tert-butanol (B103910) (anhydrous)[7]

  • Molecular sieves (4 Å)

  • Erlenmeyer flasks

  • Magnetic stirrer with heating

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Protocol:

  • Preparation of Reactants:

    • Dry the tert-butanol over molecular sieves overnight to remove residual water.

    • Dissolve D3G in the anhydrous tert-butanol to a final concentration of approximately 1 mg/mL.[3]

    • Add the acyl donor to the D3G solution. A molar ratio of 1:10 (D3G:acyl donor) is a common starting point.[3]

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is 20 g/L.[3]

    • Place the flask on a magnetic stirrer with heating and maintain the temperature at 60°C.[3]

    • Stir the reaction mixture at a constant speed (e.g., 350 rpm) for 24 hours.[3]

    • Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 0, 6, 12, 24 hours) and analyzing them by HPLC. The formation of the acylated product will be indicated by a new peak with a longer retention time compared to the parent D3G.[7]

  • Product Purification:

    • After the reaction is complete, remove the immobilized enzyme by filtration.

    • Evaporate the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified using preparative HPLC or flash chromatography to isolate the acylated delphinidin derivative.[7]

Formulation of Delphinidin Derivatives into Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. The thin-film hydration method is a widely used technique for preparing liposomes.

Objective: To encapsulate a delphinidin derivative within liposomes to protect it from degradation and enhance its delivery.

Materials:

  • Acylated delphinidin derivative

  • Phospholipids (B1166683) (e.g., soy phosphatidylcholine, egg phosphatidylcholine)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or extruder

  • Syringe filters (0.22 µm)

Protocol:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL.

    • If encapsulating a lipophilic acylated delphinidin derivative, it can be co-dissolved with the lipids in this step.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4). If encapsulating a hydrophilic delphinidin derivative (like D3G), it should be dissolved in the PBS prior to hydration.

    • The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension must be subjected to size reduction.

    • Sonication: Place the MLV suspension in an ice bath and sonicate using a probe sonicator. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.

    • Extrusion: Alternatively, the MLV suspension can be repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method generally produces a more uniform vesicle size distribution.

  • Sterilization and Storage:

    • Sterilize the final liposome (B1194612) suspension by passing it through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C.

Formulation of Delphinidin Derivatives into Polymeric Nanoparticles

Polymeric nanoparticles offer another effective way to encapsulate and protect delphinidin derivatives. The emulsification-solvent evaporation method is a common technique for preparing nanoparticles from pre-formed polymers like PLGA.

Objective: To encapsulate a delphinidin derivative within polymeric nanoparticles for controlled release and improved stability.

Materials:

  • Acylated delphinidin derivative

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve the PLGA and the acylated delphinidin derivative in dichloromethane.

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution of PVA while stirring vigorously.

    • Sonicate the mixture using a probe sonicator in an ice bath to form an oil-in-water (o/w) emulsion. The sonication time and power should be optimized to achieve the desired particle size.

  • Solvent Evaporation:

    • Continue stirring the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid polymeric nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 20-30 minutes to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat the washing step two to three times to remove residual PVA and unencapsulated drug.

    • The final nanoparticle pellet can be lyophilized for long-term storage.

In Vivo Bioavailability Assessment in a Rodent Model

This protocol outlines a general procedure for evaluating the oral bioavailability of a synthesized delphinidin derivative in rats.

Objective: To determine the pharmacokinetic profile of a novel delphinidin derivative after oral administration.

Materials:

  • Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

  • Synthesized delphinidin derivative formulation (e.g., acylated derivative in a suitable vehicle, or nanoformulation)

  • Oral gavage needles

  • Restrainers

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • -80°C freezer

  • HPLC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimation and Fasting:

    • Acclimate the rats to the housing conditions for at least one week before the experiment.

    • Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the dosing formulation of the delphinidin derivative at the desired concentration.

    • Administer a single oral dose of the formulation to each rat using a gavage needle. The volume administered should be based on the animal's body weight.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points post-dosing. A typical sampling schedule would be: 0 (pre-dose), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h.

    • Blood can be collected from the saphenous vein or submandibular vein for survival sampling.

  • Plasma Preparation:

    • Immediately transfer the collected blood into anticoagulant-coated tubes.

    • Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate an HPLC-MS/MS method for the quantification of the delphinidin derivative and its potential metabolites in plasma.

    • Prepare plasma samples for analysis, which may involve protein precipitation or solid-phase extraction.

    • Analyze the samples and calculate the plasma concentrations of the analyte at each time point.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2), using non-compartmental analysis software.

Visualizations: Diagrams of Key Processes and Pathways

Delphinidin Biosynthesis Pathway

delphinidin_biosynthesis Coumaroyl_CoA p-Coumaroyl-CoA + 3x Malonyl-CoA CHS CHS Coumaroyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHS->Naringenin_Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin CHI->Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F3H->Dihydrokaempferol F3_5H F3'5'H Dihydrokaempferol->F3_5H Dihydromyricetin Dihydromyricetin (Leucodelphinidin) F3_5H->Dihydromyricetin DFR DFR Dihydromyricetin->DFR Delphinidin_Aglycone Delphinidin (Aglycone) DFR->Delphinidin_Aglycone Leucoanthocyanidin ANS ANS Delphinidin_Aglycone->ANS Anthocyanidin UFGT UFGT Delphinidin_Aglycone->UFGT Delphinidin_Glycoside Delphinidin-3-O-glucoside ANS->Delphinidin_Glycoside Glycosylation UFGT->Delphinidin_Glycoside

Caption: Biosynthetic pathway of delphinidin and its glycosylation.[8]

Experimental Workflow for Enzymatic Acylation

enzymatic_acylation_workflow start Start: Delphinidin-3-O-glucoside dissolve Dissolve D3G and Acyl Donor in Anhydrous Tert-butanol start->dissolve add_enzyme Add Immobilized Lipase (e.g., Novozym 435) dissolve->add_enzyme react Incubate at 60°C with Stirring (24 hours) add_enzyme->react monitor Monitor Reaction Progress by HPLC react->monitor filter Filter to Remove Enzyme monitor->filter evaporate Evaporate Solvent filter->evaporate purify Purify Acylated Product (Preparative HPLC) evaporate->purify end End: Acylated Delphinidin Derivative purify->end delphinidin_signaling cluster_pro_survival Pro-survival / Proliferation cluster_antioxidant Antioxidant Response Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K MAPK MAPK Delphinidin->MAPK Nrf2 Nrf2 Delphinidin->Nrf2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes

References

Delphinidin as a Natural Colorant: Application Notes and Protocols for Food and Pharmaceutical Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) is a primary anthocyanidin, a class of water-soluble flavonoids, responsible for the vibrant blue and purple-red hues observed in many fruits, flowers, and vegetables.[1] Its natural origins are found in sources such as berries, grapes, and eggplants.[2][3] Beyond its function as a natural colorant, delphinidin and its glycosides are recognized for a wide spectrum of health-promoting benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][4][5] This has led to growing interest in its application not only as a natural alternative to synthetic dyes in the food industry but also as a functional ingredient and colorant in pharmaceutical formulations.[6]

This document provides detailed application notes and experimental protocols for the extraction, analysis, and application of delphinidin as a natural colorant in both food and pharmaceutical contexts. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

Delphinidin's utility as a colorant is intrinsically linked to its chemical structure and resulting physicochemical properties. A key characteristic is its sensitivity to environmental factors, which dictates its stability and color expression.

Color and Stability

The color of delphinidin is highly dependent on the pH of its environment.[7] In acidic conditions (pH < 3), it exists predominantly as the stable, red-colored flavylium (B80283) cation.[7][8] As the pH increases towards neutrality, it transitions through various structural forms, including a colorless carbinol pseudobase and chalcone, leading to a loss of color.[7][8] In alkaline conditions (pH > 7), it can form a blue quinonoidal base, but is also prone to degradation.[7][8]

Temperature, light, and oxygen are also critical factors affecting delphinidin's stability.[8] Thermal processing can lead to the degradation of delphinidin, following first-order kinetics.[5][9] The rate of degradation is influenced by both temperature and pH, with higher temperatures and pH values generally leading to faster degradation.[5][9]

Table 1: Degradation Kinetics of Delphinidin Under Various Conditions

Temperature (°C)pHMatrixRate Constant (k) (min⁻¹)Half-life (t½) (min)Reference(s)
603.0Black Rice Bran Extract0.0011630[5]
803.0Black Rice Bran Extract0.0032217[5]
1003.0Black Rice Bran Extract0.008978[5]
605.0Black Rice Bran Extract0.0025277[5]
805.0Black Rice Bran Extract0.007198[5]
1005.0Black Rice Bran Extract0.019835[5]
37Not SpecifiedRoselle Extract1.53 x 10⁻⁵755[10]

Note: Data for delphinidin is often reported as part of a mixture of anthocyanins. The values above are representative of delphinidin's behavior within a natural extract.

Antioxidant Activity

Delphinidin is a potent antioxidant, a property attributed to its molecular structure which allows it to scavenge free radicals.[5] Its antioxidant capacity can be quantified using various in vitro assays, with the results often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Antioxidant Activity of Delphinidin

AssayIC50 (µM)Reference(s)
DPPH (2,2-diphenyl-1-picrylhydrazyl)~10-20[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))~5-15[11]

Note: IC50 values can vary depending on the specific experimental conditions.

Applications

Food Applications

Delphinidin is a promising natural colorant for a variety of food products, particularly those with an acidic pH where its stability is highest.[3] Potential applications include:

  • Beverages: Fruit juices, soft drinks, and sports drinks.[12][13]

  • Dairy Products: Yogurts and fruit-flavored milk drinks.[14]

  • Confectionery: Candies, jellies, and jams.

  • Desserts: Ice creams and sorbets.[3]

The use of delphinidin can be synergistic with its health benefits, allowing for the creation of functional foods that are both visually appealing and beneficial to consumer health.

Pharmaceutical Applications

In the pharmaceutical industry, delphinidin can be used as a natural colorant for solid and liquid dosage forms, offering an alternative to synthetic dyes.[6][15] Its applications include:

  • Tablets: Both in the tablet core and in film coatings.[15][16]

  • Capsules: Coloring of gelatin capsules.

  • Oral Liquids: Syrups and suspensions.

The use of a natural colorant like delphinidin can improve patient acceptance, especially in pediatric and geriatric populations, and can also serve as a visual identifier for different medications.[6]

Experimental Protocols

Extraction of Delphinidin from Plant Material

This protocol describes a general method for the solvent extraction of delphinidin from plant sources.

4.1.1 Materials

  • Plant material (e.g., eggplant peels, blackcurrants), dried and powdered.

  • Extraction solvent: 80% ethanol (B145695) acidified with 0.1% HCl (v/v).

  • Rotary evaporator.

  • Centrifuge.

  • Filtration apparatus.

4.1.2 Procedure

  • Mix the powdered plant material with the acidified ethanol solvent in a 1:10 (w/v) ratio.

  • Stir the mixture at room temperature for 2 hours in the dark.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the remaining plant material twice more.

  • Combine the supernatants and filter to remove any remaining solids.

  • Concentrate the crude extract using a rotary evaporator at 40°C to remove the ethanol.

  • The resulting aqueous extract can be freeze-dried to obtain a crude delphinidin powder.

G plant_material Powdered Plant Material extraction Extraction (Stirring, 2h, dark) plant_material->extraction solvent Acidified Ethanol solvent->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant pellet Pellet (re-extract) centrifugation->pellet filtration Filtration supernatant->filtration pellet->extraction Repeat 2x evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Delphinidin Extract evaporation->crude_extract

Workflow for Delphinidin Extraction
Purification of Delphinidin by Column Chromatography

This protocol provides a method for purifying delphinidin from a crude extract using column chromatography.[17][18]

4.2.1 Materials

  • Crude delphinidin extract.

  • Macroporous adsorbent resin (e.g., Amberlite XAD-7).

  • Glass column.

  • Wash solution: 0.1% HCl in water.

  • Elution solvent: 95% ethanol with 0.1% HCl.

  • Rotary evaporator.

4.2.2 Procedure

  • Pack the glass column with the macroporous resin and equilibrate with the wash solution.

  • Dissolve the crude extract in a minimal amount of the wash solution and load it onto the column.

  • Wash the column with 2-3 bed volumes of the wash solution to remove sugars and other polar impurities.

  • Elute the delphinidin from the column using the elution solvent.

  • Collect the colored fractions.

  • Combine the collected fractions and remove the solvent using a rotary evaporator to obtain purified delphinidin.

G cluster_0 Column Chromatography load Load Crude Extract wash Wash with Acidified Water (Removes sugars, etc.) load->wash elute Elute with Acidified Ethanol wash->elute collect Collect Colored Fractions elute->collect purified_delphinidin Purified Delphinidin collect->purified_delphinidin crude_extract Crude Delphinidin Extract crude_extract->load

Purification of Delphinidin Workflow
Quantification of Delphinidin by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of delphinidin.[19]

4.3.1 Materials and Equipment

  • HPLC system with a Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Delphinidin standard.

  • Mobile Phase A: 5% formic acid in water.

  • Mobile Phase B: 100% acetonitrile.

  • Sample extracts and purified delphinidin.

4.3.2 HPLC Conditions

  • Flow rate: 1.0 mL/min.

  • Injection volume: 20 µL.

  • Column temperature: 30°C.

  • Detection wavelength: 520 nm.

  • Gradient: 10-30% B over 20 minutes, then a wash and re-equilibration step.

4.3.3 Procedure

  • Prepare a series of standard solutions of delphinidin of known concentrations.

  • Inject the standards to create a calibration curve.

  • Inject the sample extracts.

  • Identify the delphinidin peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of delphinidin in the sample using the calibration curve.

Antioxidant Activity Assays

4.4.1 DPPH Radical Scavenging Assay

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the delphinidin sample.

  • Add 100 µL of each sample dilution to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

4.4.2 ABTS Radical Cation Scavenging Assay

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

  • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark to form the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the delphinidin sample.

  • Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

Signaling Pathways Modulated by Delphinidin

Delphinidin's health benefits are attributed to its ability to modulate various cellular signaling pathways.

Anticancer Effects

Delphinidin has been shown to exert anticancer effects by influencing pathways that control cell proliferation, apoptosis, and angiogenesis.[2][5] It can inhibit the PI3K/Akt and MAPK signaling pathways, which are often overactive in cancer cells, leading to reduced cell survival and proliferation.[20][21] Delphinidin can also induce apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins.[22] Furthermore, it can suppress the NF-κB pathway, which is involved in inflammation and cancer progression.[22]

cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis cluster_2 Inflammation Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K MAPK MAPK Delphinidin->MAPK Bax Bax Delphinidin->Bax Bcl2 Bcl-2 Delphinidin->Bcl2 NFkB NF-κB Delphinidin->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation MAPK->Cell Growth MAPK->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inflammation Inflammation NFkB->Inflammation Cell Survival Cell Survival NFkB->Cell Survival

Anticancer Signaling Pathways of Delphinidin
Anti-inflammatory Effects

Delphinidin's anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[23][24] It can prevent the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.[2] By inhibiting MAPK pathways like JNK and p38, delphinidin can further reduce the inflammatory response.[24]

cluster_0 Signaling Cascades cluster_1 Inflammatory Response Delphinidin Delphinidin IKK IKK Delphinidin->IKK MAPK MAPK (JNK, p38) Delphinidin->MAPK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPK IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_p65->Proinflammatory_Genes Nuclear Translocation IkB->NFkB_p65 releases AP1 AP-1 MAPK->AP1 AP1->Proinflammatory_Genes cluster_0 Key Cellular Processes cluster_1 Neuronal Health Delphinidin Delphinidin AMPK AMPK Delphinidin->AMPK SIRT1 SIRT1 Delphinidin->SIRT1 Ca_Influx Calcium Influx Delphinidin->Ca_Influx Tau_Hyper Tau Hyperphosphorylation Delphinidin->Tau_Hyper Oxidative_Stress Oxidative Stress Delphinidin->Oxidative_Stress Neuroinflammation Neuroinflammation Delphinidin->Neuroinflammation Amyloid_Beta Amyloid-β Amyloid_Beta->Ca_Influx Amyloid_Beta->Tau_Hyper Amyloid_Beta->Oxidative_Stress Amyloid_Beta->Neuroinflammation AMPK->SIRT1 Neuronal_Damage Neuronal Damage SIRT1->Neuronal_Damage Ca_Influx->Neuronal_Damage Tau_Hyper->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage Synapse_Loss Synapse Loss Neuronal_Damage->Synapse_Loss Cognitive_Decline Cognitive Decline Synapse_Loss->Cognitive_Decline

References

Protocol for assessing delphinidin's inhibition of specific enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Delphinidin (B77816), a common anthocyanidin found in pigmented fruits and vegetables, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-cancer properties. A key mechanism underlying these effects is its ability to inhibit the activity of specific enzymes involved in various pathological processes. This document provides detailed protocols for assessing the inhibitory activity of delphinidin against several key enzymes, summarizes its inhibitory concentrations, and illustrates its impact on major signaling pathways.

Data Presentation: Inhibitory Activity of Delphinidin

The inhibitory potency of delphinidin against various enzymes is commonly quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for delphinidin against specific enzymes.

Target EnzymeIC50 ValueAssay MethodReference
Glyoxalase I (GLO I)1.9 µMIn vitro GLO I assay[1]
Xanthine Oxidase (XO)17.1 µM (for Delphinidin-3-O-sambubioside)HPLC-based assay[2][3]
Cytochrome P450 3A4 (CYP3A4)32 µMHPLC-based catalytic activity assay
Angiotensin-Converting Enzyme (ACE)84.5 µg/mL (for Delphinidin-3-O-sambubioside)In vitro ACE Inhibition assay[4]
Matrix Metalloproteinase-9 (MMP-9)Inhibition observed at 60 µMZymography, Western Blot, RT-PCR[5]
HyaluronidaseInhibition observedSpectrophotometric assay[6]

Signaling Pathway Analysis

Delphinidin exerts its biological effects by modulating key signaling pathways that regulate cell proliferation, survival, and inflammation. Its inhibitory action on upstream kinases or enzymes can lead to the downregulation of these pathways.

Delphinidin_Signaling_Pathway Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K inhibits MAPK Kinases (MEK) MAPK Kinases (MEK) Delphinidin->MAPK Kinases (MEK) inhibits IκBα IκBα Delphinidin->IκBα prevents degradation Growth Factor Receptors (EGFR, HER2) Growth Factor Receptors (EGFR, HER2) Growth Factor Receptors (EGFR, HER2)->PI3K Growth Factor Receptors (EGFR, HER2)->MAPK Kinases (MEK) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival ERK1/2 ERK1/2 MAPK Kinases (MEK)->ERK1/2 p38 p38 MAPK Kinases (MEK)->p38 JNK JNK MAPK Kinases (MEK)->JNK Gene Expression (Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) ERK1/2->Gene Expression (Proliferation, Differentiation) Gene Expression (Inflammation, Apoptosis) Gene Expression (Inflammation, Apoptosis) p38->Gene Expression (Inflammation, Apoptosis) Gene Expression (Apoptosis, Stress Response) Gene Expression (Apoptosis, Stress Response) JNK->Gene Expression (Apoptosis, Stress Response) NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus Gene Expression (Inflammation, Cell Survival, MMP-9) Gene Expression (Inflammation, Cell Survival, MMP-9) Nucleus->Gene Expression (Inflammation, Cell Survival, MMP-9)

Caption: Delphinidin's inhibition of key signaling pathways.

Experimental Workflow for Assessing Enzyme Inhibition

A generalized workflow for evaluating the inhibitory effect of delphinidin on a specific enzyme is outlined below. This typically involves an in vitro enzyme assay followed by data analysis to determine the inhibitory potency.

Enzyme_Inhibition_Workflow Start Start End End Data Analysis Data Analysis Calculate Percent Inhibition Calculate Percent Inhibition Data Analysis->Calculate Percent Inhibition Prepare Reagents (Enzyme, Substrate, Buffer, Delphinidin) Prepare Reagents (Enzyme, Substrate, Buffer, Delphinidin) Perform Enzyme Assay with Varying Delphinidin Concentrations Perform Enzyme Assay with Varying Delphinidin Concentrations Prepare Reagents (Enzyme, Substrate, Buffer, Delphinidin)->Perform Enzyme Assay with Varying Delphinidin Concentrations Measure Enzyme Activity (e.g., Absorbance, Fluorescence) Measure Enzyme Activity (e.g., Absorbance, Fluorescence) Perform Enzyme Assay with Varying Delphinidin Concentrations->Measure Enzyme Activity (e.g., Absorbance, Fluorescence) Measure Enzyme Activity (e.g., Absorbance, Fluorescence)->Data Analysis Determine IC50 Value Determine IC50 Value Calculate Percent Inhibition->Determine IC50 Value Determine IC50 Value->End

References

Application Notes and Protocols: Western Blot Analysis of Signaling Proteins Affected by Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of delphinidin (B77816) on key signaling pathways implicated in cancer and inflammation. Delphinidin, a natural anthocyanidin found in pigmented fruits and vegetables, has been shown to modulate the activity of several signaling proteins, making it a compound of interest for therapeutic development.

Introduction to Delphinidin's Effects on Cell Signaling

Delphinidin exerts its biological effects, including anti-proliferative, pro-apoptotic, and anti-inflammatory activities, by modulating critical intracellular signaling cascades. Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of key signaling proteins. The primary pathways affected by delphinidin include:

  • NF-κB Signaling Pathway: Delphinidin has been observed to inhibit this pathway, which is crucial for inflammation and cell survival. This inhibition often occurs through the suppression of IKK activation, leading to decreased phosphorylation of IκBα and subsequent reduction of NF-κB (p65) nuclear translocation.[1][2][3][4]

  • MAPK Signaling Pathway: This pathway, which includes ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. Delphinidin has been shown to inhibit the phosphorylation of ERK and p38, while in some contexts, activating JNK, contributing to its pro-apoptotic effects.[1][4][5][6]

  • PI3K/Akt Signaling Pathway: A critical pathway for cell growth, proliferation, and survival, the PI3K/Akt pathway is often dysregulated in cancer. Delphinidin treatment has been found to decrease the phosphorylation of key proteins in this cascade, including PI3K, Akt, and mTOR.

Data Presentation: Summary of Delphinidin's Effects on Signaling Proteins

The following tables summarize the dose-dependent effects of delphinidin on key proteins within major signaling pathways, as determined by Western blot analysis in various cancer cell lines.

Table 1: Effect of Delphinidin on NF-κB Pathway Proteins

Cell LineDelphinidin Concentration (µM)Treatment DurationTarget ProteinObserved Effect by Western BlotReference
MDA-MB-453 & BT-474 (Breast Cancer)20, 40, 8048 hoursp-NF-κB/p65, p-IKKα/β, p-PKCαDose-dependent decrease in phosphorylation[1][3]
MDA-MB-453 & BT-474 (Breast Cancer)20, 40, 8048 hoursIκBαDose-dependent increase in total protein levels[1][3]
PC3 (Prostate Cancer)Not specified48 hoursp-IKKγ (NEMO), p-IκBαDose-dependent decrease in phosphorylation[2]
PC3 (Prostate Cancer)Not specified48 hoursNF-κB/p65, NF-κB/p50Dose-dependent decrease in phosphorylation[2]
HCT116 (Colon Cancer)30 - 24048 hoursIKKα, IκBαDose-dependent decrease in expression/phosphorylation[7]

Table 2: Effect of Delphinidin on MAPK Pathway Proteins

Cell LineDelphinidin Concentration (µM)Treatment DurationTarget ProteinObserved Effect by Western BlotReference
MDA-MB-453 & BT-474 (Breast Cancer)20, 40, 8048 hoursp-c-Raf, p-MEK1/2, p-ERK1/2Dose-dependent decrease in phosphorylation[1][3]
MDA-MB-453 & BT-474 (Breast Cancer)20, 40, 8048 hoursp-JNKDose-dependent increase in phosphorylation[1][3]
SKOV3 (Ovarian Cancer)Not specifiedNot specifiedp-ERK1/2, p-p38Dose-dependent decrease in phosphorylation[8]
Nasal Polyp-Derived Fibroblasts0 - 20Not specifiedp-ERK, p-p38, p-JNKInhibition of TGF-β1-induced phosphorylation[4]
HOS & U2OS (Osteosarcoma)Not specifiedNot specifiedEMT-related proteinsRegulation via ERK/p38 MAPK signaling[6]

Table 3: Effect of Delphinidin on PI3K/Akt Pathway Proteins

Cell LineDelphinidin Concentration (µM)Treatment DurationTarget ProteinObserved Effect by Western BlotReference
SKOV3 (Ovarian Cancer)Not specifiedNot specifiedp-Akt, p-p70S6K, p-S6Dose-dependent decrease in phosphorylation[8]
A549 (Lung Cancer)524 hoursp-PI3K, p-Akt, p-mTORInhibition of phosphorylation[9]
Normal Human Epidermal Keratinocytes10, 2048 hoursp-PI3K, p-Akt, p-mTORDose-dependent suppression of IL-22-induced phosphorylation[10]
PC3 (Prostate Cancer)Not specifiedNot specifiedp110 (PI3K catalytic), p85 (PI3K regulatory)Significant inhibition[11]
SKBR3 (Breast Cancer)50 µg/mL6, 24, 48 hoursp-HER2, p-AktReduced phosphorylation

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the impact of delphinidin on signaling pathways.

Cell Culture and Delphinidin Treatment
  • Cell Seeding: Plate the desired cancer cells (e.g., MDA-MB-453, BT-474, PC3, SKOV3) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Delphinidin Preparation: Prepare a stock solution of delphinidin in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 20, 40, 80 µM).

  • Treatment: Aspirate the culture medium and replace it with the medium containing different concentrations of delphinidin. Include a vehicle control (medium with the same concentration of DMSO without delphinidin).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

Protein Extraction (Cell Lysis)
  • Washing: After treatment, place the culture dishes on ice, aspirate the medium, and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each dish.

  • Incubation: Incubate on ice for 15-30 minutes with occasional swirling to ensure complete lysis.

  • Harvesting: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube. Store at -80°C for long-term use.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) Protein Assay Kit according to the manufacturer's instructions.

  • Standard Curve: Prepare a set of protein standards (e.g., using BSA) to generate a standard curve.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader and calculate the protein concentration of the samples based on the standard curve.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-50 µg of protein per lane into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody specific to the target protein (e.g., anti-p-p65, anti-Akt, anti-ERK) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Detection and Analysis
  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantification: Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, it is recommended to normalize to the total protein level.

Mandatory Visualizations

Signaling Pathway Diagrams

Delphinidin_NFkB_Pathway cluster_nucleus Nucleus Delphinidin Delphinidin IKK IKK Complex Delphinidin->IKK Inhibits IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_n p65/p50 p65_p50->p65_p50_n Transcription Gene Transcription (Inflammation, Survival) p65_p50_n->Transcription

Caption: Delphinidin's inhibition of the NF-κB signaling pathway.

Delphinidin_MAPK_Pathway Delphinidin Delphinidin Raf c-Raf Delphinidin->Raf Inhibits MEK MEK1/2 Delphinidin->MEK ERK ERK1/2 Delphinidin->ERK JNK JNK Delphinidin->JNK Activates Ras Ras Ras->Raf Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: Modulation of the MAPK signaling pathway by delphinidin.

Delphinidin_PI3K_Akt_Pathway Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K Inhibits Akt Akt Delphinidin->Akt mTOR mTOR Delphinidin->mTOR Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP3->Akt Activates Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Delphinidin's inhibitory effects on the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture & Delphinidin Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification (BCA) lysis->quantification denaturation 4. Sample Denaturation quantification->denaturation sds_page 5. SDS-PAGE denaturation->sds_page transfer 6. Protein Transfer (Blotting) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection imaging 11. Imaging & Densitometry detection->imaging

Caption: Standard workflow for Western blot analysis.

References

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816), a common anthocyanidin found in pigmented fruits and vegetables, has garnered significant interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Its therapeutic potential is largely attributed to its ability to modulate various signaling pathways, thereby influencing the expression of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and inflammation.[1][2][4] These application notes provide a comprehensive guide for researchers investigating the effects of delphinidin on gene expression. This document outlines detailed protocols for cell treatment and subsequent gene expression analysis, summarizes key signaling pathways affected by delphinidin, and presents quantitative data from various studies in a clear, tabular format.

Key Signaling Pathways Modulated by Delphinidin

Delphinidin exerts its biological effects by targeting multiple signaling cascades within the cell. Understanding these pathways is crucial for designing experiments and interpreting gene expression data. The primary signaling pathways affected by delphinidin include:

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Delphinidin has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and downstream targets like mTOR.[5][6] This inhibition can induce apoptosis and suppress tumor growth.[1][2]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Delphinidin can modulate MAPK signaling, often by inhibiting ERK activation and promoting JNK activation, which can lead to cell cycle arrest and apoptosis.[4][7][8]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Delphinidin can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[4][7] This leads to the downregulation of NF-κB target genes involved in inflammation and cell proliferation.

  • Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. Delphinidin has been demonstrated to inhibit this pathway by promoting the degradation of β-catenin and downregulating its target genes, such as c-myc and cyclin D1.[3][9][10][11]

  • Nrf2/ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Delphinidin can activate this pathway, leading to the increased expression of antioxidant and detoxification enzymes.[12][13][14]

Experimental Protocols

Protocol 1: Cell Culture and Delphinidin Treatment

This protocol describes the general procedure for culturing cancer cell lines and treating them with delphinidin. Specific cell lines and delphinidin concentrations should be optimized based on the experimental design.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, PC-3, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Delphinidin chloride (dissolved in DMSO to prepare a stock solution)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells in T75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 3 minutes.[15]

    • Resuspend the cell pellet in fresh medium and count the cells.

    • Seed the cells into 6-well plates or 10 cm dishes at a desired density and allow them to attach overnight in the incubator.[4]

  • Delphinidin Treatment:

    • Prepare fresh dilutions of delphinidin in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of delphinidin (e.g., 0, 20, 40, 80 µM).[4] A vehicle control (medium with DMSO only) should be included.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[3][4]

G cluster_workflow Experimental Workflow: Cell Treatment start Start seed_cells Seed Cells in Culture Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_delphinidin Prepare Delphinidin Dilutions overnight_incubation->prepare_delphinidin treat_cells Treat Cells with Delphinidin overnight_incubation->treat_cells prepare_delphinidin->treat_cells incubation Incubate for Desired Time treat_cells->incubation harvest Harvest Cells for Analysis incubation->harvest

Caption: Workflow for cell culture and delphinidin treatment.

Protocol 2: Total RNA Extraction using TRIzol Reagent

This protocol details the extraction of total RNA from cultured cells using TRIzol, a widely used phenol (B47542) and guanidine (B92328) isothiocyanate solution.[16]

Materials:

Procedure:

  • Cell Lysis:

    • After delphinidin treatment, aspirate the medium from the culture dish.

    • Add 1 ml of TRIzol Reagent directly to the 6-well plate (per well) and scrape the cells.[17]

    • Pipette the cell lysate up and down several times to homogenize.

  • Phase Separation:

    • Transfer the homogenate to an RNase-free microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 0.2 ml of chloroform per 1 ml of TRIzol Reagent.

    • Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[17] The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Add 0.5 ml of isopropanol per 1 ml of TRIzol Reagent used for the initial homogenization.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 ml of 75% ethanol.

    • Mix by vortexing briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspending RNA:

    • Discard the ethanol wash.

    • Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

    • Dissolve the RNA pellet in an appropriate volume (e.g., 20-50 µl) of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

    • Store the RNA at -80°C.

Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total RNA.

Materials:

  • Total RNA sample

  • Reverse Transcriptase kit (e.g., SuperScript™ IV Reverse Transcriptase)

  • Oligo(dT) primers or random hexamers

  • dNTP mix

  • RNase inhibitor

  • RNase-free water

  • Thermal cycler

Procedure:

  • RNA and Primer Annealing:

    • In a PCR tube, combine the following:

      • Total RNA (1 µg)

      • Oligo(dT) primer (50 µM) or Random Hexamers (50 ng/µl)

      • dNTP mix (10 mM)

      • RNase-free water to a final volume of 13 µl.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Reaction:

    • Prepare a master mix containing:

      • 5X RT Buffer

      • 0.1 M DTT

      • RNase Inhibitor

      • Reverse Transcriptase

    • Add 7 µl of the master mix to the annealed RNA/primer mixture.

    • Incubate at 50-55°C for 50 minutes.

    • Inactivate the enzyme by heating at 70°C for 15 minutes.[18]

    • The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol outlines the quantification of gene expression using SYBR Green-based qPCR.[18]

Materials:

  • cDNA sample

  • Forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin)

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR plate and seals

  • Real-time PCR instrument

Procedure:

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix for each gene to be analyzed. For a single 20 µl reaction:

      • 10 µl 2x SYBR Green qPCR Master Mix

      • 1 µl Forward Primer (10 µM)

      • 1 µl Reverse Primer (10 µM)

      • 3 µl Nuclease-free water

    • Dispense 15 µl of the master mix into each well of a qPCR plate.

    • Add 5 µl of diluted cDNA (e.g., 1:10 dilution) to the respective wells.

    • Seal the plate securely.

  • qPCR Program:

    • Set up the real-time PCR instrument with a standard cycling program:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt Curve Analysis (to verify product specificity)

  • Data Analysis:

    • Analyze the amplification data using the instrument's software.

    • Determine the cycle threshold (Ct) values for the gene of interest and the reference gene.

    • Calculate the relative gene expression using the ΔΔCt method.

G cluster_workflow Gene Expression Analysis Workflow start Start rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality & Quantity Check rna_extraction->rna_qc rt Reverse Transcription (cDNA Synthesis) rna_qc->rt qpcr Quantitative Real-Time PCR (qPCR) rt->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

Caption: Overall workflow for gene expression analysis.

Quantitative Data Summary

The following tables summarize the effects of delphinidin on the expression of key genes in various cancer cell lines, as reported in the literature.

Table 1: Effect of Delphinidin on Gene Expression in Breast Cancer Cells

Cell LineDelphinidin Conc. (µM)Treatment Time (h)GeneChange in ExpressionReference
MDA-MB-45320, 40, 8048Cyclin B1[4]
MDA-MB-45320, 40, 8048Cdk1[4]
MDA-MB-45320, 40, 8048p21WAF1/Cip1[4]
BT-47420, 40, 8048Cyclin B1[4]
BT-47420, 40, 8048Cdk1[4]
BT-47420, 40, 8048p21WAF1/Cip1[4]

Table 2: Effect of Delphinidin on Gene Expression in Prostate Cancer Cells

Cell LineDelphinidin Conc. (µM)Treatment Time (h)GeneChange in ExpressionReference
PC-315-18072Cyclin D1[3][11]
PC-315-18072c-myc[3][11]
PC-315-18072Axin-2[3][11]
PC-315-18072TCF-1[3][11]

Table 3: Effect of Delphinidin on Gene Expression in Other Cancer Cell Lines

Cell LineDelphinidin Conc. (µM)Treatment Time (h)GeneChange in ExpressionReference
HCT116 (Colon)30-24048Bax[12]
HCT116 (Colon)30-24048Bcl-2[12]
HCT116 (Colon)30-24048p53[12]
HCT116 (Colon)30-24048p21[12]
JB6 P+ (Skin)5, 10, 20120Nrf2↑ (mRNA)[12]
JB6 P+ (Skin)5, 10, 20120HO-1↑ (mRNA)[12]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by delphinidin.

G cluster_pi3k PI3K/Akt Signaling Pathway Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Delphinidin inhibits the PI3K/Akt signaling pathway.

G cluster_mapk MAPK Signaling Pathway Delphinidin Delphinidin ERK ERK Delphinidin->ERK JNK JNK Delphinidin->JNK p38 p38 Delphinidin->p38 Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Delphinidin modulates the MAPK signaling pathway.

G cluster_nfkb NF-κB Signaling Pathway Delphinidin Delphinidin Ikk IKK Delphinidin->Ikk IkB IκBα Ikk->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammation & Proliferation Nucleus->Inflammation G cluster_wnt Wnt/β-catenin Signaling Pathway Delphinidin Delphinidin DestructionComplex Destruction Complex (GSK3β, APC, Axin) Delphinidin->DestructionComplex bCatenin β-catenin DestructionComplex->bCatenin Degradation Nucleus Nucleus bCatenin->Nucleus GeneExpression Target Gene Expression (c-myc, Cyclin D1) Nucleus->GeneExpression G cluster_nrf2 Nrf2/ARE Signaling Pathway Delphinidin Delphinidin Keap1 Keap1 Delphinidin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes

References

In Vitro Models for Studying Delphinidin's Neuroprotective Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816), a prominent anthocyanidin found in pigmented fruits and vegetables, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] Emerging research highlights its neuroprotective potential, making it a promising candidate for the development of therapeutics against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3][4] These application notes provide a comprehensive overview of in vitro models and detailed protocols to investigate the neuroprotective effects of delphinidin. The methodologies outlined here are designed to assess its efficacy in mitigating various aspects of neurotoxicity, including oxidative stress, neuroinflammation, amyloid-beta (Aβ) toxicity, and excitotoxicity.

Key In Vitro Models and Neurotoxic Inducers

A variety of neuronal and glial cell lines, as well as primary neuronal cultures, serve as valuable tools for studying delphinidin's neuroprotective mechanisms. The choice of model often depends on the specific aspect of neurodegeneration being investigated.

Cell Line/Primary CultureCell TypeCommon Neurotoxic InducersKey Applications
BV2 Microglia Microglial cellsAmyloid-beta (Aβ42), Lipopolysaccharide (LPS)Studying anti-inflammatory effects, microglial senescence, and phagocytosis.[1][5]
PC12 Rat pheochromocytomaAmyloid-beta (Aβ25-35)Investigating effects on neuronal viability, calcium influx, and tau phosphorylation.[6]
C6 Glial Cells Glial cellsHydrogen peroxide (H₂O₂), Tumor necrosis factor-alpha (TNF-α)Assessing antioxidant and anti-inflammatory properties.[7][8]
SH-SY5Y Human neuroblastoma6-hydroxydopamine (6-OHDA), RotenoneModeling Parkinson's disease-related neurotoxicity.[9][10]
Neuro2a (N2A) Mouse neuroblastomaAmyloid-beta (Aβ)Examining the inhibition of Aβ aggregation and toxicity.[11][12]
Primary Neuronal Cultures Rodent cortical or hippocampal neuronsGlutamate, RotenoneStudying excitotoxicity and providing a more physiologically relevant model.[10][13]

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the neuroprotective effects of delphinidin.

Cell Culture and Treatment

a. BV2 Microglia Culture and Aβ42-Induced Senescence Model [1]

  • Cell Culture: Culture mouse BV2 microglia cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed BV2 cells at an appropriate density in culture plates.

    • Pre-treat the cells with delphinidin (e.g., 30 µM) for 1 hour.

    • Induce senescence by treating the cells with Aβ42 oligomers for 24 hours.

b. PC12 Cell Culture and Aβ25-35-Induced Toxicity Model [6]

  • Cell Culture: Grow PC12 cells in appropriate culture medium.

  • Treatment Protocol:

    • Plate PC12 cells and allow them to adhere.

    • Treat cells with Aβ (25-35) to induce neurotoxicity.

    • Co-treat with various concentrations of delphinidin to assess its protective effects on cell viability.

c. C6 Glial Cell Culture and Oxidative Stress/Inflammation Models [7]

  • Cell Culture: Maintain C6 glial cells in a suitable culture medium.

  • Oxidative Stress Model:

    • Pre-treat cells with delphinidin (e.g., 50-100 µg/mL).

    • Induce oxidative stress with hydrogen peroxide (H₂O₂).

  • Inflammation Model:

    • Pre-treat cells with delphinidin (e.g., 50-100 µg/mL).

    • Induce inflammation with tumor necrosis factor-alpha (TNF-α).

Assessment of Neuroprotection

a. Cell Viability Assay (MTT Assay) [14]

  • Objective: To quantify the protective effect of delphinidin against toxin-induced cell death.

  • Protocol:

    • After the treatment period, remove the culture medium.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

b. Lactate Dehydrogenase (LDH) Release Assay [15]

  • Objective: To measure cytotoxicity by quantifying the release of LDH from damaged cells.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Use a commercially available LDH cytotoxicity assay kit.

    • Mix the supernatant with the assay reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance to determine LDH activity.

Mechanistic Studies

a. Measurement of Intracellular Reactive Oxygen Species (ROS) [15]

  • Objective: To assess the antioxidant effect of delphinidin.

  • Protocol:

    • After treatment, wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with a fluorescent probe such as DCFH-DA (2',7'-dichlorofluorescin diacetate) and incubate.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

b. Western Blot Analysis for Signaling Proteins [1][14]

  • Objective: To investigate the effect of delphinidin on key signaling pathways (e.g., AMPK/SIRT1, apoptosis-related proteins).

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., phosphorylated AMPK, SIRT1, Bcl-2, Bax, cleaved caspase-3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

c. Measurement of Inflammatory Cytokines [7]

  • Objective: To evaluate the anti-inflammatory effects of delphinidin.

  • Protocol:

    • Collect the cell culture supernatant.

    • Use ELISA kits to quantify the levels of pro-inflammatory cytokines such as MCP-1 and CINC-1.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on delphinidin's neuroprotective effects.

Table 1: Effects of Delphinidin on Cell Viability in Different In Vitro Models

Cell LineNeurotoxic InducerDelphinidin ConcentrationEffect on Cell ViabilityReference
PC12Aβ (25-35)Not specifiedSignificantly increased[6]
C6 GlialH₂O₂50-100 µg/mLSignificantly increased[7]
C6 GlialTNF-α50-100 µg/mLIncreased to 75.8% and 92.2%[7]
LLC-PK1ONOO-Concentration-dependentIncreased[16]

Table 2: Mechanistic Effects of Delphinidin in In Vitro Models

Cell Line/ModelParameter MeasuredDelphinidin ConcentrationObserved EffectReference
BV2 MicrogliaAMPK/SIRT1 pathway30 µMEnhanced[1][5]
PC12Intracellular Calcium InfluxNot specifiedAttenuated[6]
PC12Tau PhosphorylationNot specifiedAttenuated[6]
C6 GlialGlutathione LevelsDose-dependentIncreased[7]
C6 GlialMCP-1 and CINC-1 Expression (TNF-α induced)50-100 µg/mLDecreased[7]
BV2 MicrogliaAβ42 PhagocytosisNot specifiedIncreased[1]

Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for Assessing Delphinidin's Neuroprotection cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Studies cytotoxicity Cytotoxicity Assessment neuroprotection Neuroprotection Screening (e.g., Aβ, H₂O₂, Glutamate) cytotoxicity->neuroprotection Determine non-toxic dose viability Cell Viability Measurement (MTT, LDH assays) neuroprotection->viability Assess protective effect ros Oxidative Stress Assays (ROS, Glutathione levels) viability->ros Proceed if neuroprotective apoptosis Apoptosis Pathway Analysis (Caspase activity, Bcl-2/Bax ratio) ros->apoptosis signaling Signaling Pathway Investigation (Western Blot for AMPK/SIRT1) apoptosis->signaling inflammation Inflammatory Marker Analysis (ELISA for Cytokines) signaling->inflammation G Delphinidin's Neuroprotective Signaling Pathways cluster_ampk AMPK/SIRT1 Pathway cluster_ca Calcium Homeostasis cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects delphinidin Delphinidin ampk AMPK Activation delphinidin->ampk sirt1 SIRT1 Activation delphinidin->sirt1 Direct Interaction ca_influx ↓ Intracellular Ca²⁺ Influx delphinidin->ca_influx ros_scavenging ↓ Reactive Oxygen Species (ROS) delphinidin->ros_scavenging gsh ↑ Glutathione (GSH) delphinidin->gsh cytokines ↓ Pro-inflammatory Cytokines (MCP-1, CINC-1) delphinidin->cytokines microglia_senescence ↓ Microglial Senescence delphinidin->microglia_senescence ampk->sirt1 neuroprotection Neuroprotection sirt1->neuroprotection tau_phos ↓ Tau Hyperphosphorylation ca_influx->tau_phos tau_phos->neuroprotection ros_scavenging->neuroprotection gsh->neuroprotection cytokines->neuroprotection microglia_senescence->neuroprotection G Workflow for Aβ-Induced Toxicity Assay cluster_assays Endpoint Assays start Seed Neuronal Cells (e.g., PC12, Neuro2a) pretreatment Pre-treat with Delphinidin (various concentrations) start->pretreatment induction Induce Toxicity with Aβ Oligomers pretreatment->induction incubation Incubate for 24-48 hours induction->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay toxicity_assay Cytotoxicity Assay (LDH) incubation->toxicity_assay ros_assay ROS Measurement incubation->ros_assay protein_assay Western Blot (e.g., Tau phosphorylation) incubation->protein_assay analysis Data Analysis and Interpretation viability_assay->analysis toxicity_assay->analysis ros_assay->analysis protein_assay->analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816), a common anthocyanidin found in pigmented fruits and vegetables, has garnered significant interest in oncology research for its potent antioxidant, anti-inflammatory, and antiproliferative properties.[1] Emerging evidence highlights its potential as a chemotherapeutic agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This application note provides a detailed protocol for analyzing delphinidin-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining, a fundamental technique for assessing DNA content and cell cycle distribution.

Delphinidin has been shown to induce G2/M phase cell cycle arrest in several cancer cell types, including HER-2 positive breast cancer, colon cancer, and prostate cancer.[1][3][4] This arrest is often mediated by the modulation of key cell cycle regulatory proteins. Mechanistically, delphinidin can inhibit the protein expression of Cyclin B1 and Cdk1, crucial components for the G2/M transition.[3][5] Furthermore, it can upregulate cyclin-dependent kinase inhibitors such as p21 and p27, which act as brakes on cell cycle progression.[2][4] The NF-κB and MAPK signaling pathways have also been identified as key targets in delphinidin's mechanism of action.[3][5]

Flow cytometry offers a high-throughput and quantitative method to assess these effects by measuring the DNA content of individual cells within a population, thereby allowing for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following table summarizes the quantitative data on the effect of delphinidin on cell cycle distribution in HER-2 positive breast cancer cell lines, as determined by flow cytometry.

Table 1: Effect of Delphinidin on Cell Cycle Distribution in MDA-MB-453 Breast Cancer Cells

Treatment (48 hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (0 µM Delphinidin)--7.50%
20 µM Delphinidin--10.58%
40 µM Delphinidin---
80 µM Delphinidin--13.58%

Data is illustrative and based on findings from studies on HER-2 positive breast cancer cell lines. The specific percentages can vary based on the cell line and experimental conditions.[3]

Experimental Protocols

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol provides a step-by-step method for preparing and analyzing cells treated with delphinidin for cell cycle distribution.

Materials:

  • Delphinidin (stock solution prepared in DMSO)

  • Appropriate cancer cell line (e.g., MDA-MB-453, PC3, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Treat cells with varying concentrations of delphinidin (e.g., 0, 20, 40, 80 µM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

  • Cell Harvesting:

    • Following treatment, collect the culture medium, which may contain apoptotic and detached cells.

    • Wash the adherent cells with PBS.

    • Detach the cells using Trypsin-EDTA.

    • Combine the detached cells with the collected culture medium.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Repeat the wash step twice.[6]

  • Fixation:

    • Resuspend the cell pellet in 400 µl of PBS.[6]

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[6]

    • Incubate the cells on ice for at least 30 minutes for fixation.[6] Cells can be stored at -20°C for several weeks after fixation.[7]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[6]

    • Carefully discard the ethanol supernatant.

    • Wash the cell pellet twice with 3 mL of PBS.[6]

    • Resuspend the cell pellet in 500 µl of PI staining solution.[8]

    • Add 50 µl of RNase A solution to the cell suspension to ensure only DNA is stained.[6]

    • Incubate the cells in the dark at room temperature for 30 minutes.[8][9]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use the appropriate laser and filters for PI (excitation at 488 nm, emission >600 nm).[7]

    • Collect data for at least 10,000 events per sample.

    • Use a low flow rate to obtain better resolution of the peaks.[6]

  • Data Analysis:

    • Use appropriate software to analyze the cell cycle distribution.

    • Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.

    • Generate a histogram of the PI fluorescence intensity to visualize the G0/G1, S, and G2/M cell populations.

    • Quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis seeding Cell Seeding treatment Delphinidin Treatment seeding->treatment harvesting Harvesting treatment->harvesting washing Washing harvesting->washing fixation Fixation (70% Ethanol) washing->fixation staining PI & RNase A Staining fixation->staining flow_cytometry Flow Cytometry staining->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Caption: Experimental Workflow for Cell Cycle Analysis.

signaling_pathway cluster_pathways Signaling Pathways cluster_cdk_inhibitors CDK Inhibitors delphinidin Delphinidin nfkb NF-κB Pathway delphinidin->nfkb inhibits mapk MAPK Pathway delphinidin->mapk modulates p21 p21 delphinidin->p21 upregulates p27 p27 delphinidin->p27 upregulates cyclinB1 Cyclin B1 delphinidin->cyclinB1 downregulates cdk1 Cdk1 delphinidin->cdk1 downregulates p21->cdk1 inhibits p27->cdk1 inhibits g2m_arrest G2/M Phase Cell Cycle Arrest cyclinB1->g2m_arrest cdk1->g2m_arrest

Caption: Delphinidin-Induced G2/M Arrest Signaling.

References

Delphinidin as a Modulator of Cellular Signaling: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816), a naturally occurring anthocyanidin found in pigmented fruits and vegetables, is a potent antioxidant with significant biological activities, including anti-inflammatory and anti-cancer properties. While not traditionally employed as a direct fluorescent probe for cellular imaging due to its inherent instability at physiological pH, its profound impact on key cellular signaling pathways makes it a valuable tool for cell biology and drug discovery. This document provides detailed application notes and protocols for utilizing delphinidin as a modulator of cellular processes, which can be visualized and quantified using fluorescence-based imaging techniques.

Delphinidin's utility in cellular imaging is primarily indirect, where its effects on signaling cascades, apoptosis, and other cellular events are monitored using established fluorescent probes. Its intrinsic fluorescence, while present, is generally weak and highly dependent on environmental factors, limiting its direct application as a cellular stain.

Photophysical and Chemical Properties of Delphinidin

The viability of any compound as a fluorescent probe is dependent on its photophysical and chemical characteristics. The available data for delphinidin underscores the challenges in its direct use for cellular imaging. A significant challenge is its instability at a physiological pH of 7.4, with a reported half-life of approximately 30 minutes.[1] This rapid degradation must be considered in the design of any experiment.

PropertyValue/CharacteristicCitation
Chemical Formula C₁₅H₁₁O₇⁺
Molar Mass 303.24 g/mol
Solubility Highly soluble in polar solvents like water and methanol.[2]
pH Sensitivity Appears red in acidic solutions and blue in basic solutions.[2] Unstable at neutral and alkaline pH.[2]
Fluorescence A fluorescence band for oxidized delphinidin has been noted with an emission peak around 520-540 nm upon excitation at approximately 460 nm.[3] However, the quantum yield of anthocyanins is generally low.[3]
Stability at Physiological pH (7.4) Unstable, with a half-life of about 30 minutes. Degrades into components such as gallic acid.[1]

Delphinidin as a Modulator of Cellular Signaling Pathways

Delphinidin has been shown to influence several critical signaling pathways implicated in cancer and other diseases. Researchers can utilize delphinidin to perturb these pathways and observe the downstream consequences using fluorescence microscopy.

Key Signaling Pathways Modulated by Delphinidin:
  • PI3K/Akt/mTOR Pathway: Delphinidin inhibits this pathway, which is crucial for cell survival and proliferation.[4]

  • MAPK/Erk Pathway: Delphinidin can suppress the MAPK/Erk signaling cascade, which is involved in cell growth and differentiation.

  • NF-κB Signaling: Delphinidin can block the activation of NF-κB, a key regulator of inflammation and cell survival.[5]

  • AMPK Signaling: In some contexts, delphinidin can activate the AMPK pathway, which is involved in cellular energy homeostasis and can trigger autophagy.

Below are graphical representations of these pathways and the points of intervention by delphinidin.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Delphinidin Delphinidin Delphinidin->PI3K Delphinidin->Akt Delphinidin->mTORC1

Delphinidin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK_Erk_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Gene Transcription (Proliferation, Differentiation) Erk->Transcription Delphinidin Delphinidin Delphinidin->Raf Delphinidin->MEK Delphinidin->Erk

Delphinidin inhibits the MAPK/Erk signaling pathway.

NFkB_Pathway Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation IkB_NFkB->NFkB IκB degradation GeneTranscription Inflammatory Gene Transcription Nucleus->GeneTranscription Delphinidin Delphinidin Delphinidin->IKK

Delphinidin inhibits the NF-κB signaling pathway.

Experimental Protocols

The following protocols outline methods to assess the impact of delphinidin on cellular functions using fluorescence microscopy. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Protocol 1: Assessment of Apoptosis Induction by Delphinidin using Annexin V/Propidium Iodide Staining

This protocol allows for the visualization and quantification of apoptotic and necrotic cells following treatment with delphinidin.

Materials:

  • Cells of interest cultured on glass coverslips or in imaging-compatible plates

  • Delphinidin (stock solution in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters for FITC and PI

Procedure:

  • Cell Seeding: Seed cells at an appropriate density on coverslips or in an imaging plate and allow them to adhere overnight.

  • Delphinidin Treatment: Treat cells with varying concentrations of delphinidin (e.g., 20, 40, 80 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

  • Washing: Gently wash the cells twice with ice-cold PBS.

  • Staining: a. Prepare the staining solution by diluting Annexin V-FITC and PI in 1X Binding Buffer according to the manufacturer's instructions. b. Resuspend the cells in the staining solution and incubate for 15 minutes at room temperature in the dark.

  • Imaging: a. Immediately image the cells using a fluorescence microscope. b. Capture images in the green channel (FITC, for apoptotic cells) and the red channel (PI, for necrotic cells). c. A merged image will show early apoptotic cells (green), late apoptotic/necrotic cells (green and red), and live cells (no fluorescence).

Data Analysis:

Quantify the percentage of apoptotic and necrotic cells by counting the number of fluorescently labeled cells relative to the total number of cells in multiple fields of view.

Protocol 2: Analysis of NF-κB Nuclear Translocation by Immunofluorescence

This protocol details the visualization of the subcellular localization of NF-κB to assess the inhibitory effect of delphinidin.

Materials:

  • Cells cultured on glass coverslips

  • Delphinidin

  • TNF-α or other NF-κB activator

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Alexa Fluor 488-conjugated secondary antibody (or other fluorescent conjugate)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: a. Seed cells on coverslips and grow to desired confluency. b. Pre-treat cells with delphinidin for a specified time. c. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30-60 minutes. Include appropriate controls (untreated, delphinidin alone, TNF-α alone).

  • Fixation and Permeabilization: a. Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize with 0.1% Triton X-100 for 10 minutes. d. Wash three times with PBS.

  • Immunostaining: a. Block non-specific binding with Blocking Buffer for 1 hour at room temperature. b. Incubate with the primary anti-NF-κB p65 antibody (diluted in Blocking Buffer) overnight at 4°C. c. Wash three times with PBS. d. Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. e. Wash three times with PBS.

  • Counterstaining and Mounting: a. Incubate with DAPI for 5 minutes to stain the nuclei. b. Wash with PBS. c. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: a. Visualize the cells using a fluorescence microscope. b. Capture images in the green channel (for NF-κB) and the blue channel (for nuclei).

Data Analysis:

Assess the degree of NF-κB nuclear translocation by observing the co-localization of the green (NF-κB) and blue (DAPI) signals. In unstimulated or delphinidin-treated cells, NF-κB should be predominantly in the cytoplasm. In stimulated cells, NF-κB will translocate to the nucleus.

Workflow for Investigating Delphinidin's Effect on Cellular Processes

The following diagram illustrates a general workflow for studying the cellular effects of delphinidin using fluorescence microscopy.

Delphinidin_Workflow Start Start: Cell Culture Treatment Delphinidin Treatment Start->Treatment Staining Fluorescent Staining Treatment->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Image & Data Analysis Imaging->Analysis Conclusion Conclusion Analysis->Conclusion

General experimental workflow.

Conclusion and Future Perspectives

Delphinidin is a powerful bioactive compound that can be used to investigate and modulate fundamental cellular signaling pathways. While its direct use as a fluorescent probe is currently limited by its photophysical properties and instability, it serves as an excellent tool for studying cellular processes when combined with established fluorescence-based assays. Future research may focus on the development of stabilized delphinidin derivatives or novel imaging techniques that could harness its intrinsic fluorescence for cellular imaging applications. The protocols provided here offer a starting point for researchers to explore the multifaceted effects of delphinidin in various cellular contexts.

References

Troubleshooting & Optimization

How to prevent delphinidin degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of delphinidin (B77816) during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What is delphinidin and why is its stability a concern?

Delphinidin is a naturally occurring anthocyanidin, a type of flavonoid that imparts purple and blue hues to many fruits and vegetables like blueberries, eggplants, and grapes.[1][2] It is a potent antioxidant with various potential health benefits.[1][2] However, delphinidin is highly unstable and susceptible to degradation, which can compromise the accuracy of experimental results and the efficacy of delphinidin-based products.[3][4]

Q2: What are the primary factors that cause delphinidin to degrade?

Several factors can lead to the degradation of delphinidin, including:

  • pH: Delphinidin is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, it rapidly degrades.[1][3][4]

  • Temperature: Elevated temperatures significantly accelerate the degradation of delphinidin.[4][5][6]

  • Light: Exposure to light, particularly UV light, can cause delphinidin to break down.[4][7][8]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of delphinidin.[3][4]

  • Enzymes: In crude plant extracts, enzymes like polyphenol oxidases can contribute to delphinidin degradation.

  • Metal Ions: Certain metal ions can form complexes with delphinidin, altering its stability.[3][8]

Q3: What are the visible signs of delphinidin degradation?

The most apparent sign of delphinidin degradation is a change in color. In acidic solutions, a stable delphinidin solution will appear red or purple.[3][9] As it degrades, especially with an increase in pH, the color can fade to colorless or shift to blue, and eventually, with prolonged exposure to degradative conditions, may turn brown.[10]

Q4: What are the main degradation products of delphinidin?

Under degradative conditions, delphinidin can break down into smaller phenolic compounds. Gallic acid and 2,4,6-trihydroxybenzaldehyde (B105460) have been identified as major degradation products.[1][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Rapid color loss (fading to colorless) during extraction. High pH of the extraction solvent.Acidify your extraction solvent to a pH below 3 using acids like hydrochloric acid or formic acid.[12]
High temperature during extraction.Perform extractions on ice or in a cold room. If using techniques like sonication, use a pulsed mode to avoid heat buildup.
Presence of oxygen.De-gas your solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Color of the purified delphinidin solution changes from red/purple to blue. The pH of the solution has increased to a neutral or slightly acidic range (pH 5-7).Lower the pH of your solution to below 3 with a suitable acid.[10]
Formation of brown pigments in the sample. Prolonged exposure to high temperatures and oxygen, leading to polymerization and further degradation.Minimize heating time during any processing steps. Store samples in airtight containers at low temperatures and in the dark.[10]
Enzymatic degradation in crude extracts.If working with fresh plant material, consider a blanching step to inactivate enzymes before extraction.
Precipitation in the delphinidin solution. Complexation with metal ions from containers or reagents.Use deionized water and avoid metal containers. Consider adding a chelating agent like EDTA if metal contamination is suspected.[10]
The concentration of delphinidin exceeds its solubility in the current solvent and conditions.Ensure the concentration of delphinidin is within its solubility limit. Delphinidin is more soluble in polar solvents like methanol (B129727) and water.[1]
Low recovery of delphinidin after purification. Degradation during the purification process (e.g., on a chromatography column).Keep the mobile phase acidic (pH < 3) and perform the purification at a low temperature if possible.
Inefficient extraction from the initial sample.Optimize your extraction solvent and method. A mixture of methanol or ethanol (B145695) with a small percentage of acid is often effective.[2] Repeating the extraction on the sample material can improve yield.[12]

Quantitative Data on Delphinidin Stability

The following table summarizes the impact of temperature on the stability of delphinidin-3-O-glucoside (a common glycosidic form of delphinidin) in grape juice.

Storage Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)% Loss after 280 days ("Merlot" juice)
50.01 - 0.04~17 - 69~40%
250.04 - 0.14~5 - 17~86%
350.05 - 0.14~5 - 14~100%
Data adapted from a study on grape juice, where delphinidin-3-O-glucoside was a major anthocyanin. The degradation followed first-order reaction kinetics.[5]

Experimental Protocols

Protocol 1: Extraction of Delphinidin from Plant Material

This protocol provides a general method for extracting delphinidin, which should be optimized for your specific plant material.

Materials:

  • Plant material containing delphinidin (e.g., freeze-dried berry powder)

  • Extraction solvent: Methanol or ethanol containing 1% (v/v) Hydrochloric Acid (HCl)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.45 µm syringe filter

Methodology:

  • Weigh your plant material and place it in a suitable flask.

  • Add the acidified extraction solvent at a ratio of 1:10 (w/v) (e.g., 1g of powder in 10 mL of solvent).

  • Agitate the mixture on a shaker at a low temperature (e.g., 4°C) in the dark for 1-2 hours.

  • Centrifuge the mixture to pellet the solid material.

  • Carefully decant the supernatant containing the extracted delphinidin.

  • For exhaustive extraction, the pellet can be re-extracted with fresh solvent.[12]

  • Combine the supernatants and, if necessary, concentrate the extract using a rotary evaporator at a low temperature (<40°C).[12]

  • Filter the final extract through a 0.45 µm syringe filter before analysis or further purification.

Protocol 2: Quantification of Delphinidin using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of delphinidin.[13][14]

HPLC System and Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 10% (v/v) formic acid in water[1]

  • Mobile Phase B: Acetonitrile:water:formic acid (50:40:10 v/v/v)[1]

  • Gradient: A suitable gradient program that allows for the separation of delphinidin from other compounds.

  • Flow Rate: 1 mL/min[1]

  • Column Temperature: 40°C[1]

  • Detector: Diode Array Detector (DAD) or UV-Vis detector set at 520 nm.[1]

  • Injection Volume: 20 µL[1]

Methodology:

  • Prepare a standard curve using a certified delphinidin standard of known concentrations.

  • Prepare your extracted samples, ensuring they are filtered and diluted appropriately to fall within the range of your standard curve.

  • Inject the standards and samples onto the HPLC system.

  • Identify the delphinidin peak in your samples by comparing the retention time with the standard.

  • Quantify the amount of delphinidin in your samples by integrating the peak area and using the standard curve.

Visualizations

cluster_stable Stable Form (Acidic pH < 3) cluster_degradation Degradation Pathways Delphinidin Delphinidin (Flavylium Cation - Red/Purple) pH_increase Increase in pH (> 4) Delphinidin->pH_increase pH shift Temp_Light_O2 High Temperature, Light, Oxygen Delphinidin->Temp_Light_O2 Stressors Carbinol Carbinol Pseudobase (Colorless) pH_increase->Carbinol Degradation_Products Degradation Products (e.g., Gallic Acid, 2,4,6-Trihydroxybenzaldehyde) Temp_Light_O2->Degradation_Products Chalcone Chalcone (Colorless) Carbinol->Chalcone equilibrium Chalcone->Degradation_Products irreversible Start Start: Delphinidin Degradation Observed Q1 Is the sample a crude extract? Start->Q1 A1_Yes Consider enzymatic degradation. Use blanching for future extractions. Q1->A1_Yes Yes Q2 What is the pH of the solution? Q1->Q2 No A1_Yes->Q2 A2_High pH is > 4. Adjust pH to < 3 with acid. Q2->A2_High High Q3 Was the sample exposed to high temperature or light? Q2->Q3 Optimal (pH < 3) End Problem Resolved A2_High->End A3_Yes Store samples at low temperature (4°C or -20°C) and in the dark. Q3->A3_Yes Yes Q4 Was the sample exposed to oxygen? Q3->Q4 No A3_Yes->End A4_Yes Use de-gassed solvents and store under inert gas (N2 or Ar). Q4->A4_Yes Yes Q4->End No A4_Yes->End

References

Technical Support Center: Optimizing HPLC Separation of Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of delphinidin (B77816) from other anthocyanins.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of delphinidin and other anthocyanins in a question-and-answer format.

Question: Why am I seeing poor resolution between delphinidin and other anthocyanin peaks?

Answer:

Poor resolution between anthocyanin peaks is a common challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving good separation.

    • Solvent Strength: An acetonitrile-water system is often more effective than a methanol-water system for separating anthocyanins.[1]

    • Acid Modifier: The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial for maintaining anthocyanin stability and improving peak shape.[1][2] A mobile phase containing 10% formic acid can be effective for reproducible analysis.[2]

    • Gradient Elution: A gradient elution program, where the mobile phase composition changes over time, is typically necessary for resolving complex mixtures of anthocyanins.[1][3] Fine-tuning the gradient profile can significantly improve separation.

  • Adjust the Column Temperature: Temperature can influence the selectivity of the separation.[4]

    • Slight changes in column temperature (2-3°C) can affect the retention of anthocyanins and anthocyanidins, altering the resolution between peaks.[2]

    • Increasing the temperature can sometimes improve peak efficiency.[4] However, it is important not to exceed the column manufacturer's recommended temperature limit, which is often around 75°C.[5]

  • Evaluate the Column: The choice of HPLC column is fundamental to a successful separation.

    • Stationary Phase: C18 columns are the most common choice for reversed-phase HPLC of anthocyanins.[6]

    • Particle Size: Columns with smaller particle sizes (e.g., 2 µm) can provide higher resolution and faster analysis times.[2][7][8]

    • Column Contamination: Contamination can lead to poor peak shape and loss of resolution. If you suspect contamination, try washing the column with a strong solvent like 100% acetonitrile (B52724).[9] Using a guard column can help prevent contamination of the analytical column.[9][10]

Question: My delphinidin peak is tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in HPLC. For anthocyanins like delphinidin, which can be basic analytes, this can be particularly problematic.

  • Secondary Interactions: Peak tailing for basic compounds is often caused by interactions with ionized silanol (B1196071) groups on the silica-based stationary phase.

    • Lowering Mobile Phase pH: Reducing the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and reducing peak tailing.[9]

    • End-capped Columns: Using a well-end-capped column can reduce the number of accessible silanol groups.

  • Column Issues:

    • Column Void: A void or channel in the column packing can lead to peak tailing and splitting.[5][9] This can be caused by pressure shocks or operating at a pH that dissolves the silica.[9] If a void is suspected, the column may need to be replaced.

    • Contamination: Contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion.[5][9]

  • System and Method Parameters:

    • Extra-column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.[10] Use shorter, narrower tubing where possible.

    • Sample Solvent: Injecting the sample in a solvent that is stronger than the initial mobile phase can cause peak shape problems.[9][10] Whenever possible, dissolve the sample in the initial mobile phase.[5]

Question: I'm experiencing fluctuating retention times for my delphinidin peak. What should I check?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable. The following factors are common causes:

  • Mobile Phase Preparation:

    • Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently for each run.[11]

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and, consequently, shifting retention times.[5]

  • Pump Performance:

    • Leaks: Check for leaks in the pump and throughout the HPLC system. Even small leaks can cause pressure and flow rate instability.[5]

    • Faulty Check Valves or Seals: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate.[5]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a series of runs.[11]

  • Temperature Fluctuations: Poor temperature control of the column can lead to changes in retention times. Using a column oven is recommended for stable temperatures.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for separating delphinidin and other anthocyanins?

A1: A good starting point for separating delphinidin and other anthocyanins is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of an acidified aqueous solvent (e.g., water with 0.3% phosphoric acid) as solvent A and an organic solvent like acetonitrile as solvent B.[1] A gradient elution is generally required. The detection wavelength is usually set around 520 nm, which is near the maximum absorbance for many anthocyanins.[1][12]

Q2: How does pH affect the HPLC analysis of anthocyanins?

A2: The pH of the mobile phase has a significant impact on anthocyanin analysis. Anthocyanins are pH-sensitive molecules, and their structure and stability can change with pH.[12] In acidic conditions (low pH), they exist predominantly in their stable, colored flavylium (B80283) cation form, which is ideal for chromatographic separation and detection.[12] As the pH increases, they can convert to colorless or bluish forms, which can complicate analysis.[12] Therefore, acidifying the mobile phase is a standard practice.

Q3: What are the advantages of using UHPLC for anthocyanin analysis?

A3: Ultra-High-Performance Liquid Chromatography (UHPLC) offers several advantages for anthocyanin analysis compared to conventional HPLC. By using columns with smaller particle sizes (typically under 2 µm), UHPLC can provide significantly improved speed, sensitivity, and resolution.[7] This allows for faster analysis times and better separation of closely eluting anthocyanin species.[2][7]

Q4: How can I confirm the identity of the delphinidin peak in my chromatogram?

A4: The most reliable way to confirm the identity of the delphinidin peak is to use a certified reference standard. By injecting the delphinidin standard under the same chromatographic conditions, you can compare its retention time with the peaks in your sample. For more definitive identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (HPLC-MS) is highly recommended.[6]

Experimental Protocols

Protocol 1: General HPLC Method for Anthocyanin Separation

This protocol is based on a method optimized for the separation of six major anthocyanins, including a delphinidin glycoside.[1][3]

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water containing 0.3% phosphoric acid[1]

  • Gradient Elution:

    • 0 min: 9% A, 91% B

    • 10 min: 10% A, 90% B

    • 30 min: 11% A, 89% B

    • 40 min: 13% A, 87% B

    • 50 min: 14% A, 86% B

    • 60 min: 15% A, 85% B

    • 70 min: 20% A, 80% B

    • 75 min: 22% A, 78% B

    • 80 min: 25% A, 75% B

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 520 nm[1]

  • Injection Volume: 10 µL[1]

Protocol 2: Rapid u-HPLC Method for Anthocyanin Glucosides and Free Delphinidin

This protocol is a rapid method using ultra-high-performance liquid chromatography.[7][8]

  • Column: Reversed-phase C18 column (2 µm particle size, 2 mm i.d., 100 mm length)[7][8]

  • Mobile Phase:

    • Solvent A: 5% Formic acid in distilled water

    • Solvent B: 5% Formic acid in acetonitrile[7]

  • Gradient Elution:

    • 0-1 min: 0% B

    • 1-11 min: Linear gradient to 25% B

    • 11-12 min: Hold at 25% B

    • 12-14 min: Return to 0% B

    • 14-18 min: Hold at 0% B

  • Flow Rate: 0.2 mL/min[7]

  • Column Temperature: 40 °C[7]

  • Detection: Photodiode Array (PDA) detector[7][8]

Data Presentation

Table 1: Example HPLC Operating Conditions for Anthocyanin Separation

ParameterMethod 1[1]Method 2[7]
Instrument HPLCu-HPLC
Column C18C18 (2 µm)
Mobile Phase A Acetonitrile5% Formic Acid in Water
Mobile Phase B Water with 0.3% Phosphoric Acid5% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min0.2 mL/min
Temperature 25 °C40 °C
Detection 520 nmPDA

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Separation (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Check Mobile Phase - Correct Composition? - Properly Degassed? - Appropriate pH? start->check_mobile_phase check_column Evaluate Column - Correct Stationary Phase? - Column Contaminated? - Void Present? start->check_column check_system Inspect HPLC System - Leaks? - Pump Issues? - Excessive Extra-Column Volume? start->check_system optimize_method Optimize Method Parameters - Adjust Gradient Profile - Change Temperature - Modify Flow Rate start->optimize_method solution_mp Solution: - Prepare Fresh Mobile Phase - Degas Solvents - Adjust pH check_mobile_phase->solution_mp Issue Found solution_col Solution: - Wash or Replace Column - Use Guard Column check_column->solution_col Issue Found solution_sys Solution: - Tighten Fittings - Service Pump - Use Shorter/Narrower Tubing check_system->solution_sys Issue Found solution_method Solution: - Refine Gradient - Optimize Temperature optimize_method->solution_method Further Optimization Needed end_good Problem Resolved solution_mp->end_good solution_col->end_good solution_sys->end_good solution_method->end_good

Caption: A workflow diagram for troubleshooting common HPLC separation problems.

Delphinidin_Separation_Logic input Anthocyanin Mixture (including Delphinidin) hplc HPLC System C18 Column Acidified Mobile Phase (Gradient) UV-Vis Detector (520 nm) input->hplc chromatogram Chromatogram hplc->chromatogram peak_id Peak Identification - Retention Time Matching - Spiking with Standard chromatogram->peak_id quant Quantification - Peak Area Integration - Calibration Curve chromatogram->quant output Separated & Quantified Delphinidin peak_id->output quant->output

Caption: Logical workflow for the HPLC separation and analysis of delphinidin.

References

Troubleshooting low yield of delphinidin during extraction from eggplant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of delphinidin (B77816) from eggplant peels.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My delphinidin yield is significantly lower than expected. What are the most common causes?

A1: Low delphinidin yield is a frequent issue stemming from several critical factors in the extraction process. The most common culprits are suboptimal solvent selection, incorrect pH, high temperatures, prolonged exposure to light, and the choice of eggplant variety. Delphinidin, like other anthocyanins, is a sensitive molecule prone to degradation under unfavorable conditions.[1][2][3]

Q2: What is the best solvent system for extracting delphinidin from eggplant peels?

A2: For optimal results, an acidified polar solvent is recommended. Studies have shown that 70% ethanol (B145695) (v/v) acidified with 3% (v/v) acetic acid is highly effective for extracting anthocyanins from eggplant peel.[4] The ethanol provides strong hydrogen bonding with the hydroxyl groups of the anthocyanins, enhancing solubility.[4] While other solvents like methanol (B129727) and acetone (B3395972) can be used, acidified ethanol consistently provides high yields.[5] Using weak acids like acetic or citric acid is preferable to strong acids, which can cause hydrolysis of the glycosidic bonds.[6]

Q3: How does pH affect the stability and yield of delphinidin during extraction?

A3: The pH of the extraction solvent is critical for both the stability and color of delphinidin. Anthocyanins exist in their stable, colored flavylium (B80283) cation form at a low pH, typically between 1.0 and 3.0.[1][2] As the pH increases towards neutral and alkaline levels, the flavylium cation is converted to a colorless carbinol pseudobase and then to a chalcone, which is prone to irreversible degradation.[7][8] Therefore, maintaining an acidic environment is essential to prevent degradation and maximize the yield of the desired purple pigment.[7]

Q4: I've noticed my extract losing its purple color over time. What's happening?

A4: Color loss is a direct indicator of delphinidin degradation. This can be caused by several factors:

  • High pH: As explained above, a pH above 3.0 will lead to the formation of colorless compounds.[2]

  • Elevated Temperature: Anthocyanins are heat-sensitive.[1] Prolonged exposure to high temperatures accelerates their degradation.[4][8]

  • Light Exposure: Light, especially UV light, can significantly degrade anthocyanins. It is crucial to protect the extract from light by using amber glassware or covering containers with aluminum foil.[4]

  • Oxygen: The presence of oxygen can also contribute to the degradation of these pigments.[1]

Q5: What is the optimal temperature for the extraction process?

A5: There is a trade-off between extraction efficiency and thermal degradation. Increasing the temperature can improve the mass transfer rate and solubility of delphinidin, but only up to a certain point.[5][9] Studies suggest that temperatures between 40°C and 50°C are optimal for maximizing yield without causing significant degradation.[9][10] Temperatures above 50°C tend to lead to a decrease in yield due to the accelerated breakdown of the anthocyanin structure.[5][10]

Q6: Does the variety of eggplant used make a difference in the potential yield?

A6: Absolutely. The total anthocyanin content, and specifically the delphinidin content, varies significantly among different eggplant cultivars.[11][12] Varieties with a darker purple peel, such as the 'Violet Suphol' or 'Ghasri' varieties, generally have a higher concentration of anthocyanins and will, therefore, provide a higher potential yield.[7][12] The major anthocyanin in eggplant peel is delphinidin-3-rutinoside.[4][13]

Data Summary: Factors Influencing Delphinidin Yield

The following tables summarize quantitative data from various studies on the key factors affecting anthocyanin extraction from eggplant peels.

Table 1: Effect of Solvent on Total Anthocyanin Content (TAC)

Solvent SystemTotal Anthocyanin Content (% w/w)Reference
70% Ethanol (v/v) + 3% Acetic Acid (v/v)0.49[4]
70% Ethanol (v/v) + 1% HCl (v/v)0.21[4]
70% Acetone (v/v) + 3% Acetic Acid (v/v)0.39[4]
70% Acetone (v/v) + 1% HCl (v/v)0.14[4]

Table 2: Thermal Degradation of Anthocyanins Over Time

TemperatureDay 1 Loss (%)Day 6 Loss (%)Day 15 Loss (%)Reference
20°C8.2317.3635.89[4]
30°C7.2235.7856.98[4]
40°C8.1277.9297.58[4]

Experimental Protocols

Protocol 1: Optimized Solid-Liquid Extraction of Delphinidin

This protocol is based on methodologies that have demonstrated high extraction yields.[4]

1. Sample Preparation:

  • Select eggplants with a dark purple peel.
  • Manually peel the eggplants and wash the peels with distilled water.
  • Dry the peels in a dark, ventilated area or using a lyophilizer until brittle.
  • Grind the dried peels into a fine powder (e.g., particle size of approximately 0.3 mm).[5]

2. Extraction:

  • Prepare the extraction solvent: 70% (v/v) ethanol in water, acidified with 3% (v/v) acetic acid.
  • Combine the powdered eggplant peel with the solvent at a solid-to-liquid ratio of 1:40 (g/mL).[5]
  • Place the mixture in a shaker or incubator with constant agitation at 45°C for 35-40 minutes.[5] Ensure the container is protected from light.

3. Filtration and Solvent Removal:

  • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
  • Remove the ethanol from the filtrate using a rotary evaporator at a temperature not exceeding 45°C.[7]

4. Quantification (pH Differential Method):

  • This method determines the total monomeric anthocyanin content.[4][7]
  • Prepare two buffer systems: potassium chloride buffer (pH 1.0) and sodium acetate (B1210297) buffer (pH 4.5).
  • Dilute an aliquot of the extract with the pH 1.0 buffer and another aliquot with the pH 4.5 buffer.
  • Measure the absorbance of both diluted samples at the wavelength of maximum absorbance (around 520 nm for delphinidin derivatives) and at 700 nm.
  • Calculate the total monomeric anthocyanin concentration (expressed as delphinidin-3-glucoside equivalents) using the following formula:
  • Anthocyanin Content (mg/L) = (A × MW × DF × 1000) / (ε × L)
  • Where A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5
  • MW (Molecular Weight) = 465 g/mol for delphinidin-3-glucoside[7]
  • DF = Dilution Factor
  • ε (Molar Extinction Coefficient) = 29,000 L·mol-1·cm-1[7]
  • L = Path length in cm (typically 1 cm)

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid method that can improve extraction efficiency.[10][14]

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1.

2. Extraction:

  • Prepare the extraction solvent: 96% ethanol.[10]
  • Combine the powdered eggplant peel with the solvent.
  • Place the sample in an ultrasonic bath (e.g., 28-40 kHz frequency).[7][15]
  • Sonicate the mixture at 25°C for 30 minutes.[10][14]

3. Post-Extraction:

  • Follow steps 3 and 4 from Protocol 1 for filtration, solvent removal, and quantification.

Visualizations

Troubleshooting_Workflow start Start: Low Delphinidin Yield check_solvent Is the solvent system optimal? (e.g., acidified ethanol) start->check_solvent check_ph Is the pH of the solvent acidic? (pH 1.0 - 3.0) check_solvent->check_ph Yes adjust_solvent Action: Use acidified polar solvent (e.g., 70% EtOH + 3% Acetic Acid) check_solvent->adjust_solvent No check_temp Is the extraction temperature controlled? (< 50°C) check_ph->check_temp Yes adjust_ph Action: Acidify solvent with a weak organic acid check_ph->adjust_ph No check_light Is the extract protected from light? check_temp->check_light Yes adjust_temp Action: Reduce temperature to 40-50°C check_temp->adjust_temp No check_variety Are you using a high-anthocyanin eggplant variety? check_light->check_variety Yes adjust_light Action: Use amber glassware or cover with foil check_light->adjust_light No adjust_variety Action: Select a darker-skinned eggplant variety check_variety->adjust_variety No end Re-evaluate Yield check_variety->end Yes adjust_solvent->check_ph adjust_ph->check_temp adjust_temp->check_light adjust_light->check_variety adjust_variety->end Delphinidin_Stability cluster_stable Stable Form (Acidic pH) cluster_unstable Degradation Pathway (Higher pH) flavylium Delphinidin (Flavylium Cation - Purple) carbinol Carbinol Pseudobase (Colorless) flavylium->carbinol Increase pH chalcone Chalcone (Colorless/Yellowish) carbinol->chalcone degradation_product Irreversible Degradation Products chalcone->degradation_product factors Factors Promoting Degradation: - High pH (>3.0) - High Temperature (>50°C) - Light Exposure - Oxygen factors->carbinol factors->chalcone factors->degradation_product

References

Addressing solubility issues of delphinidin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delphinidin (B77816). The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Troubleshooting Guide

Issue: Delphinidin powder is not dissolving in my aqueous buffer.

  • Possible Cause: Delphinidin, particularly in its aglycone form (delphinidin chloride), has very low solubility in aqueous buffers at neutral or near-neutral pH.[1][2] It is a hydrophobic molecule and tends to precipitate.

  • Recommended Solution:

    • Use an organic co-solvent: First, dissolve the delphinidin chloride in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol.[1][2] Delphinidin is highly soluble in these solvents.[1][2][3]

    • Stepwise Dilution: After dissolving in the organic solvent to make a concentrated stock solution, slowly add this stock solution to your pre-warmed aqueous buffer while vortexing or stirring. This gradual dilution can help prevent immediate precipitation.

    • Final Co-solvent Concentration: Be mindful of the final concentration of the organic solvent in your experimental setup, as it can affect cell viability or assay performance. It is recommended to keep the final DMSO concentration at or below 0.5%, and preferably 0.1% or lower for sensitive cell lines.[4]

Issue: My delphinidin solution is changing color and then becomes colorless.

  • Possible Cause: The color and stability of delphinidin are highly pH-dependent.[1] In acidic conditions (pH < 3), it exists as the stable red flavylium (B80283) cation. As the pH increases towards neutral (pH 5-7), it can convert to a colorless carbinol pseudobase or chalcone (B49325) form, and at alkaline pH, it forms a blue quinonoidal base which is unstable and degrades.[1] The rapid loss of color indicates degradation.

  • Recommended Solution:

    • Maintain Acidic pH: For maximum stability, prepare and store delphinidin solutions in an acidic buffer (pH < 3).[1]

    • Fresh Preparation: Due to its instability in neutral aqueous solutions (half-life of about 30 minutes in tissue culture medium), it is highly recommended to prepare delphinidin solutions fresh for each experiment.[1]

    • Minimize Light and Oxygen Exposure: Protect the solution from light and oxygen to minimize degradation. Use amber vials and consider de-gassing your buffer.[5]

Issue: A precipitate forms after adding my delphinidin stock solution to the cell culture medium.

  • Possible Cause:

    • "Solvent Shock": The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate.[4]

    • Low Solubility Limit Exceeded: The final concentration of delphinidin in the medium may be above its solubility limit in that specific aqueous environment.

    • Interaction with Medium Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with delphinidin and reduce its solubility.[4]

  • Recommended Solution:

    • Optimize Stock Concentration and Dilution: Use a more dilute stock solution to minimize the "solvent shock." Add the stock solution dropwise to the pre-warmed (37°C) medium while gently swirling.

    • Test Solubility Limit: Perform a preliminary experiment to determine the maximum soluble concentration of delphinidin in your specific cell culture medium.

    • Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage, as flavonoids can bind to proteins like albumin.[4] However, ensure the reduced serum concentration does not negatively impact your cells.

    • Consider Serum-Free Medium: If compatible with your experimental design, you could add the delphinidin to a serum-free medium first, allow it to interact with the cells, and then add the serum.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve delphinidin chloride?

A1: Delphinidin chloride is highly soluble in polar organic solvents. Methanol is reported to be the best solvent, followed by ethanol and DMSO.[3] For biological experiments, DMSO is commonly used to prepare concentrated stock solutions.[2]

Q2: How should I store my delphinidin stock solution?

A2: Store concentrated stock solutions in an organic solvent (like DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Protect the stock solution from light.

Q3: What is the solubility of delphinidin in aqueous buffers?

A3: Delphinidin chloride is sparingly soluble in aqueous buffers.[2] Its solubility is significantly influenced by pH and temperature. For instance, in a 1:1 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[2]

Q4: Can I use cyclodextrins to improve the aqueous solubility of delphinidin?

A4: Yes, cyclodextrins can be used to enhance the solubility of poorly water-soluble compounds like delphinidin by forming inclusion complexes.[7][8][9] This can be a useful strategy, especially when the use of organic co-solvents is limited.

Q5: At what pH is delphinidin most stable?

A5: Delphinidin is most stable in acidic conditions, ideally at a pH below 3.[1] In this pH range, it exists predominantly as the colored flavylium cation. As the pH increases, its stability decreases significantly.[1]

Data Presentation

Table 1: Solubility of Delphinidin Chloride in Various Solvents

SolventSolubility (approx. mg/mL)Reference
DMSO30[2]
Ethanol30[2]
Dimethyl formamide (B127407) (DMF)30[2]
MethanolMost soluble[3]
WaterSparingly soluble[1][3]
1:1 Ethanol:PBS (pH 7.2)0.5[2]

Table 2: pH-Dependent Forms and Colors of Delphinidin

pH RangePredominant Form(s)ColorStabilityReference
< 3Flavylium cationRedHigh[1]
4 - 6Carbinol pseudobase, ChalconeColorlessLow[1]
7 - 8Quinonoidal baseBlueVery Low (Degrades)[1]
> 8Degradation products-Degraded[1]

Experimental Protocols

Protocol 1: Preparation of a Delphinidin Chloride Stock Solution (10 mM in DMSO)

  • Materials:

    • Delphinidin chloride powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of delphinidin chloride for your desired volume of 10 mM stock solution (Molecular Weight of Delphinidin Chloride = 338.7 g/mol ).

    • Weigh the delphinidin chloride powder accurately and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if needed.

    • Visually inspect the solution to ensure no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer for In Vitro Assays

  • Materials:

    • 10 mM Delphinidin chloride stock solution in DMSO

    • Desired aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Pre-warm the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).

    • Determine the final concentration of delphinidin required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed for your final volume of working solution.

    • In a sterile tube, add the required volume of the pre-warmed aqueous buffer.

    • While gently vortexing or swirling the buffer, add the calculated volume of the delphinidin stock solution dropwise.

    • Use the freshly prepared working solution immediately to minimize degradation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Delphinidin Chloride Powder dissolve Dissolve in DMSO start->dissolve vortex Vortex/ Sonicate dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C/-80°C aliquot->store prewarm Pre-warm Aqueous Buffer store->prewarm Use Aliquot add_stock Add Stock to Buffer (dropwise) prewarm->add_stock use_immediately Use Immediately add_stock->use_immediately

An experimental workflow for preparing delphinidin solutions.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates Delphinidin Delphinidin Delphinidin->EGFR Inhibits Phosphorylation EGF EGF EGF->EGFR Binds AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK->Proliferation

Delphinidin inhibits the EGFR signaling pathway.

MAPK_pathway cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Delphinidin Delphinidin Raf c-Raf Delphinidin->Raf Inhibits Phosphorylation MEK MEK1/2 Delphinidin->MEK Inhibits Phosphorylation ERK ERK1/2 Delphinidin->ERK Inhibits Phosphorylation Raf->MEK Phosphorylates MEK->ERK Phosphorylates Apoptosis Apoptosis ERK->Apoptosis Promotes CellCycleArrest G2/M Cell Cycle Arrest ERK->CellCycleArrest Induces

Delphinidin's modulation of the MAPK signaling pathway.

JAK_STAT_pathway cluster_membrane_jak Cell Membrane cluster_cytoplasm_jak Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Delphinidin Delphinidin Delphinidin->JAK Modulates Cytokine Cytokine Cytokine->Receptor Binds pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes GeneTranscription Gene Transcription (e.g., cell survival, proliferation) pSTAT3->GeneTranscription Translocates & Activates

Delphinidin's modulation of the JAK/STAT3 signaling pathway.

References

How to minimize delphinidin's pH-dependent color changes in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing delphinidin's pH-dependent color changes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does the color of my delphinidin (B77816) solution change so dramatically with pH?

A1: Delphinidin, like other anthocyanins, is a natural pH indicator due to its molecular structure changing in response to the hydrogen ion concentration of the solution.[1][2] At a low pH (typically below 3), delphinidin exists predominantly as the red-colored flavylium (B80283) cation.[3][4] As the pH increases, it undergoes structural transformations into different forms, each with a distinct color or lack thereof.[3][5]

  • pH 1-3: The stable, red flavylium cation is the dominant form.[3]

  • pH 4-6: It can convert to a colorless carbinol pseudo-base and a chalcone (B49325) form.[3][6]

  • pH 6-8: A blue/purple quinoidal base becomes more prominent.[3][6]

  • Above pH 7: Degradation into smaller phenolic compounds can occur, leading to a loss of the characteristic color.[3][6]

Q2: What is the optimal pH for maintaining a stable red color in my delphinidin assay?

A2: For maximum color stability in its red form, it is crucial to maintain an acidic environment, ideally at a pH below 3.[3][4] Many standard protocols for anthocyanin quantification, such as the pH differential method, utilize a buffer at pH 1.0 for this reason.[4][7]

Q3: Besides pH, what other factors can affect the color stability of delphinidin?

A3: Several environmental and chemical factors can influence the stability of delphinidin's color:

  • Temperature: Elevated temperatures accelerate the degradation of delphinidin, leading to color loss.[3] It is advisable to perform experiments at controlled, cool temperatures and store solutions appropriately.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[3] Storing solutions in amber vials or in the dark is recommended.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher temperatures.[3]

  • Enzymes: In crude extracts, enzymes like polyphenol oxidases can degrade anthocyanins.

  • Metal Ions: Certain metal ions can form complexes with delphinidin, causing a shift in color, often towards blue hues (a bathochromic shift).[8][9]

Q4: What is co-pigmentation and how can it help stabilize delphinidin's color?

A4: Co-pigmentation is a phenomenon where colorless organic molecules, known as co-pigments, form non-covalent complexes with anthocyanins like delphinidin.[10][11] This interaction can enhance both the intensity (hyperchromic effect) and stability of the color.[5][10] Common co-pigments include other flavonoids, phenolic acids (e.g., rosmarinic acid, ferulic acid), and some amino acids.[10][12] The co-pigment molecule essentially shields the anthocyanin from degradation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Rapid color loss (fading to colorless) - The pH of the assay buffer is too high (above 4).- The temperature of the assay is too high.- The solution is exposed to light for extended periods.- Presence of oxidative agents.- Adjust the pH of your buffer to below 3 using an appropriate acid (e.g., HCl, formic acid).- Perform the assay on ice or in a temperature-controlled environment.- Protect your samples from light by using amber tubes or covering them with foil.- De-gas your solutions and consider working under an inert atmosphere (e.g., nitrogen).
Unexpected blue or purple color - The pH of the solution is in the neutral to slightly alkaline range (pH 6-8).- Contamination with metal ions (e.g., iron, aluminum).[8][9]- Verify and adjust the pH of your solution to the acidic range.- Use deionized, metal-free water and avoid metal spatulas or containers. If metal contamination is suspected, consider adding a chelating agent like EDTA.
Formation of a brown precipitate - Prolonged exposure to high temperatures and oxygen.- Enzymatic degradation in crude extracts.- Minimize heating time and de-aerate solutions.- If using crude extracts, consider a preliminary step to inactivate enzymes (e.g., blanching or using specific inhibitors).
Inconsistent color between replicates - Inconsistent pH across samples.- Variable concentrations of delphinidin or other components.- Ensure accurate and consistent buffering of all samples.- Double-check all dilutions and concentrations.

Data Presentation

Table 1: Effect of pH on the Visible Absorption Maximum (λmax) of Delphinidin

pHPredominant FormApproximate ColorApproximate λmax (nm)
< 3Flavylium CationRed530-540
4-6Carbinol/ChalconeColorlessN/A
6-8Quinoidal BaseBlue/Purple570-580
> 8Degradation ProductsYellow/BrownN/A

Note: The exact λmax can vary depending on the solvent and the specific glycosylation of the delphinidin molecule.

Table 2: Influence of Co-pigmentation on Delphinidin Color at pH 3.0

Co-pigmentMolar Ratio (Delphinidin:Co-pigment)Hyperchromic Effect (% Absorbance Increase)Bathochromic Shift (Δλmax in nm)
Rosmarinic Acid1:520.2%[10]+6 nm[10]
Ferulic Acid1:517.4%[10]+5 nm[10]
Caffeic Acid1:57.7%[10]+3 nm[10]
Chlorogenic Acid1:57.2%[10]+4 nm[10]

Experimental Protocols

Protocol 1: pH Differential Method for Total Monomeric Anthocyanin Content

This method is based on the structural change of the anthocyanin chromophore with a change in pH and is a standard procedure for quantifying total anthocyanins.[4][7]

1. Reagents and Materials:

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

  • Spectrophotometer capable of measuring absorbance at 520 nm and 700 nm

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare two dilutions of the delphinidin-containing sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be the same for both.

  • Allow the solutions to equilibrate for at least 15 minutes at room temperature, protected from light.

  • Measure the absorbance of the pH 1.0 dilution at 520 nm and 700 nm against a distilled water blank.

  • Measure the absorbance of the pH 4.5 dilution at 520 nm and 700 nm against a distilled water blank.

  • Calculate the absorbance (A) of the diluted sample using the following formula: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

  • Calculate the total monomeric anthocyanin concentration, expressed as delphinidin-3-glucoside equivalents, using the Beer-Lambert law: Anthocyanin Content (mg/L) = (A x MW x DF x 1000) / (ε x l)

    • MW (Molecular Weight) of delphinidin-3-glucoside = 465.38 g/mol

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) for delphinidin-3-glucoside = 29,000 L·mol-1·cm-1

    • l (pathlength) = 1 cm

    • 1000 = factor for conversion from g to mg

Protocol 2: General Antioxidant Assay (e.g., DPPH) with Color Stabilization

This protocol provides a general framework for conducting an antioxidant assay while minimizing delphinidin's color interference and instability.

1. Reagents and Materials:

  • Delphinidin sample, dissolved in a suitable acidic solvent (e.g., acidified ethanol).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol.

  • Acidic buffer (e.g., 0.1 M acetate buffer, pH 3.6).

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • Prepare a series of dilutions of your delphinidin sample in the acidic buffer.

  • In a 96-well plate, add a specific volume of each delphinidin dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control with the acidic buffer and DPPH solution but no delphinidin.

  • Incubate the plate in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the λmax of DPPH (typically around 517 nm).

  • The antioxidant activity is calculated as the percentage of DPPH radical scavenging.

  • Note on Color Correction: Due to delphinidin's own absorbance, it is crucial to run a parallel set of wells with the delphinidin dilutions and buffer but without DPPH. The absorbance of these wells should be subtracted from the corresponding DPPH-containing wells to correct for the intrinsic color of delphinidin.

Visualizations

G cluster_pH pH-Dependent Equilibrium of Delphinidin Flavylium Cation Flavylium Cation Carbinol Pseudobase Carbinol Pseudobase Flavylium Cation->Carbinol Pseudobase pH 4-6 (Colorless) Quinoidal Base Quinoidal Base Flavylium Cation->Quinoidal Base pH 6-8 (Blue/Purple) Chalcone Chalcone Carbinol Pseudobase->Chalcone Isomerization

Caption: pH-dependent structural forms of delphinidin.

G start Start Assay Preparation ph_control Maintain Acidic pH (< 3.0) start->ph_control copigmentation Add Co-pigments (e.g., Phenolic Acids) start->copigmentation metal_chelation Use Metal-Free Reagents or Chelating Agents (EDTA) start->metal_chelation temp_light_control Control Temperature & Light (Use Ice, Protect from Light) ph_control->temp_light_control copigmentation->temp_light_control metal_chelation->temp_light_control measurement Perform Assay Measurement temp_light_control->measurement

Caption: Workflow for minimizing delphinidin color changes.

References

Technical Support Center: Improving Delphinidin Stability for Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining delphinidin (B77816) stability in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My delphinidin solution rapidly loses its purple color after being added to the cell culture medium. Why is this happening?

A1: Delphinidin is highly unstable at the neutral to slightly alkaline pH (typically 7.2-7.4) of standard cell culture media.[1][2] In these conditions, its chemical structure changes, leading to a rapid loss of color and degradation.[2] The half-life of delphinidin in a typical tissue culture medium at 37°C can be as short as 30 minutes.[1][3][4][5]

Q2: What are the primary factors that affect delphinidin stability in my experiments?

A2: The stability of delphinidin is influenced by several key factors:

  • pH: Delphinidin is most stable in acidic conditions (pH < 3.0) and rapidly degrades at neutral or alkaline pH.[1][2]

  • Temperature: Higher temperatures accelerate the degradation of delphinidin.[2][4] Long-term incubation at 37°C will lead to significant compound loss.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of delphinidin.[2]

  • Presence of Metal Ions: Certain metal ions can form complexes with delphinidin, altering its stability.[6]

Q3: What are the degradation products of delphinidin, and could they affect my experimental results?

A3: Delphinidin primarily degrades into gallic acid and phloroglucinaldehyde in cell culture medium.[3][4] It is crucial to consider that these degradation products may have their own biological activities. For instance, gallic acid also exhibits growth-inhibitory properties and can generate hydrogen peroxide, which could lead to experimental artifacts.[7] Therefore, observed cellular effects after prolonged incubation with delphinidin might be attributable to its degradation products rather than the parent compound.

Troubleshooting Guide

This guide provides a step-by-step approach to identify and resolve common issues with delphinidin stability in your cell culture experiments.

Problem: Rapid loss of delphinidin activity or color.

Step 1: Assess Your Stock Solution

  • Question: How are you preparing and storing your delphinidin stock solution?

  • Recommendation: Prepare a high-concentration stock solution in an anhydrous, high-quality solvent like dimethyl sulfoxide (B87167) (DMSO).[8] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[8][9] Aqueous stock solutions are not recommended for long-term storage.

Step 2: Evaluate Your Experimental Conditions

  • Question: What are the pH and temperature of your cell culture medium?

  • Recommendation: Standard cell culture conditions (pH 7.4, 37°C) are detrimental to delphinidin stability. While altering the medium's pH is generally not feasible for cell health, you can minimize the time delphinidin is in the medium before interacting with the cells.

Step 3: Implement Stabilization Strategies

  • Question: Are you using any stabilizing agents?

  • Recommendation:

    • Ascorbic Acid (Vitamin C): The addition of ascorbic acid can help to slow down the degradation of delphinidin.[3] While it doesn't completely prevent degradation, it can extend the half-life.

    • Co-pigmentation: The presence of other phenolic compounds (co-pigments) can stabilize the delphinidin molecule through molecular stacking. This is a complex strategy and requires empirical testing to find a suitable, non-interfering co-pigment for your specific cell line and assay.

Step 4: Adjust Your Experimental Protocol

  • Question: How long is your incubation period with delphinidin?

  • Recommendation: For long-term experiments (e.g., over 24 hours), consider a repeated dosing schedule. Instead of a single high dose at the beginning, replenish the delphinidin-containing medium every few hours to maintain a more consistent concentration. The frequency should be determined based on the half-life of delphinidin in your specific medium.

Data Presentation

Table 1: Half-life of Delphinidin and Related Anthocyanins in Cell Culture Media (37°C)

AnthocyaninHalf-life (hours)Reference
Delphinidin Aglycone~0.5 (30 minutes)[1][3]
Delphinidin Glycosides0.43 ± 0.01[10]
Delphinidin Aglycone with Ascorbic Acid (5 mM)< 2.0[3]
Petunidin Glycosides2.34 ± 0.04[10]
Malvidin Glycosides4.04[10]
Peonidin Glycosides4.31[10]
Cyanidin Glycosides4.45 ± 0.60[10]

Table 2: Factors Influencing Delphinidin Stability

FactorCondition for High StabilityCondition for Low StabilityReference
pH Acidic (e.g., < 3.0)Neutral to Alkaline (e.g., > 7.0)[1][2]
Temperature Low (e.g., 4°C)High (e.g., 37°C and above)[2][4]
Light DarknessExposure to UV and ambient light[1]
Oxygen Anaerobic/Inert atmospherePresence of oxygen[2]

Experimental Protocols

Protocol 1: Preparation of Delphinidin Stock Solution

  • Materials: Delphinidin chloride (crystalline solid), anhydrous dimethyl sulfoxide (DMSO), sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes (amber or wrapped in foil).

  • Procedure: a. Allow the vial of delphinidin chloride to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions, dissolve the delphinidin chloride in anhydrous DMSO to a final concentration of 10-20 mM. Vortex thoroughly to ensure complete dissolution. c. Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes. d. Store the aliquots at -80°C.

Protocol 2: Assessing Delphinidin Stability in Your Cell Culture Medium

  • Materials: Delphinidin stock solution, your specific cell culture medium (with and without serum), sterile multi-well plates, incubator (37°C, 5% CO₂), HPLC system with a C18 column and DAD or MS detector.

  • Procedure: a. Pre-warm the cell culture medium to 37°C. b. Spike the medium with delphinidin from your stock solution to the final desired experimental concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). c. Immediately take a "time zero" sample and store it for later analysis. d. Incubate the remaining medium in the cell culture incubator. e. Collect aliquots at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). f. Analyze the concentration of delphinidin in each sample using a validated HPLC method. g. Plot the concentration of delphinidin versus time to determine its degradation kinetics and half-life in your specific experimental setup.

Visualizations

Delphinidin_Degradation_Pathway Delphinidin_stable Delphinidin (Flavylium Cation, Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) pH 4-6 Delphinidin_stable->Carbinol Increase pH Delphinidin_unstable Delphinidin (Quinoidal Base, Blue) pH > 7 Delphinidin_unstable->Carbinol Decrease pH Carbinol->Delphinidin_unstable Increase pH Chalcone Chalcone (Colorless) pH 4-6 Carbinol->Chalcone Tautomerization Degradation_Products Degradation Products (Gallic Acid & Phloroglucinaldehyde) Chalcone->Degradation_Products Hydrolysis (pH > 7) Troubleshooting_Workflow Start Start: Poor Delphinidin Stability Check_Stock 1. Check Stock Solution (Preparation & Storage) Start->Check_Stock Check_Conditions 2. Evaluate Experimental Conditions (pH, Temp) Check_Stock->Check_Conditions Stock OK Implement_Stabilizers 3. Implement Stabilization (e.g., Ascorbic Acid) Check_Conditions->Implement_Stabilizers Conditions OK Adjust_Protocol 4. Adjust Protocol (e.g., Replenish Dose) Implement_Stabilizers->Adjust_Protocol Stabilizers Added Optimized Experiment Optimized Adjust_Protocol->Optimized Protocol Adjusted PI3K_Akt_mTOR_Pathway Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Selecting the appropriate control for in vitro experiments with delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with delphinidin (B77816) in in vitro experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate negative/vehicle control for in vitro experiments with delphinidin?

A1: The most commonly used and appropriate vehicle control for in vitro experiments with delphinidin is a final concentration of 0.1% dimethyl sulfoxide (B87167) (DMSO) in the cell culture medium.[1][2][3] Delphinidin is often dissolved in DMSO to create a stock solution, which is then diluted to the final treatment concentrations. Therefore, it is crucial to treat a set of control cells with the same final concentration of DMSO as the delphinidin-treated cells to account for any potential effects of the solvent on cell viability, proliferation, or signaling pathways.

Q2: My delphinidin solution changes color or appears unstable in the culture medium. What's happening and how can I mitigate this?

A2: Delphinidin is known to be unstable under typical cell culture conditions (pH 7.4, 37°C).[4][5][6][7] Its stability is highly dependent on pH, temperature, light, and oxygen.[6][8][9]

  • pH: Delphinidin is most stable in acidic conditions (pH < 3) where it has a red color. As the pH increases towards neutral or alkaline, it can convert to a colorless form or a blue quinonoidal base, and degradation accelerates.[5][6][8]

  • Degradation: In cell culture medium, delphinidin can degrade rapidly, with a reported half-life of about 30 minutes.[4][7] A major degradation product is gallic acid, which itself can have biological activity and is also unstable.[4][7]

  • Hydrogen Peroxide Formation: The incubation of delphinidin in cell culture medium can lead to the formation of hydrogen peroxide, which can influence experimental outcomes.[4]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare delphinidin solutions fresh before each experiment.[1]

  • Minimize Exposure: Protect stock and working solutions from light and store them at low temperatures to slow degradation.[8]

  • pH Consideration: While altering the pH of the culture medium is generally not feasible, be aware of the rapid degradation at physiological pH and consider its implications for your results.

  • Short Incubation Times: If possible, consider shorter incubation times to minimize the impact of degradation.

  • Control for Degradation Products: In some instances, it may be relevant to include gallic acid as an additional control to assess if the observed effects are due to delphinidin itself or its degradation products.[7]

Q3: What are appropriate positive controls to use in my delphinidin experiment?

A3: The choice of a positive control depends on the specific biological effect you are investigating.

  • Apoptosis Induction: For apoptosis assays, a well-characterized inducing agent like staurosporine (B1682477) or doxorubicin (B1662922) can be used as a positive control to ensure the assay is working correctly.

  • Cell Cycle Arrest: To validate a cell cycle arrest experiment, a known cell cycle inhibitor such as nocodazole (B1683961) (for G2/M arrest) or hydroxyurea (B1673989) (for S-phase arrest) would be a suitable positive control.[2]

  • NF-κB Inhibition: If you are studying the inhibition of the NF-κB pathway, a known inhibitor like BAY 11-7082 can serve as a positive control.[1][2]

Q4: I'm not observing the expected effects of delphinidin on my cells. What are some potential reasons?

A4: Several factors could contribute to a lack of expected results:

  • Delphinidin Instability: As discussed in Q2, the rapid degradation of delphinidin in culture medium can lead to a lower effective concentration than intended.

  • Cell Line Specificity: The effects of delphinidin can be cell-line specific. Some cell lines may be more resistant to its effects.[1][10]

  • Concentration and Duration: The concentrations and incubation times used may not be optimal for your specific cell line and endpoint. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Purity of Delphinidin: Ensure the purity of the delphinidin compound used. Impurities could interfere with the expected biological activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of delphinidin on cancer cell viability.[1][2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of complete culture medium. Allow cells to attach overnight.

  • Treatment: Prepare fresh dilutions of delphinidin in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.[1][2] Replace the medium in the wells with medium containing various concentrations of delphinidin (e.g., 30–240 µM) or vehicle control (0.1% DMSO).[2]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.[1][2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[1][2]

  • Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control cells, which are considered 100% viable.[1]

Western Blot Analysis for Signaling Pathway Proteins

This protocol provides a general workflow for analyzing protein expression and phosphorylation in key signaling pathways affected by delphinidin.[1][11]

  • Cell Lysis: After treatment with delphinidin or vehicle control, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-NF-κB/p65, IκBα, p-ERK1/2, Bax, Bcl-2) overnight at 4°C.[1][11]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin or GAPDH.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on delphinidin.

Table 1: IC₅₀ Values of Delphinidin in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (µM)Incubation Time (h)Reference
HCT116Colon Cancer11048[2]
PC3Prostate CancerNot explicitly stated, but significant inhibition at 30-180 µM48[1]
LoVo (Adriamycin-resistant)Colon Cancer16 ± 2Not specified[10]
LoVo (Parental)Colon Cancer38 ± 3Not specified[10]
A549Lung Cancer55Not specified[10]
NCI-H441Lung Cancer58Not specified[10]
SK-MES-1Lung Cancer44Not specified[10]
HT29Colon Cancer35Not specified[10]

Table 2: Effect of Delphinidin on Cell Cycle Distribution

Cell LineDelphinidin Concentration (µM)% Cells in G2/M PhaseReference
PC36016[1]
PC312042[1]
HCT1163014[2]
HCT1166014[2]
HCT11612023[2]
HCT11618034[2]
HCT11624037[2]
MDA-MB-453207.5[3]
MDA-MB-4534010.58[3]
MDA-MB-4538013.58[3]
BT-4742013.43[3]
BT-4744017.43[3]
BT-4748023.53[3]

Visualizations

Signaling Pathways

Delphinidin_NFkB_Pathway Delphinidin Delphinidin IKK IKK Delphinidin->IKK Inhibits pIKK p-IKK IKK->pIKK Phosphorylation IkBa IκBα pIKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB_p65_p50 NF-κB (p65/p50) (Active) pIkBa->NFkB_p65_p50 Degradation of IκBα & release of NF-κB NFkB_p65_p50_IkBa NF-κB (p65/p50)-IκBα (Inactive) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_p65_p50->Gene_Expression Activates Transcription

Caption: Delphinidin inhibits the NF-κB signaling pathway.

Delphinidin_MAPK_Pathway Delphinidin Delphinidin pcRaf p-c-Raf Delphinidin->pcRaf Inhibits cRaf c-Raf cRaf->pcRaf Phosphorylation MEK1_2 MEK1/2 pcRaf->MEK1_2 Phosphorylates pMEK1_2 p-MEK1/2 MEK1_2->pMEK1_2 ERK1_2 ERK1/2 pMEK1_2->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Proliferation Cell Proliferation pERK1_2->Proliferation Promotes

Caption: Delphinidin inhibits the MAPK/ERK signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Seed Cells Treatment Treatment: - Delphinidin (various conc.) - Vehicle Control (0.1% DMSO) - Positive Control Start->Treatment Incubation Incubate (e.g., 48 hours) Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Cell_Viability Cell Viability (MTT Assay) Endpoint_Analysis->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Endpoint_Analysis->Cell_Cycle Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Protein_Analysis Protein Analysis (Western Blot) Protein_Analysis->Data_Analysis Cell_Cycle->Data_Analysis Endpoint_analysis Endpoint_analysis Endpoint_analysis->Protein_Analysis

Caption: General experimental workflow for in vitro studies with delphinidin.

References

How to interpret complex HPLC chromatograms of delphinidin glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of delphinidin (B77816) glycosides using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex chromatograms and resolving common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC analysis of delphinidin glycosides.

1. Peak Identification and Resolution Issues

Q1: My chromatogram shows several broad, poorly resolved peaks. How can I improve peak separation for my delphinidin glycosides?

A1: Poor resolution of delphinidin glycosides is a common challenge due to their structural similarity. Here are several factors to investigate to improve peak separation:

  • Mobile Phase Composition: The pH and organic solvent composition of your mobile phase are critical for good separation.[1][2] Anthocyanins are more stable in acidic conditions; using a mobile phase with a low pH (e.g., containing formic acid) helps maintain them in the flavylium (B80283) cation form, leading to better peak shape and resolution.[1] Experiment with different gradients of acetonitrile (B52724) or methanol (B129727) in your aqueous mobile phase to optimize selectivity.[1]

  • Column Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[3] A slight change in temperature can significantly impact the retention and resolution of anthocyanins.[3] Try optimizing the column temperature, often in the range of 25-40°C, to enhance separation.[4]

  • Flow Rate: Lowering the flow rate can sometimes increase resolution by allowing more time for the analytes to interact with the stationary phase, though this will increase run time.[5]

  • Column Chemistry: Ensure you are using a suitable column. C18 columns are widely used for anthocyanin analysis.[6][7] However, for particularly complex mixtures, a column with a different selectivity or a smaller particle size (as in UHPLC) might be necessary to improve efficiency and resolution.[7][8]

Q2: I am observing peak tailing in my chromatogram. What are the potential causes and solutions?

A2: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Column Overload: Injecting too much sample can lead to peak tailing.[2][5] Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the polar functional groups of delphinidin glycosides, causing tailing. Using a mobile phase with a low pH can suppress this interaction. Additionally, using an end-capped column can minimize this effect.

  • Column Contamination or Degradation: Contaminants from the sample matrix can accumulate at the head of the column, leading to poor peak shape.[9] A degraded column will also result in tailing peaks. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[9][10]

Q3: My retention times are shifting between injections. What could be causing this instability?

A3: Retention time drift can compromise the reliability of your results. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Insufficient equilibration is a common cause of shifting retention times.[10][11]

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[10]

  • Temperature Fluctuations: Unstable column temperature can cause retention times to shift.[10][12] Use a column oven to maintain a constant temperature.

  • Pump Issues: Leaks in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[11][12]

2. Baseline and Sensitivity Problems

Q4: I am seeing a noisy or drifting baseline. How can I fix this?

A4: A stable baseline is crucial for accurate quantification. Here are potential causes and solutions for baseline issues:

  • Mobile Phase: Ensure your mobile phase solvents are of high purity, filtered, and properly degassed to prevent air bubbles from entering the system.[2][13] Contaminants in the mobile phase can also contribute to a noisy baseline.[2]

  • Detector Issues: A dirty flow cell or a deteriorating detector lamp can cause baseline noise and drift.[10] Clean the flow cell according to the manufacturer's instructions or replace the lamp if necessary.

  • System Leaks: Leaks anywhere in the HPLC system can cause pressure fluctuations that manifest as baseline noise.[2][10] Carefully inspect all fittings and connections.

Q5: I am not seeing any peaks, or the peaks are much smaller than expected. What should I check?

A5: A complete loss of signal or a significant drop in sensitivity can be due to several factors:

  • Injection Issues: There might be a problem with the autosampler, such as a clogged needle or a bad rotor seal, preventing the sample from being injected.[11]

  • Sample Degradation: Delphinidin glycosides are sensitive to light and high temperatures.[7] Ensure proper sample storage and handling to prevent degradation.

  • Incorrect Detector Wavelength: The detection wavelength for anthocyanins is typically around 520 nm.[6] Verify that your detector is set to the correct wavelength.

  • Detector Malfunction: The detector lamp may have burned out and needs replacement.[11]

Experimental Protocols

Protocol 1: Sample Preparation for Delphinidin Glycoside Analysis

Proper sample preparation is critical for obtaining reliable results and protecting your HPLC column.

  • Extraction:

    • For solid samples (e.g., fruit tissue), homogenize 1 gram of the sample.

    • Add 2 mL of a solvent like DMSO to a centrifuge tube containing the homogenized sample and vortex for 1 minute.[6]

    • Alternatively, use an acidified methanol solution (e.g., methanol with 2% HCl) for extraction.[7] To prevent oxidation, an antioxidant such as tert-butylhydroquinone (B1681946) (TBHQ) can be added.[7]

    • For efficient extraction, the process may need to be repeated.[7]

  • Purification:

    • Solid-phase extraction (SPE) is a common method to purify the sample and remove interfering substances.[14]

  • Filtration:

    • Before injection, filter the final extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[2]

Protocol 2: General HPLC Method for Delphinidin Glycosides

This is a general starting method that may require optimization for your specific sample and instrument.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: Water with an acidifier (e.g., 2-10% formic acid).[1][3]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, increasing over time to elute the more hydrophobic compounds.

  • Flow Rate: 0.8 - 1.0 mL/min.[6]

  • Column Temperature: 30-35°C.[3][4]

  • Detection: Diode Array Detector (DAD) or UV-Vis detector at 520 nm.[6]

  • Injection Volume: 5 - 20 µL.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of delphinidin glycosides using a validated u-HPLC method.[7]

ParameterDelphinidin-3-O-glucosideOther Delphinidin Glycosides (Range)
Linearity (r²) >0.99>0.99
LOD (mg/kg) ~0.220.07 - 0.22
LOQ (mg/kg) ~0.650.20 - 0.65
Intra-day Precision (%RSD) < 9.42%< 9.42%
Inter-day Precision (%RSD) < 9.42%< 9.42%

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation extraction Extraction purification Purification (e.g., SPE) extraction->purification filtration Filtration (0.22 µm) purification->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection (e.g., DAD at 520 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_id Peak Identification chromatogram->peak_id quantification Quantification peak_id->quantification troubleshooting_logic cluster_resolution Poor Peak Resolution? cluster_retention Retention Time Shift? cluster_baseline Baseline Noise/Drift? start Chromatographic Issue Identified is_resolution Yes/No start->is_resolution Is it poor resolution? check_mobile_phase Optimize Mobile Phase (pH, Gradient) check_temp Adjust Column Temperature check_mobile_phase->check_temp check_flow Modify Flow Rate check_temp->check_flow check_equilibration Ensure Proper Equilibration check_mp_prep Verify Mobile Phase Prep. check_equilibration->check_mp_prep check_pump Inspect Pump and Connections check_mp_prep->check_pump degas_mp Degas Mobile Phase check_detector Clean Flow Cell / Check Lamp degas_mp->check_detector check_leaks Check for System Leaks check_detector->check_leaks is_resolution->check_mobile_phase Yes is_retention Retention Time Shift? is_resolution->is_retention No is_retention->check_equilibration Yes is_baseline Baseline Issues? is_retention->is_baseline No is_baseline->degas_mp Yes end Consult Instrument Manual is_baseline->end No

References

Technical Support Center: Optimizing Delphinidin for Apoptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delphinidin (B77816) to induce apoptosis in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for delphinidin to induce apoptosis in cancer cells?

The effective concentration of delphinidin is highly dependent on the cancer cell line and the treatment duration. Generally, concentrations ranging from 10 µM to 240 µM have been shown to be effective. For instance, in HER-2-positive breast cancer cell lines MDA-MB-453 and BT-474, delphinidin inhibited viability with IC50 values of 41.42 µM and 60.92 µM, respectively, after 48 hours.[1] In human colon cancer HCT116 cells, delphinidin treatment at 30–240 μM for 48 hours resulted in decreased cell viability and apoptosis induction.[2] For human prostate cancer PC3 cells, significant apoptosis was observed at doses of 60 to 180 µmol/L after 48 hours.[3]

Q2: What is a typical treatment duration to observe delphinidin-induced apoptosis?

A 48-hour treatment period is commonly used and has been shown to be effective in a variety of cancer cell lines, including prostate, breast, and colon cancer.[2][3][4] However, time-course experiments are recommended to determine the optimal duration for your specific cell line. For example, in human osteosarcoma cells (HOS and U2OS), a time-dependent increase in the apoptotic ratio was observed between 6 and 24 hours of treatment with 75 µM delphinidin.[5]

Q3: Which cancer cell lines are known to be sensitive to delphinidin?

Delphinidin has demonstrated pro-apoptotic effects across a wide range of cancer cell lines, though sensitivity varies.[6]

Sensitive Cell Lines Include:

  • Prostate Cancer: LNCaP, C4-2, 22Rν1, PC3.[3][7] Notably, LNCaP cells showed dose-dependent cytotoxicity, while Du145 and PC3 cells were less affected at similar concentrations in one study.[7]

  • Breast Cancer: HER-2-positive lines (MDA-MB-453, BT-474), triple-negative lines (HCC1806, MDA231), and ER-positive MCF-7 cells.[8][9][10]

  • Colon Cancer: HCT-116.[2][8]

  • Osteosarcoma: HOS, U2OS.[5]

  • Ovarian Cancer: SKOV3, PEO1.[6][8]

  • Lung Cancer (Non-Small-Cell): NCI-H441, SK-MES-1.[11]

  • Bladder Cancer: T24.[12]

Q4: What are the primary signaling pathways modulated by delphinidin to induce apoptosis?

Delphinidin induces apoptosis by modulating several key signaling pathways:

  • NF-κB Pathway: Delphinidin has been shown to inhibit the NF-κB signaling pathway.[1][3][4] It can decrease the phosphorylation of IκBα and the nuclear translocation of NF-κB/p65, which suppresses anti-apoptotic gene expression.[2][3]

  • MAPK Pathways: It modulates the Mitogen-Activated Protein Kinase (MAPK) pathways by inhibiting ERK1/2 phosphorylation and activating JNK phosphorylation.[1][4][8] This shift generally promotes apoptosis.

  • PI3K/Akt Pathway: Delphinidin can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival.[8][11] This inhibition leads to downstream effects that favor apoptosis.

  • Intrinsic (Mitochondrial) Apoptosis Pathway: Delphinidin treatment often leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria.[2][3][5] This activates caspase-9 and the downstream executioner caspase-3.[2][3]

  • Extrinsic (Death Receptor) Pathway: Delphinidin can activate initiator caspase-8, a key component of the death receptor pathway.[2][7]

Q5: How should I prepare and store delphinidin solutions for cell culture experiments?

Delphinidin is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] The stock solution should be stored at -80°C.[3] For experiments, the stock solution is diluted in the cell culture medium to the desired final concentration. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1% v/v) and non-toxic to the cells. A vehicle control group, treated with the same final concentration of the solvent, should always be included in experiments.[3]

Data Presentation

Table 1: Effective Concentrations of Delphinidin for Inducing Apoptosis in Various Cancer Cell Lines
Cancer TypeCell LineConcentration RangeTreatment DurationObserved EffectCitation
Prostate PC360 - 180 µM48 hInduction of apoptosis[3]
Prostate LNCaP50 - 150 µM24 hDose-dependent cytotoxicity[7]
Breast (HER-2+) MDA-MB-45320 - 80 µM48 hIC50 = 41.42 µM[1]
Breast (HER-2+) BT-47420 - 80 µM48 hIC50 = 60.92 µM[1]
Breast MCF7IC50 = 120 µM24 hInhibition of proliferation[9]
Colon HCT11630 - 240 µM48 hDecreased cell viability, apoptosis[2]
Osteosarcoma HOS, U2OS75 µM6 - 24 hTime-dependent increase in apoptosis[5]
Lung (NSCLC) NCI-H441, SK-MES-15 - 60 µM48 hInhibition of cell survival pathways[11]
Bladder T2410 - 60 µg/mLNot SpecifiedSignificant cytotoxic effect[12]
Ovarian PEO1, SKOV3< 100 µMNot SpecifiedIC50 values below 100 µM[6]

Experimental Protocols & Workflows

General Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis Culture 1. Cell Culture (e.g., PC3, HCT116) Prepare 2. Prepare Delphinidin (Stock in DMSO) Treat 3. Treat Cells (Varying concentrations & times) Prepare->Treat Control Vehicle Control (DMSO) Viability 4a. Cell Viability (MTT Assay) Treat->Viability Apoptosis 4b. Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis Western 4c. Protein Analysis (Western Blot) Treat->Western Data 5. Data Analysis (Quantification & Comparison) Viability->Data Apoptosis->Data Western->Data G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus Delphinidin Delphinidin EGFR EGFR/VEGFR2 Delphinidin->EGFR inhibits PI3K PI3K Delphinidin->PI3K inhibits MAPK Raf/MEK/ERK Delphinidin->MAPK inhibits JNK JNK Delphinidin->JNK activates IKK IKK Delphinidin->IKK inhibits Bcl2 Bcl-2 (Anti-apoptotic) Delphinidin->Bcl2 inhibits Bax Bax (Pro-apoptotic) Delphinidin->Bax activates Casp8 Caspase-8 Delphinidin->Casp8 activates EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt Akt->Bcl2 Survival Cell Survival & Proliferation Akt->Survival MAPK->Survival Apoptosis Apoptosis JNK->Apoptosis IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65) IkB->NFkB sequesters NFkB->Survival CytoC Cytochrome c Bax->CytoC release Casp3 Caspase-3 Casp8->Casp3 Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 Casp3->Apoptosis

References

Troubleshooting delphinidin interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting delphinidin (B77816) interference in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is delphinidin and why might it interfere with my assay?

Delphinidin is a natural plant pigment, specifically an anthocyanidin, known for its antioxidant and various potential therapeutic properties.[1] It is frequently studied for its effects on cellular processes like apoptosis, cell cycle, and signaling pathways.[2][3][4] However, its chemical structure, a polyhydroxylated derivative of a flavylium (B80283) salt, gives it inherent physicochemical properties that can interfere with fluorescence-based detection methods.[5] Like many polyphenolic compounds, delphinidin can interact with assay components, absorb light in the UV-visible range, and exhibit its own fluorescence, leading to potentially confounding results.[6]

Q2: Does delphinidin have intrinsic fluorescence?

Yes, delphinidin and other anthocyanins are fluorescent, although their fluorescence quantum yield is generally low.[7] This fluorescence is highly dependent on the compound's chemical form, which is influenced by factors like pH and solvent.[8] For example, the flavylium cation form (prevalent at low pH) has weak fluorescence in the 570–620 nm range, while other forms like chalcones may fluoresce at shorter wavelengths (420–450 nm).[8] Furthermore, oxidation of delphinidin can lead to the formation of new fluorescent species with emission peaks around 520-530 nm.[7] It is critical to characterize the fluorescence of delphinidin under your specific experimental conditions.

Q3: What are the primary mechanisms of delphinidin interference in fluorescence assays?

Delphinidin can interfere with fluorescence-based assays through three main mechanisms:

  • Fluorescence Quenching : Delphinidin can decrease the fluorescence signal of your probe. This can be static quenching, where it forms a non-fluorescent complex with the fluorophore, or dynamic quenching, resulting from collisional encounters between delphinidin and the excited fluorophore.[9][]

  • Spectral Overlap (Bleed-through) : The emission spectrum of delphinidin or its derivatives might overlap with the detection window of your assay's fluorophore.[11][12] This "bleed-through" or "crosstalk" can lead to falsely elevated signal measurements.[11][13]

  • Non-specific Interactions : Being a highly polar molecule with multiple hydroxyl groups, delphinidin can bind to various biological molecules, including proteins (like enzymes or antibodies) and DNA.[14][15][16] These interactions can alter the function of assay components or change the local environment of the fluorophore, affecting its signal.

Q4: How does pH affect delphinidin's interference potential?

The structure and color of delphinidin are highly sensitive to pH.[1] It typically exists as a red flavylium cation at low pH (1-2), a colorless carbinol form at mid-range pH (4-6), and blue quinonoidal bases at alkaline pH (8-10).[5][15] These different structural forms have distinct absorption and fluorescence properties.[8] Therefore, a change in buffer pH can dramatically alter delphinidin's interference profile, affecting both its intrinsic fluorescence and its quenching capabilities. It is essential to maintain consistent and well-documented pH conditions throughout your experiments.

Troubleshooting Guides

Issue 1: Reduced Fluorescence Signal (Fluorescence Quenching)

Q: My fluorescence signal is significantly lower in delphinidin-treated samples compared to the control. What is causing this, and how can I correct for it?

A decrease in fluorescence intensity in the presence of delphinidin strongly suggests fluorescence quenching.[9] This occurs when delphinidin de-excites your fluorophore through non-radiative pathways. The first step is to determine if quenching is occurring and to characterize it.

Troubleshooting Workflow: Quenching

G A Reduced fluorescence signal observed B Run 'Fluorophore + Delphinidin' Control (without biological system) A->B C Is signal still reduced? B->C D No: Interference is likely biological (e.g., target inhibition). Proceed with main experiment. C->D No E Yes: Fluorescence quenching is occurring. C->E Yes F Characterize Quenching: - Perform serial dilutions - Generate Stern-Volmer plot E->F G Apply Correction Factor or Consider Non-Fluorescent Assay F->G H Analyze Corrected Data G->H G A High background signal observed B Run 'Delphinidin Only' Control A->B C Is fluorescence detected in the assay's emission channel? B->C D No: Interference is likely from other sources (e.g., contamination, non-specific binding). Review 'Inconsistent Results' section. C->D No E Yes: Potential Autofluorescence or Spectral Bleed-through. C->E Yes F Perform Emission Scan of Delphinidin (Excite at assay's wavelength) E->F G Does delphinidin emission spectrum overlap with assay's detection window? F->G H Yes: Spectral Bleed-through is confirmed. G->H Yes I No: Signal is likely direct autofluorescence. G->I No J Implement Correction Strategy: - Spectral unmixing - Subtraction of control - Use narrower emission filter H->J I->J G cluster_0 Potential Causes cluster_1 Troubleshooting Steps A Delphinidin Instability (pH, light, temp, oxidation) D Prepare delphinidin solutions fresh. Protect from light. Validate buffer pH. A->D B Interaction with Assay Components (Proteins, DNA, Plates) E Pre-test for non-specific binding. Consider using low-binding plates. Check for enzyme inhibition. B->E C Inadequate Controls (Missing blanks, quenching/autofluorescence controls) F Implement all relevant controls: - Buffer blank - Delphinidin only - Fluorophore + Delphinidin C->F Outcome Reproducible Data D->Outcome E->Outcome F->Outcome Result Inconsistent Results Result->A Result->B Result->C

References

How to account for delphinidin's metal chelating properties in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the metal chelating properties of delphinidin (B77816) in experimental settings. Find answers to frequently asked questions and troubleshooting tips to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the metal chelating properties of delphinidin?

A1: Delphinidin is a potent metal chelator due to the presence of multiple hydroxyl (-OH) groups on its B-ring, specifically the catechol (ortho-dihydroxy) or pyrogallol (B1678534) moieties.[1][2][3] These groups can bind to multivalent metal ions, forming stable complexes. The most commonly chelated metal ions include iron (Fe²⁺, Fe³⁺), aluminum (Al³⁺), and copper (Cu²⁺).[2][3][4][5][6] This chelation can alter the physicochemical properties of delphinidin, including its color, stability, and antioxidant activity.[1][2][7]

Q2: How does pH affect delphinidin's metal chelation and stability?

A2: The pH of the experimental medium plays a critical role in both the stability of delphinidin and its ability to chelate metal ions.

  • Stability: Delphinidin is most stable in acidic conditions (pH < 3), where it exists as the red flavylium (B80283) cation.[8][9][10] As the pH increases towards neutral and alkaline conditions, it becomes unstable and can degrade into other forms, including a colorless carbinol pseudo-base and a blue quinoidal base.[8][9][11]

  • Chelation: Metal chelation is also pH-dependent. The metal ion competes with protons (H⁺) to bind to the hydroxyl groups on the B-ring.[3] While chelation can occur at acidic pH, the formation of delphinidin-metal complexes is often more pronounced at neutral to alkaline pH, leading to significant color changes (bathochromic shifts) towards blue and green hues.[1][2][12]

Q3: How can delphinidin's metal chelation interfere with my experiments, particularly antioxidant assays?

Q4: I'm observing unexpected color changes in my delphinidin solution. Could this be due to metal chelation?

A4: Yes, unexpected color changes are a strong indicator of metal chelation. The formation of delphinidin-metal complexes often results in a bathochromic shift, meaning the maximum absorbance wavelength shifts to a longer wavelength, causing the color to change from red/purple to blue or even green.[1][2][3][12] This is particularly noticeable at neutral or alkaline pH. If your buffers or reagents are contaminated with trace metal ions, this can trigger these color changes.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in antioxidant assays. Interference from delphinidin's metal chelation.1. Use a metal-chelating agent: Add a strong chelating agent like EDTA or use a chelating resin (e.g., Chelex® 100) to your buffers and solutions to remove contaminating metal ions.[9][14][15] 2. Choose appropriate assays: Opt for antioxidant assays that are not based on metal ion redox reactions. 3. Quantify chelation: Perform a specific metal chelating assay to quantify this activity separately from radical scavenging.
Rapid degradation or color loss of delphinidin solution. Unstable pH, presence of oxygen, light exposure, or metal-catalyzed oxidation.1. Control pH: Maintain a low pH (ideally < 3) for stock solutions.[8][9] 2. Use deoxygenated solutions: Prepare buffers and solutions with deoxygenated water. 3. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.[9] 4. Add a chelator: Incorporate EDTA to prevent metal-catalyzed degradation.[9]
Unexpected blue or green color formation. Contamination with metal ions (e.g., Fe³⁺, Al³⁺) and a pH shift towards neutral/alkaline.1. Analyze for metal contamination: Use analytical techniques to check for trace metals in your reagents. 2. Purify reagents: Use metal-free water and high-purity reagents. 3. Incorporate a chelating agent: Add EDTA to the experimental medium to sequester any contaminating metal ions.[15]
Low bioavailability or altered cellular uptake in cell culture experiments. Formation of delphinidin-metal complexes affecting membrane permeability.1. Use a cell-permeable chelator: If you suspect intracellular metal ions are interacting with delphinidin, consider using a membrane-permeable chelator like neocuproine (B1678164) (for copper).[4] 2. Control metal content of media: Use defined cell culture media with known and controlled concentrations of essential metal ions.

Experimental Protocols

Protocol 1: Quantifying Delphinidin's Fe²⁺ Chelating Activity using the Ferrozine (B1204870) Assay

This protocol measures the ability of delphinidin to chelate ferrous iron (Fe²⁺). Delphinidin competes with ferrozine for the iron ions. A decrease in the formation of the red-colored ferrozine-Fe²⁺ complex indicates chelation by delphinidin.[13]

Materials:

  • Delphinidin solution (of known concentration)

  • FeCl₂ solution (2 mM)

  • Ferrozine solution (5 mM)

  • Phosphate buffer (pH 7.4)

  • EDTA solution (as a positive control)

  • Spectrophotometer

Procedure:

  • Add 50 µL of FeCl₂ (2 mM) to a microplate well.

  • Add 100 µL of various concentrations of the delphinidin sample or EDTA standard.

  • Incubate the mixture for 5 minutes at room temperature.

  • Initiate the reaction by adding 100 µL of ferrozine (5 mM).

  • Shake the microplate and incubate for 10 minutes at room temperature.

  • Measure the absorbance of the solution at 562 nm.

  • The percentage of Fe²⁺ chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (without delphinidin) and A_sample is the absorbance in the presence of delphinidin.

Protocol 2: Mitigating Metal Ion Interference in Experiments using EDTA

This protocol describes how to prepare a buffer solution with EDTA to prevent the interference of trace metal ions in experiments with delphinidin.

Materials:

  • Buffer salts (e.g., for phosphate-buffered saline, PBS)

  • Ethylenediaminetetraacetic acid (EDTA)

  • High-purity water (metal-free)

  • pH meter

Procedure:

  • Dissolve the buffer salts in high-purity water to the desired concentration.

  • Add EDTA to the buffer solution to a final concentration of 0.1-1.0 mM. The optimal concentration may need to be determined empirically.[15]

  • Adjust the pH of the buffer to the desired value.

  • Sterilize the buffer if required for cell culture experiments.

  • Use this EDTA-containing buffer for preparing delphinidin solutions and for all subsequent experimental steps to ensure that any contaminating metal ions are sequestered.

Visualizations

Experimental_Workflow_for_Metal_Chelation_Assay start Start prepare_reagents Prepare Reagents: - Delphinidin Solution - FeCl₂ (2 mM) - Ferrozine (5 mM) - Buffer (pH 7.4) start->prepare_reagents mix_fecl2_sample Mix FeCl₂ and Delphinidin Sample prepare_reagents->mix_fecl2_sample incubate1 Incubate (5 min) mix_fecl2_sample->incubate1 add_ferrozine Add Ferrozine incubate1->add_ferrozine incubate2 Incubate (10 min) add_ferrozine->incubate2 measure_absorbance Measure Absorbance at 562 nm incubate2->measure_absorbance calculate_activity Calculate Chelating Activity (%) measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for the Ferrozine-based metal chelation assay.

Delphinidin_Chelation_Interference_Pathway Delphinidin Delphinidin Complex Delphinidin-Metal Complex Delphinidin->Complex AntioxidantAssay Antioxidant Assay (e.g., FRAP) Delphinidin->AntioxidantAssay True antioxidant activity MetalIons Metal Ions (Fe²⁺, Cu²⁺, Al³⁺) in experimental medium MetalIons->Complex EDTA Add Chelating Agent (e.g., EDTA) MetalIons->EDTA sequestered by Complex->AntioxidantAssay Interferes with Interference False Positive Result (Overestimated Antioxidant Activity) AntioxidantAssay->Interference AccurateResult Accurate Measurement of Antioxidant Activity AntioxidantAssay->AccurateResult SequesteredMetal Sequestered Metal Ions EDTA->SequesteredMetal SequesteredMetal->AntioxidantAssay No interference

Caption: Mitigation of metal chelation interference in antioxidant assays.

References

Optimizing storage conditions to prevent oxidative degradation of delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of delphinidin (B77816). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: My delphinidin solution is changing color from red/blue to colorless or brownish. What is happening?

A1: This color change is a strong indicator of delphinidin degradation. Delphinidin's color is highly dependent on pH, appearing red in acidic conditions and blue in basic conditions.[1][2] A shift to colorless or brownish suggests the breakdown of the flavylium (B80283) cation, the colored form of delphinidin, into colorless chalcones or smaller phenolic compounds like gallic acid and 2,4,6-trihydroxybenzaldehyde.[3][4] This degradation is accelerated by factors such as neutral or alkaline pH, elevated temperature, light exposure, and the presence of oxygen.[3][5][6]

Q2: What is the optimal pH for storing delphinidin solutions?

A2: Delphinidin is most stable in acidic conditions, specifically at a pH below 3.[3][7] At this pH, the dominant form is the more stable red-colored flavylium cation.[3][7] As the pH increases to between 4 and 6, it converts to colorless forms (carbinol pseudobase and chalcone).[3] In neutral to alkaline conditions (pH > 7), degradation accelerates, leading to the formation of breakdown products.[3] Therefore, for maximum stability, always prepare and store delphinidin solutions in an acidic buffer (pH 1-3).

Q3: What is the best solvent for long-term storage of delphinidin?

A3: For long-term storage, it is recommended to store delphinidin as a dry powder under appropriate conditions. If a solution is necessary, polar solvents are generally used. Delphinidin is highly soluble in methanol (B129727) and water.[3][8] Methanol has been shown to be a slightly better solvent for solubility than water.[8] When preparing solutions, it is crucial to use an acidified solvent (e.g., methanol or water with 0.1% HCl or formic acid) to maintain a low pH and enhance stability.[7][9]

Q4: How does temperature affect delphinidin stability?

A4: Elevated temperatures significantly accelerate the degradation of delphinidin.[3][10] It is recommended to store delphinidin, both as a powder and in solution, at low temperatures. Refrigeration at 4°C is a good practice for short-term storage, while for long-term storage, freezing at -20°C or -80°C is preferable.[11][12] Thermal degradation follows first-order kinetics, and high temperatures can lead to the opening of the B-ring of the delphinidin structure.[3]

Q5: Should I protect my delphinidin samples from light?

A5: Yes, exposure to light, especially UV radiation, can cause significant degradation of delphinidin.[5][13] It is crucial to store delphinidin powder and solutions in amber-colored vials or wrapped in aluminum foil to protect them from light.[13] All experimental manipulations should be carried out under subdued light conditions to minimize photodegradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of color in solution - Incorrect pH: The pH of the solution is likely neutral or alkaline (pH > 4).[3] - High Temperature: The solution is being stored at room temperature or higher.[10][12] - Light Exposure: The solution is not protected from light.[13] - Presence of Oxygen: The solution has been exposed to atmospheric oxygen.[10]- Immediately acidify the solution to a pH between 1 and 3 using a suitable acid (e.g., HCl, formic acid). - Store the solution at low temperatures (4°C for short-term, -20°C or -80°C for long-term). - Transfer the solution to an amber vial or wrap it in foil. - Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[10][14]
Precipitate formation in the solution - Low Solubility: The concentration of delphinidin may exceed its solubility in the chosen solvent at the storage temperature. - Degradation Products: The precipitate could be insoluble degradation products.- Gently warm the solution to see if the precipitate redissolves. If so, consider diluting the sample or using a solvent in which delphinidin has higher solubility, like methanol.[8] - If the precipitate does not redissolve upon warming, it is likely due to degradation. The sample should be discarded and a fresh solution prepared under optimal conditions.
Inconsistent experimental results - Sample Degradation: The delphinidin stock solution may have degraded over time, leading to lower effective concentrations. - Inconsistent Storage: Different aliquots of the same stock may have been stored under varying conditions.- Always prepare fresh delphinidin solutions for critical experiments. - If using a stock solution, aliquot it into single-use vials upon preparation to avoid repeated freeze-thaw cycles and exposure to air. - Regularly check the purity and concentration of your stock solution using analytical methods like HPLC.[9]
Low antioxidant activity observed - Oxidative Degradation: The delphinidin has likely oxidized, reducing its antioxidant capacity.[4]- Implement all the recommended storage conditions: low pH, low temperature, protection from light, and an inert atmosphere. - Consider adding a co-pigment or antioxidant like ascorbic acid, although its effect can be complex and concentration-dependent.[4][10]

Quantitative Data on Delphinidin Stability

Table 1: Effect of Temperature on Delphinidin Degradation

TemperatureHalf-life (t½) of Delphinidin-3-O-glucosideReference
5°C~69 days[12]
25°CSignificantly lower than at 5°C[12]
35°CDramatically lower than at 5°C[12]
80°CDegradation of ~30% after 10 minutes (for delphinidin-3-O-glucoside)[15]

Note: The stability of the aglycone (delphinidin) is generally lower than its glycosides.

Table 2: Solubility of Delphinidin in Different Solvents at 298.15 K (25°C)

SolventMole Fraction Solubility (x 10^4)Reference
Methanol58.61[3][8]
Water53.53[3][8]
Ethanol5.73[3][8]
Acetone0.0055[3][8]

Experimental Protocols

Protocol 1: Preparation and Storage of a Delphinidin Stock Solution

  • Materials:

    • Delphinidin (as a solid)

    • Methanol (HPLC grade)

    • Hydrochloric acid (HCl) or Formic acid

    • Amber glass vials with screw caps (B75204) and septa

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Prepare the solvent by adding a small amount of acid to methanol to achieve a final pH between 1 and 3 (e.g., 0.1% v/v HCl).

    • Weigh the desired amount of delphinidin solid in a fume hood.

    • Dissolve the delphinidin in the acidified methanol to the desired concentration.

    • Dispense the stock solution into single-use amber glass vials.

    • Purge the headspace of each vial with a gentle stream of nitrogen or argon for 30-60 seconds to displace oxygen.

    • Immediately cap the vials tightly.

    • For short-term storage (up to 1 week), store at 4°C.

    • For long-term storage, store at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Delphinidin Stability Analysis

  • Instrumentation and Conditions:

    • HPLC System: With a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate delphinidin from its degradation products (e.g., start with 5% B, increase to 30% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 520 nm for delphinidin.[3] The absorption maxima of delphinidin are at 274 nm and 536 nm in acidic mobile phase.[16]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a calibration curve using freshly prepared delphinidin standards of known concentrations.

    • At specified time points, remove a stored sample vial.

    • If frozen, allow the sample to thaw completely at room temperature in the dark.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the sample onto the HPLC system.

    • Quantify the peak area of delphinidin and compare it to the initial concentration to determine the extent of degradation.

Visualizations

Delphinidin_Degradation_Pathway cluster_acidic Acidic pH (1-3) cluster_neutral Neutral pH (4-6) cluster_alkaline Alkaline pH (>7) cluster_degradation Degradation Products Flavylium Delphinidin (Flavylium Cation - Red) Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol Increase pH Quinonoidal Quinonoidal Base (Blue) Flavylium->Quinonoidal Increase pH > 7 Chalcone Chalcone (Colorless) Carbinol->Chalcone Tautomerization Gallic_Acid Gallic Acid Chalcone->Gallic_Acid Oxidation Aldehyde 2,4,6-Trihydroxy- benzaldehyde Chalcone->Aldehyde Oxidation Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Delphinidin Solution (Acidified Solvent) Aliquot Aliquot into Amber Vials Prep->Aliquot Inert Purge with Inert Gas Aliquot->Inert Temp Temperature (4°C, -20°C, -80°C) Inert->Temp Light Light (Dark vs. Light) Inert->Light Atmosphere Atmosphere (Inert vs. Air) Inert->Atmosphere Sampling Sample at Time Points Temp->Sampling Light->Sampling Atmosphere->Sampling HPLC HPLC-DAD Analysis Sampling->HPLC Quantify Quantify Degradation HPLC->Quantify Logical_Relationships cluster_factors Factors Increasing Degradation cluster_stability Delphinidin Stability cluster_conditions Optimal Storage Conditions High_pH High pH Stability Delphinidin Stability High_pH->Stability Decreases High_Temp High Temperature High_Temp->Stability Decreases Light_Exp Light Exposure Light_Exp->Stability Decreases Oxygen Presence of Oxygen Oxygen->Stability Decreases Low_pH Low pH (1-3) Low_pH->Stability Increases Low_Temp Low Temperature Low_Temp->Stability Increases Darkness Darkness Darkness->Stability Increases Inert_Atm Inert Atmosphere Inert_Atm->Stability Increases

References

Technical Support Center: Enhancing the Chromatographic Resolution of Delphinidin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in separating delphinidin (B77816) isomers using chromatography.

Troubleshooting Guides

This section addresses specific issues encountered during the chromatographic separation of delphinidin isomers in a question-and-answer format.

Question: Why am I observing poor resolution or complete co-elution of my delphinidin isomers?

Answer: Poor resolution is a frequent challenge in the separation of structurally similar isomers like delphinidin.[1] This can be due to several factors, including an inappropriate choice of stationary phase, a non-optimized mobile phase, or unsuitable chromatographic conditions. To improve resolution, a systematic optimization of these parameters is crucial.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Acetonitrile is generally a stronger solvent for flavonoids and can provide different elution patterns.[2]

    • Aqueous Phase and pH: The pH of the mobile phase is critical. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, helps to suppress the ionization of hydroxyl groups on the delphinidin molecule, leading to sharper peaks and improved resolution.[2] For ionizable compounds, even slight pH adjustments can significantly impact retention and selectivity.[2]

    • Additives: The use of buffers (e.g., ammonium (B1175870) acetate) can help maintain a stable pH, leading to more reproducible retention times.[2]

  • Evaluate the Stationary Phase:

    • Column Chemistry: If you are using a standard C18 column, consider a phenyl-hexyl column, which offers different selectivity for aromatic compounds like delphinidin.[2] For enantiomeric separations (chiral isomers), a chiral stationary phase (CSP) is necessary.[1]

    • Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm for UPLC) can significantly enhance efficiency and resolution.[2]

  • Adjust Chromatographic Conditions:

    • Temperature: Increasing the column temperature can improve peak shape and efficiency for anthocyanins by accelerating the interconversion between their different chemical forms in solution.[3] However, excessively high temperatures can lead to degradation.[4] It is advisable to experiment with a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal balance.

    • Flow Rate: A lower flow rate can sometimes enhance resolution by allowing more time for the isomers to interact with the stationary phase, though this will increase the analysis time.

    • Gradient Elution: A shallower gradient around the elution time of the isomers can increase the separation window and improve resolution.

Question: My chromatogram shows significant peak tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue when analyzing flavonoids and can obscure the separation of closely eluting isomers. It is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the column itself.

Troubleshooting Steps:

  • Minimize Secondary Interactions:

    • Acidify the Mobile Phase: The addition of 0.1% formic acid or acetic acid to the mobile phase can suppress the interaction of the hydroxyl groups of delphinidin with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Use End-capped Columns: Ensure your C18 column is properly end-capped to minimize the number of exposed silanol groups.

  • Address Column Overload:

    • Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak tailing. Dilute your sample and re-inject.

    • Decrease Injection Volume: A large injection volume, especially with a sample solvent stronger than the mobile phase, can cause peak distortion.[5]

  • Check for Column Issues:

    • Column Contamination: If the tailing appears after several injections, your column might be contaminated. Flush the column with a strong solvent.

    • Column Void: A void at the column inlet can cause peak distortion. This can sometimes be rectified by reversing the column and flushing it.[6] If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for delphinidin isomer separation?

A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[1] The mobile phase can consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1] A typical starting gradient could be 10-40% B over 30 minutes. Set the column temperature to 30-40°C and the flow rate to 1.0 mL/min.[1] Monitor the elution profile using a UV-Vis detector at approximately 520 nm for anthocyanins.[7]

Q2: How can I separate chiral isomers (enantiomers) of delphinidin?

A2: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or SFC.[1][8][9] Polysaccharide-based chiral columns are a common choice for this purpose.[9] Method development often involves screening different chiral columns and mobile phase combinations to find the optimal conditions.[8][9]

Q3: Is UPLC or SFC better than HPLC for separating delphinidin isomers?

A3: Both Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) offer advantages over traditional HPLC for isomer separation.

  • UPLC utilizes columns with sub-2 µm particles, leading to significantly higher efficiency, better resolution, and faster analysis times compared to HPLC.[4][10]

  • SFC is a normal-phase technique that uses supercritical CO2 as the primary mobile phase. It is particularly well-suited for chiral separations and is considered a "greener" technique due to reduced organic solvent consumption.[6][11][12] SFC can often provide faster separations and different selectivity compared to reversed-phase LC.[11]

The choice between UPLC and SFC will depend on the specific isomers being separated (e.g., positional isomers vs. enantiomers) and the available instrumentation.

Data Presentation

Table 1: Influence of Chromatographic Parameters on Flavonoid Isomer Resolution.

ParameterCondition 1Condition 2Effect on ResolutionReference
Organic Modifier AcetonitrileMethanolAlters selectivity, potentially improving separation of specific isomer pairs.[2]
Mobile Phase pH Acidic (e.g., 0.1% Formic Acid)NeutralAcidic conditions suppress silanol interactions, reducing peak tailing and improving peak shape.[2]
Column Temperature 25°C40°CIncreased temperature can improve peak efficiency for anthocyanins, but may also alter selectivity.[3][13]
Stationary Phase C18Phenyl-HexylPhenyl-Hexyl columns offer different selectivity for aromatic compounds, which can enhance the resolution of positional isomers.[2]

Experimental Protocols

Protocol 1: General HPLC Method for Delphinidin Isomer Separation
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 40% B

    • 35-40 min: 40% to 90% B

    • 40-45 min: Hold at 90% B

    • 45-46 min: 90% to 10% B

    • 46-55 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV-Vis detector at 520 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water with 0.1% formic acid) and filter through a 0.22 µm syringe filter.[2]

Protocol 2: UPLC Method for Rapid Analysis of Delphinidin Glycosides
  • Column: UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 30% B

    • 8-9 min: 30% to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA detector scanning from 200-600 nm, with extraction at 520 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as for the HPLC method.

Visualizations

TroubleshootingWorkflow cluster_MP Mobile Phase Optimization cluster_Column Stationary Phase Selection cluster_Conditions Condition Adjustment Start Poor Resolution of Delphinidin Isomers OptimizeMP Optimize Mobile Phase Start->OptimizeMP Primary Action ChangeColumn Change Stationary Phase OptimizeMP->ChangeColumn If resolution is still poor End Achieve Baseline Resolution (Rs > 1.5) OptimizeMP->End Successful OrganicModifier Switch Organic Modifier (ACN/MeOH) OptimizeMP->OrganicModifier AdjustpH Adjust pH (e.g., 0.1% Formic Acid) OptimizeMP->AdjustpH Additives Use Additives (Buffers) OptimizeMP->Additives AdjustConditions Adjust Chromatographic Conditions ChangeColumn->AdjustConditions If necessary ChangeColumn->End Successful DifferentSelectivity Try Different Selectivity (e.g., Phenyl-Hexyl) ChangeColumn->DifferentSelectivity ChiralColumn Use Chiral Column for Enantiomers ChangeColumn->ChiralColumn UPLCColumn Use UPLC Column (<2 µm particles) ChangeColumn->UPLCColumn CheckSystem Check System for Issues (e.g., dead volume) AdjustConditions->CheckSystem If problems persist AdjustConditions->End Successful Temperature Optimize Temperature AdjustConditions->Temperature FlowRate Adjust Flow Rate AdjustConditions->FlowRate Gradient Modify Gradient Slope AdjustConditions->Gradient

Caption: A workflow for troubleshooting poor resolution of delphinidin isomers.

MethodDevelopment cluster_Initial Initial Parameter Selection cluster_Optimization Optimization Cycle Start Start: Method Development for Delphinidin Isomers InitialSetup Initial Setup Start->InitialSetup ScoutingRun Perform Scouting Gradient Run InitialSetup->ScoutingRun SelectColumn Select Column (e.g., C18, Phenyl-Hexyl, Chiral) InitialSetup->SelectColumn SelectMP Select Mobile Phase (e.g., ACN/Water + Acid) InitialSetup->SelectMP InitialConditions Set Initial Conditions (Gradient, Temp, Flow) InitialSetup->InitialConditions Evaluate Evaluate Resolution and Peak Shape ScoutingRun->Evaluate Optimize Optimize Parameters Evaluate->Optimize Resolution < 1.5 or Poor Peak Shape Validate Validate Method Evaluate->Validate Resolution > 1.5 and Good Peak Shape Optimize->ScoutingRun Re-evaluate VaryModifier Vary Organic Modifier Optimize->VaryModifier AdjustpH Adjust pH Optimize->AdjustpH ChangeTemp Change Temperature Optimize->ChangeTemp ModifyGradient Modify Gradient Optimize->ModifyGradient End Final Optimized Method Validate->End

Caption: A logical workflow for chromatography method development for isomer separation.

References

Addressing autofluorescence issues when imaging delphinidin in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to autofluorescence when imaging delphinidin (B77816) in cells.

Frequently Asked Questions (FAQs)

Q1: What is delphinidin and why is its fluorescence of interest?

Delphinidin is a naturally occurring anthocyanidin, a type of flavonoid, found in many pigmented fruits and vegetables. It possesses antioxidant, anti-inflammatory, and potential anti-cancer properties. Its intrinsic fluorescence allows for its visualization within cells, enabling researchers to study its uptake, subcellular localization, and interaction with cellular components without the need for external fluorescent labels.

Q2: What is autofluorescence and why is it a problem when imaging delphinidin?

Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin, when they are excited by light. This endogenous fluorescence can interfere with the detection of the specific signal from fluorescent probes like delphinidin, leading to a low signal-to-noise ratio and making it difficult to distinguish the true delphinidin signal from the background noise.

Q3: How can I determine if autofluorescence is masking my delphinidin signal?

To assess the level of autofluorescence in your samples, it is crucial to include an unstained control group in your experiment. This control should consist of cells that have undergone all the same processing steps as your delphinidin-treated cells (e.g., fixation, permeabilization) but have not been exposed to delphinidin. By imaging these unstained cells using the same filter sets and acquisition parameters, you can visualize the intensity and spectral characteristics of the background autofluorescence.

Q4: What are the main sources of autofluorescence in cultured cells?

Common sources of autofluorescence in cultured cells include:

  • Endogenous Fluorophores: Molecules like NADH, FAD (flavin adenine (B156593) dinucleotide), and lipofuscin are naturally fluorescent.

  • Fixation: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular amines and proteins to create fluorescent products.

  • Cell Culture Medium: Components like phenol (B47542) red and riboflavin (B1680620) in the culture medium can contribute to background fluorescence.

  • Extracellular Matrix: Proteins like collagen and elastin, if present, can be a significant source of autofluorescence.

Troubleshooting Guides

This section provides detailed protocols and strategies to mitigate autofluorescence when imaging delphinidin.

Issue 1: High background fluorescence obscuring the delphinidin signal.

Solution A: Optimize Imaging Parameters and Fluorophore Selection

Before resorting to chemical treatments, optimizing your imaging setup can significantly improve the signal-to-noise ratio.

  • Spectral Properties of Delphinidin and Autofluorescence: Delphinidin has broad absorption with maxima around 274 nm and 536 nm.[1] While a definitive emission spectrum in a cellular environment is complex, anthocyanins like delphinidin typically exhibit fluorescence in the orange to red region of the spectrum (around 530-620 nm) when excited with blue or green light.[2][3] Cellular autofluorescence is often most intense in the blue and green channels. Therefore, selecting appropriate filter sets is critical.

FeatureDelphinidin (approximate)Common Autofluorescence Sources
Excitation Maxima ~274 nm, ~536 nmNADH (~340 nm), FAD (~450 nm), Collagen/Elastin (~360-400 nm)
Emission Maxima ~530 - 620 nmNADH (~450 nm), FAD (~530 nm), Collagen/Elastin (~450-500 nm), Lipofuscin (broad, 500-650 nm)
  • Recommended Action:

    • Use a filter set that excites delphinidin efficiently while minimizing the excitation of common autofluorescent species. An excitation filter around 480-520 nm can be a good starting point.

    • Employ a long-pass emission filter that captures the red-shifted emission of delphinidin while blocking the shorter wavelength emissions from common autofluorescent sources. A filter that passes light above 550 nm is recommended.

    • If available, use a confocal microscope with a tunable emission detector to precisely select the emission range that maximizes the delphinidin signal and minimizes autofluorescence.

Solution B: Chemical Quenching of Autofluorescence

Chemical quenching agents can be used to reduce autofluorescence from various sources.

  • Protocol 1: Sodium Borohydride (B1222165) (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.

    Experimental Protocol:

    • After fixation and permeabilization, wash the cells twice with phosphate-buffered saline (PBS).

    • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS. Caution: NaBH₄ is a hazardous substance; handle with appropriate safety precautions.

    • Incubate the cells in the NaBH₄ solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each to remove any residual NaBH₄.

    • Proceed with delphinidin incubation and imaging.

  • Protocol 2: Sudan Black B (SBB) Treatment for Lipofuscin Autofluorescence SBB is a lipophilic dye that is particularly effective at quenching autofluorescence from lipofuscin, which can accumulate in aging cells.

    Experimental Protocol:

    • After immunofluorescence staining (if any) and final washes, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Stir this solution for 1-2 hours and filter it before use.

    • Incubate the cells in the SBB solution for 5-10 minutes at room temperature.

    • Briefly rinse the cells with 70% ethanol to remove excess SBB.

    • Wash the cells three times with PBS.

    • Mount and image the cells. Note: SBB can introduce a faint background in the far-red channel.

Solution C: Photobleaching

Exposing the sample to intense light before imaging can destroy some of the endogenous fluorophores contributing to autofluorescence.

Experimental Protocol:

  • After fixation and permeabilization, place the sample on the microscope stage.

  • Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp) for a period ranging from several minutes to an hour. The optimal duration will need to be determined empirically.

  • Proceed with delphinidin incubation and imaging.

Issue 2: Difficulty in separating delphinidin signal from background even after optimization.

Solution: Computational Correction - Spectral Unmixing

If you have access to a spectral confocal microscope or a standard epifluorescence microscope with multiple filter cubes, you can use spectral unmixing to computationally separate the delphinidin signal from the autofluorescence.

Experimental Workflow:

  • Acquire a Spectral Image Stack: Image your delphinidin-stained cells across a range of emission wavelengths.

  • Obtain Reference Spectra:

    • Autofluorescence Spectrum: Image an unstained control sample under the same conditions to capture the emission spectrum of the autofluorescence.

    • Delphinidin Spectrum: Ideally, image a pure delphinidin solution or a region in your sample with a very strong and clear delphinidin signal to obtain its emission spectrum.

  • Perform Linear Unmixing: Use software like ImageJ/Fiji with plugins like "Spectral Unmixing" or the microscope manufacturer's software to unmix the spectrally overlapping signals.[4][5][6] The algorithm will use the reference spectra to calculate the contribution of delphinidin and autofluorescence to each pixel in your image, generating separate images for each component.

Figure 1. Workflow for spectral unmixing to separate delphinidin fluorescence from autofluorescence.

Delphinidin and Cellular Signaling

Delphinidin has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis. Understanding these pathways can provide context for the observed cellular effects of delphinidin.

PI3K/Akt/mTOR Pathway: Delphinidin can inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells, leading to decreased cell survival and proliferation.[3][7]

Figure 2. Delphinidin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway: Delphinidin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, which are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6][8][9]

Figure 3. Delphinidin's modulation of the MAPK signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Delphinidin and Cyanidin: Unveiling Their Antioxidant Prowess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antioxidant activities of delphinidin (B77816) and cyanidin (B77932), supported by experimental data, detailed methodologies, and pathway visualizations.

Delphinidin and cyanidin, two prominent members of the anthocyanidin class of flavonoids, are potent natural antioxidants found in a variety of pigmented fruits and vegetables. Their structural differences, specifically the number of hydroxyl groups on the B-ring, are a key determinant of their antioxidant capacity. This guide provides a comparative analysis of their antioxidant activity, drawing upon data from various in vitro assays, and outlines the experimental protocols for these assessments.

Structural Basis of Antioxidant Activity

The antioxidant and antiradical activities of delphinidin and cyanidin are strongly linked to their molecular structure.[1] The number and position of hydroxyl (-OH) groups on the flavylium (B80283) ion are critical.[1] Delphinidin possesses three hydroxyl groups on its B-ring, while cyanidin has two. This structural feature, particularly the o-dihydroxyl substitution in cyanidin and the pyrogallol (B1678534) structure in delphinidin, makes them highly effective antioxidants.[1] Their primary mechanisms of action involve hydrogen atom transfer (HAT) and single-electron transfer (SET), allowing them to scavenge free radicals and terminate damaging oxidative chain reactions.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of delphinidin and cyanidin have been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The data consistently demonstrates that delphinidin exhibits superior antioxidant activity compared to cyanidin, which is attributed to its greater number of hydroxyl groups.

AssayDelphinidinCyanidinReference Compound (Trolox/Ascorbic Acid)Key Findings
DPPH Radical Scavenging Activity (EC50, µM) 3.744.85Ascorbic Acid: 7.28 µMDelphinidin shows a lower EC50 value, indicating stronger radical scavenging activity.[1]
Superoxide (B77818) Radical Scavenging Activity Higher ActivityLower ActivityNot specifiedThe activity against the superoxide radical follows the order: delphinidin > cyanidin.[1]
Peroxynitrite Radical Scavenging Activity Higher ActivityLower ActivityNot specifiedThe reactivity towards peroxynitrite is higher for delphinidin than for cyanidin.[1]
Inhibition of LDL Oxidation EffectiveMore EffectiveNot specifiedCyanidin was found to be more efficient than delphinidin in extending the lag time of Cu2+-mediated LDL peroxidation.[1]
ORAC Value Generally HigherGenerally LowerNot specifiedCyanidin has a higher ORAC value than its corresponding anthocyanin (glycoside form).[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and further research.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[2]

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the decrease in absorbance at 517 nm is measured.[3]

Procedure:

  • Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol (B129727) or ethanol (B145695).[3]

  • Prepare a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[3]

  • Add a specific volume of the antioxidant sample (delphinidin or cyanidin solution) to the DPPH working solution.

  • Incubate the mixture in the dark for a defined period (e.g., 30 minutes).[3][4]

  • Measure the absorbance of the remaining DPPH at 517 nm using a spectrophotometer.[3][4]

  • A blank sample containing the solvent instead of the antioxidant is also measured.[3]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_blank - A_sample) / A_blank * 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol DPPH Solution (Purple) Mix Mix & Incubate DPPH_sol->Mix Antioxidant_sol Antioxidant (Delphinidin/Cyanidin) Antioxidant_sol->Mix Result Reduced DPPH (Colorless/Yellow) Mix->Result Radical Scavenging Spectro Spectrophotometer (517 nm) Result->Spectro

DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]

Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by the antioxidant, leading to a decrease in absorbance at a specific wavelength (e.g., 734 nm).[5][6]

Procedure:

  • Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[5] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][8]

  • Add the antioxidant sample to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[8]

  • The percentage of inhibition of the ABTS•+ is calculated relative to a control.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_rad ABTS Radical Cation (Blue-Green) Mix Mix ABTS_rad->Mix Antioxidant Antioxidant (Delphinidin/Cyanidin) Antioxidant->Mix Reduced_ABTS Reduced ABTS (Colorless) Mix->Reduced_ABTS Radical Scavenging Spectro Spectrophotometer (734 nm) Reduced_ABTS->Spectro

ABTS Assay Workflow
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe that is damaged by a free radical generator.[9]

Principle: The assay quantifies the antioxidant's capacity to protect a fluorescent probe (like fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9] The protection is measured by recording the fluorescence decay curve.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein).

  • In a multi-well plate, add the antioxidant sample, the fluorescent probe, and a free radical generator (AAPH).[10]

  • Incubate the plate at 37°C.[10]

  • Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[9][10]

  • The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to a blank and a standard antioxidant (e.g., Trolox).[9]

ORAC_Assay_Workflow cluster_components Reaction Components cluster_process Process cluster_output Output Probe Fluorescent Probe (Fluorescein) Mix Mix in Well Plate Probe->Mix Radical_Gen Radical Generator (AAPH) Radical_Gen->Mix Antioxidant Antioxidant (Delphinidin/Cyanidin) Antioxidant->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Decay Incubate->Measure AUC Area Under Curve (AUC) Measure->AUC ORAC_val Calculate ORAC Value AUC->ORAC_val

ORAC Assay Workflow

Modulation of Signaling Pathways

Beyond direct radical scavenging, delphinidin and cyanidin exert their antioxidant effects by modulating intracellular signaling pathways involved in oxidative stress and inflammation.

Both anthocyanidins have been shown to mitigate the activation of redox-sensitive signals like NF-κB and JNK.[11] These pathways are often upregulated in conditions of high oxidative stress and inflammation.[11] For instance, in high-fat diet-induced obesity models, supplementation with cyanidin and delphinidin was found to inhibit the activation of IKK/NF-κB and JNK1/2, which are known inhibitors of the insulin (B600854) pathway.[11]

Delphinidin has also been shown to activate AMP-activated protein kinase (AMPK), which in turn can inhibit NADPH oxidase (NOX) activity, a major source of cellular reactive oxygen species (ROS).[12] This leads to a reduction in ROS accumulation and subsequent downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38, and JNK1/2.[12]

Signaling_Pathway cluster_stimulus Oxidative Stress cluster_anthocyanidins Anthocyanidin Action cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Increased ROS NFkB IKK/NF-κB ROS->NFkB activates JNK JNK1/2 ROS->JNK activates MAPK ERK/p38/JNK ROS->MAPK activates Delphinidin Delphinidin AMPK AMPK Delphinidin->AMPK activates Delphinidin->MAPK inhibits Cyanidin Cyanidin Cyanidin->NFkB inhibits Cyanidin->JNK inhibits NOX NADPH Oxidase (NOX) AMPK->NOX inhibits NOX->ROS generates Inflammation Inflammation NFkB->Inflammation promotes Insulin_Res Insulin Resistance NFkB->Insulin_Res promotes Apoptosis Apoptosis JNK->Apoptosis promotes JNK->Insulin_Res promotes

References

Delphinidin's Anticancer Efficacy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer effects of delphinidin (B77816), a naturally occurring anthocyanidin, as validated in various xenograft mouse models. Through a detailed comparison with established chemotherapeutic agents and other natural compounds, this document serves as a valuable resource for researchers exploring novel cancer therapeutics. The data presented herein is compiled from preclinical studies to facilitate an objective evaluation of delphinidin's potential in oncology.

Comparative Analysis of Tumor Growth Inhibition

The antitumor activity of delphinidin has been evaluated in several xenograft models, demonstrating significant inhibition of tumor growth. This section compares the efficacy of delphinidin with other agents, including the natural compounds cyanidin (B77932) and gallic acid, and the conventional chemotherapeutic drug, paclitaxel (B517696). The data is summarized for prostate cancer, non-small cell lung cancer (NSCLC), and melanoma models.

Prostate Cancer (PC3 Cell Line)
Treatment AgentDosage and AdministrationTumor Growth InhibitionReference
Delphinidin 2 mg/animal, i.p., thrice weeklyAt 8 weeks, average tumor volume was 361 mm³ compared to 1,200 mm³ in the control group.[1]
Paclitaxel Not specified in a directly comparable in-vivo studyDose-dependent inhibition of PC3 cell viability in vitro. A separate in-vivo study on PC3M xenografts showed significant tumor suppression.[2][3][4]
Gallic Acid 0.3% and 1% (w/v) in drinking waterNot directly tested on PC3 xenografts. In DU145 xenografts, 1% gallic acid reduced tumor volume from 392 mm³ to 293 mm³.[5][6]
Non-Small Cell Lung Cancer (NSCLC)
Treatment AgentCell LineDosage and AdministrationTumor Growth Inhibition (%)Reference
Delphinidin NCI-H4411 mg/animal, i.p.27.92[5]
2 mg/animal, i.p.45.37[5]
SK-MES-11 mg/animal, i.p.32.18
2 mg/animal, i.p.51.25
Paclitaxel A549, NCI-H23, NCI-H460, DMS-27312 and 24 mg/kg/day, i.v. for 5 daysStatistically significant tumor growth inhibition against all xenografts. More effective than cisplatin (B142131) at a comparable toxicity level.[7][8]
Gallic Acid A54910, 20, and 40 µg/kgSignificant dose-dependent suppression of tumor growth.[9]
A54950 mg/kg, i.p. for 4 weeksSignificant anti-tumor efficacy.[10]
Melanoma (B16-F10 Cell Line)
Treatment AgentDosage and AdministrationTumor Weight/Volume ReductionReference
Delphinidin 10 mg/kg, i.p., once a week for 3 weeks83% decrease in tumor weight.[11]
Paclitaxel Intravenous injectionSignificant inhibition of primary tumor growth, but was observed to enhance lymphatic metastasis.[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols used in the cited xenograft studies.

Delphinidin Xenograft Studies
  • Prostate Cancer (PC3):

    • Animal Model: Athymic (nu/nu) male nude mice.

    • Cell Inoculation: 1 x 10⁶ PC3 cells suspended in 1:1 medium and Matrigel, injected subcutaneously.

    • Treatment: Delphinidin (2 mg/animal) in a 1:10 DMSO and normal saline solution administered intraperitoneally three times a week. The control group received the vehicle.

    • Tumor Measurement: Tumor size was measured weekly, and volume was calculated using the formula 0.5238 × L₁ × L₂ × H.[1]

  • Non-Small Cell Lung Cancer (NCI-H441 and SK-MES-1):

    • Animal Model: Athymic nude mice.

    • Cell Inoculation: Subcutaneous implantation of NSCLC cells.

    • Treatment: Intraperitoneal administration of delphinidin at doses of 1 and 2 mg/animal.

    • Outcome Measures: Tumor growth inhibition, and analysis of cell proliferation (Ki67, PCNA), angiogenesis (CD31, VEGF), and apoptosis markers.[5]

  • Melanoma (B16-F10):

    • Animal Model: Not specified in detail in the abstract.

    • Treatment: Intraperitoneal injection of delphinidin at 10 mg/kg, once a week for 3 weeks.

    • Outcome Measures: Tumor weight was measured at the end of the 30-day experiment.[11]

Comparative Agent Xenograft Studies
  • Paclitaxel (Melanoma B16F10):

    • Animal Model: Mice with B16F10-mCherry cells injected into the footpad.

    • Treatment: Intravenous injection of paclitaxel.

    • Outcome Measures: Primary tumor growth and lymphatic metastasis were monitored.[12][13]

  • Gallic Acid (Prostate Cancer DU145 and 22Rv1):

    • Animal Model: Nude mice.

    • Treatment: Oral administration of gallic acid in drinking water at 0.3% and 1% (w/v) for six weeks.

    • Outcome Measures: Tumor volume, cell proliferation (PCNA), apoptosis (TUNEL), and microvessel density (CD31) were assessed.[5][6]

Signaling Pathways and Mechanisms of Action

Delphinidin exerts its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The following diagrams illustrate the key pathways affected by delphinidin and, for comparison, the mechanism of action of paclitaxel.

Delphinidin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Delphinidin Delphinidin EGFR EGFR Delphinidin->EGFR Inhibits VEGFR2 VEGFR2 Delphinidin->VEGFR2 Inhibits PI3K PI3K Delphinidin->PI3K Inhibits Akt Akt Delphinidin->Akt Inhibits MAPK MAPK (ERK, JNK, p38) Delphinidin->MAPK Inhibits NFkB NF-κB Delphinidin->NFkB Inhibits IκBα IκBα Delphinidin->IκBα Prevents degradation Proliferation Cell Proliferation (Cyclin D1, PCNA) Delphinidin->Proliferation Inhibits Apoptosis Apoptosis Delphinidin->Apoptosis Induces Angiogenesis Angiogenesis (VEGF) Delphinidin->Angiogenesis Inhibits EGFR->PI3K EGFR->MAPK VEGFR2->PI3K PI3K->Akt Akt->NFkB Akt->Proliferation Promotes MAPK->Proliferation Promotes NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Angiogenesis Promotes IκBα->NFkB Inhibits

Caption: Delphinidin's multifaceted anticancer mechanism.

Delphinidin inhibits receptor tyrosine kinases like EGFR and VEGFR2, leading to the downregulation of downstream pro-survival signaling pathways, including PI3K/Akt and MAPK.[15] It also suppresses the NF-κB pathway, a key regulator of inflammation, cell proliferation, and apoptosis.[1] This concerted action results in decreased cancer cell proliferation and angiogenesis, and the induction of apoptosis.

Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Disrupts normal dynamics CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Delphinidin vs. Resveratrol: A Head-to-Head Comparison of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of two prominent polyphenols: delphinidin (B77816) and resveratrol (B1683913). By objectively presenting experimental data and detailed methodologies, this document aims to inform research and development in the field of inflammatory diseases.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its chronic activation is a key pathological feature of numerous diseases. Both delphinidin, an anthocyanidin abundant in pigmented fruits and vegetables, and resveratrol, a stilbenoid found in grapes and berries, have garnered significant attention for their potent anti-inflammatory activities.[1][2][3] This guide systematically evaluates their effects on key inflammatory mediators and signaling pathways to provide a clear comparative analysis.

Comparative Efficacy on Inflammatory Markers

The anti-inflammatory potential of a compound is often quantified by its ability to modulate the expression and activity of key inflammatory markers. The following tables summarize the comparative effects of delphinidin and resveratrol on major pro-inflammatory cytokines and enzymes based on available in vitro and in vivo studies.

Pro-Inflammatory Cytokines
CytokineDelphinidin: Summary of EffectsResveratrol: Summary of EffectsKey Studies
TNF-α Reduces LPS-induced TNF-α production in cellular and animal models.[2][4]Inhibits TNF-α production in various models including LPS-activated microglia and TNF-α-stimulated endothelial cells.[1][5][6][7][8][2][4][5][6]
IL-6 Decreases LPS-induced IL-6 levels in vitro and in vivo.[2][4]Suppresses IL-6 production in models of hypoxia/hypoglycemia and in response to stimuli like IL-1β.[1][9][10][2][4][9][10]
IL-1β Limited direct comparative data available, but studies on related anthocyanins show inhibition.Reduces IL-1β expression in various inflammatory contexts.[1][1]
MCP-1 Reduces LPS-induced MCP-1 production.[2]Prevents increases in MCP-1 levels in neonatal cardiomyocytes.[1][1][2]
Inflammatory Enzymes
EnzymeDelphinidin: Summary of EffectsResveratrol: Summary of EffectsKey Studies
COX-2 Inhibits IL-1β-induced COX-2 expression in human chondrocytes.[11]Inhibits COX-2 expression and activity in various models, including LPS-stimulated macrophages.[12][13][14][15][16][17][11][12][13][14][15][16][17]
iNOS Reduces LPS-induced iNOS levels.[2]Strongly inhibits iNOS expression and subsequent nitric oxide (NO) production in activated macrophages.[1][18][19][1][2][18][19]

Mechanistic Insights: Impact on Signaling Pathways

The anti-inflammatory effects of delphinidin and resveratrol are mediated through their modulation of key intracellular signaling cascades. This section details their impact on the NF-κB and MAPK pathways, which are central to the inflammatory response.

NF-κB Signaling Pathway

Both delphinidin and resveratrol exert significant inhibitory effects on the NF-κB pathway, a master regulator of inflammation.[2][20][21][22][23][24][25] They typically act by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression Induces Delphinidin Delphinidin Delphinidin->IKK Inhibits Resveratrol Resveratrol Resveratrol->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by delphinidin and resveratrol.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Delphinidin has been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38.[26][27] Similarly, resveratrol can suppress the phosphorylation of p38-MAPK and JNK.[1][28][29]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Delphinidin Delphinidin Delphinidin->MAPK Inhibits Phosphorylation Resveratrol Resveratrol Resveratrol->MAPK Inhibits Phosphorylation

Figure 2: Modulation of the MAPK signaling pathway by delphinidin and resveratrol.

Experimental Protocols

To facilitate the replication and extension of the findings cited in this guide, detailed experimental protocols for key assays are provided below.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophages are commonly used to study inflammation. They are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is frequently used to induce an inflammatory response. A typical concentration is 1 µg/mL.

  • Compound Treatment: Cells are pre-treated with varying concentrations of delphinidin or resveratrol for a specified time (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect cell culture supernatant.

    • Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

  • ELISA for Cytokines (TNF-α, IL-6):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure absorbance at the appropriate wavelength.

  • Western Blot for Protein Expression (COX-2, iNOS, NF-κB, p-MAPKs):

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) system.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment (Delphinidin or Resveratrol) Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot

Figure 3: A generalized experimental workflow for assessing anti-inflammatory effects.

Conclusion

References

A Comparative Guide to Delphinidin Quantification: Cross-Validation of HPLC and Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Delphinidin (B77816), a prominent anthocyanidin, is a potent antioxidant with significant interest in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two common analytical techniques employed for its quantification. This guide provides a detailed comparison and cross-validation of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method provides high specificity and allows for the separation and quantification of individual anthocyanins, such as delphinidin.

Sample Preparation:

  • A known weight of the sample (e.g., plant extract, final product) is extracted with a suitable solvent. A common extraction solvent is acidified methanol (B129727) (e.g., methanol with 0.1% HCl) to ensure anthocyanin stability.

  • The extract is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is most commonly used for anthocyanin separation[1]. For instance, an Eclipse plus® C18 column can be utilized[2].

  • Mobile Phase: A gradient elution is typically employed to achieve good separation. A common mobile phase consists of two solvents:

    • Solvent A: Water acidified with an acid like formic acid (e.g., 0.2% formic acid)[2].

    • Solvent B: Acetonitrile[2].

  • Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min[2][3].

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluent at the maximum absorbance wavelength for delphinidin, which is around 520-530 nm[2][3].

  • Column Temperature: The column is often maintained at an elevated temperature, for example, 45 °C, to improve peak shape and reproducibility[2].

  • Injection Volume: A small volume of the filtered sample, typically 15-25 µL, is injected[2][3].

Quantification: Quantification is performed by the external standard method. A calibration curve is constructed by injecting known concentrations of a delphinidin standard (e.g., delphinidin-3-O-glucoside). The peak area of delphinidin in the sample is then used to calculate its concentration based on the calibration curve.

Spectrophotometric (pH Differential) Method

The pH differential method is a simple, rapid, and cost-effective technique for the quantification of total monomeric anthocyanins.[3] It relies on the structural transformation of the anthocyanin chromophore with a change in pH, which results in a change in absorbance.

Sample Preparation:

  • The sample is extracted using an appropriate solvent, similar to the HPLC method.

  • The extract is then diluted with two different buffer systems.

Procedure:

  • Buffer Preparation:

    • pH 1.0 buffer: 0.025 M potassium chloride buffer[4].

    • pH 4.5 buffer: 0.4 M sodium acetate (B1210297) buffer[4].

  • Sample Dilution: The sample extract is diluted with the pH 1.0 buffer and the pH 4.5 buffer to an extent that the absorbance at 520 nm is within the linear range of the spectrophotometer (typically 0.2-1.4 AU)[4].

  • Absorbance Measurement: The absorbance of each diluted sample is measured at the wavelength of maximum absorbance for anthocyanins (around 520 nm) and at a wavelength where there is no absorbance from anthocyanins to correct for haze (around 700 nm)[4]. The measurements should be taken within 20-50 minutes of preparation[4].

Quantification: The concentration of total monomeric anthocyanins, expressed as a delphinidin-glucoside equivalent, is calculated using the following formula:

Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L)

Where:

  • A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

  • MW = Molecular weight of the anthocyanin (e.g., for delphinidin-3-O-glucoside: 465.38 g/mol )

  • DF = Dilution factor

  • ε = Molar absorptivity of the anthocyanin (e.g., for delphinidin-3-O-glucoside: 29,000 L·mol-1·cm-1)

  • L = Path length of the cuvette (typically 1 cm)

Method Validation and Performance Comparison

The performance of both methods is evaluated based on several validation parameters as recommended by the International Conference on Harmonisation (ICH) guidelines.[2][5]

Validation ParameterHPLC MethodSpectrophotometric (pH Differential) Method
Specificity High. Can separate delphinidin from other anthocyanins and matrix components.[2]Low. Measures total monomeric anthocyanins; cannot differentiate between different anthocyanins.[3]
**Linearity (R²) **Typically ≥ 0.99 over a concentration range of 0.04–40 µg/mL.[1]Generally high (R² > 0.99) within the spectrophotometer's linear range (0.2-1.4 AU).
Accuracy (% Recovery) High. Typically in the range of 98-102%.[6]Moderate to High. Can be affected by interfering substances.
Precision (% RSD) High. Intra-day and inter-day precision are generally < 2%.[6] Within-day RSD < 6.2% and between-day RSD < 8.5% have been reported for anthocyanins.[7]Good. Typically < 5% for replicate measurements.
Limit of Detection (LOD) Low. Can be in the range of 0.06–0.40 µg/mL.[1] For delphinidin-3-O-glucoside, an LOD of 47 ng/mL has been reported.[8]Higher than HPLC. Dependent on the molar absorptivity of the anthocyanin.
Limit of Quantification (LOQ) Low. Can be in the range of 0.12–1.20 µg/mL.[1] For delphinidin-3-O-glucoside, an LOQ of 213 ng/mL has been reported.[8]Higher than HPLC.
Analysis Time Longer. Typically 20-60 minutes per sample for a full chromatographic run.Shorter. Rapid measurements can be made after sample preparation.
Cost High. Requires expensive instrumentation, columns, and high-purity solvents.Low. Requires a basic UV-Vis spectrophotometer and common reagents.

Visualizing the Methodologies

To better understand the workflows and comparative aspects, the following diagrams are provided.

G cluster_hplc HPLC Method cluster_spec Spectrophotometric Method hplc_prep Sample Preparation (Extraction, Filtration) hplc_sep Chromatographic Separation (C18 Column, Gradient Elution) hplc_prep->hplc_sep hplc_det Detection (DAD/UV-Vis at 520 nm) hplc_sep->hplc_det hplc_quant Quantification (External Standard, Peak Area) hplc_det->hplc_quant spec_prep Sample Preparation (Extraction) spec_dil Dilution in Buffers (pH 1.0 and pH 4.5) spec_prep->spec_dil spec_measure Absorbance Measurement (520 nm and 700 nm) spec_dil->spec_measure spec_calc Calculation (pH Differential Formula) spec_measure->spec_calc

Caption: Workflow for Delphinidin Quantification.

G cluster_hplc HPLC cluster_spec Spectrophotometry center Delphinidin Quantification hplc_node HPLC center->hplc_node spec_node Spectrophotometry center->spec_node hplc_spec High Specificity hplc_node->hplc_spec hplc_sens High Sensitivity (Low LOD/LOQ) hplc_node->hplc_sens hplc_cost High Cost hplc_node->hplc_cost hplc_time Longer Analysis Time hplc_node->hplc_time spec_spec Low Specificity (Total Anthocyanins) spec_node->spec_spec spec_sens Lower Sensitivity spec_node->spec_sens spec_cost Low Cost spec_node->spec_cost spec_time Rapid Analysis spec_node->spec_time

Caption: Comparison of HPLC and Spectrophotometry.

Conclusion and Recommendations

The cross-validation of HPLC and spectrophotometric methods for delphinidin quantification reveals a trade-off between specificity, sensitivity, cost, and speed.

  • HPLC is the superior method when high specificity and sensitivity are required. It is the gold standard for accurately quantifying delphinidin in complex mixtures, separating it from other structurally similar anthocyanins and degradation products. This method is ideal for final product quality control, stability testing, and pharmacokinetic studies.

  • The spectrophotometric pH differential method is a simple, rapid, and economical alternative for determining the total anthocyanin content.[3] It is well-suited for high-throughput screening of large numbers of samples, for example, in agricultural research for initial evaluation of different cultivars or for in-process monitoring where a rapid estimation of total anthocyanin content is sufficient. Studies have shown a high correlation between the pH differential method and HPLC for total anthocyanin determination, making it a reliable screening tool.[3]

Ultimately, the choice of method depends on the specific application, the required level of detail, and the available resources. For precise and specific quantification of delphinidin, HPLC is the recommended method. For rapid and cost-effective estimation of total anthocyanin content, the spectrophotometric pH differential method is a valuable and validated alternative.

References

A Comparative Analysis of the Neuroprotective Effects of Delphinidin and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of delphinidin (B77816) and other common anthocyanins, including cyanidin (B77932), peonidin (B1209262), and malvidin. The information is compiled from various experimental studies to offer an objective overview for researchers and professionals in the field of neuroscience and drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways involved in the neuroprotective actions of these compounds.

Quantitative Comparison of Neuroprotective Effects

Anthocyanins, a class of flavonoids responsible for the vibrant colors in many fruits and vegetables, have garnered significant attention for their potential neuroprotective properties.[1][2] These benefits are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities.[3] Among the various anthocyanins, delphinidin has shown promising results in preclinical studies. This section compares the neuroprotective efficacy of delphinidin with other anthocyanins based on available experimental data.

A study directly comparing the cytoprotective effects of delphinidin and cyanidin against hydrogen peroxide (H₂O₂)-induced oxidative stress in tenofibroblasts revealed that delphinidin has a significantly higher cytoprotective effect at concentrations of 10 µg/ml and 50 µg/ml. However, at a concentration of 100 µg/ml, delphinidin exhibited cytotoxicity. Both anthocyanidins demonstrated dose-dependent anti-apoptotic effects.

AnthocyaninConcentration (µg/mL)Cell Viability (%) vs. H₂O₂ ControlApoptosis (%)Necrosis (%)Reference
Delphinidin 10Higher than CyanidinDose-dependent decreaseLower than H₂O₂[4]
50Higher than CyanidinDose-dependent decreaseLowest at 50 µg/mL[4]
100Cytotoxic-Increased[4]
Cyanidin 10Lower than DelphinidinDose-dependent decreaseDose-dependent decrease[4]
50Lower than DelphinidinDose-dependent decreaseDose-dependent decrease[4]
100-Dose-dependent decreaseDose-dependent decrease[4]

Note: This data is from a study on tenofibroblasts and may not be directly extrapolated to neuronal cells. Further research on neuronal cell lines is required for a more direct comparison.

Another study investigating the inhibition of α-synuclein fibrillation, a key factor in Parkinson's disease, found that peonidin was the most effective among cyanidin, delphinidin, and peonidin in alleviating cell toxicity in SH-SY5Y neuroblastoma cells.[5] While cyanidin and delphinidin also showed inhibitory effects on fibrillation, peonidin uniquely modulated the aggregation pathway towards the formation of amorphous, less toxic aggregates.[5]

Key Signaling Pathways in Anthocyanin-Mediated Neuroprotection

The neuroprotective effects of anthocyanins are mediated through the modulation of several key signaling pathways. Two of the most prominent pathways are the NF-κB and the AMPK/SIRT1 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. In the context of neuroinflammation, the activation of NF-κB in microglia and astrocytes can lead to the production of pro-inflammatory cytokines and neurotoxic molecules. Anthocyanins, including delphinidin, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[3]

Caption: Inhibition of the NF-κB signaling pathway by anthocyanins.

AMPK/SIRT1 Signaling Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a key regulator of cellular energy homeostasis and has been implicated in aging and neurodegeneration. Delphinidin has been shown to mitigate microglial senescence and exert neuroprotective effects by activating the AMPK/SIRT1 pathway.[6] This activation can lead to a reduction in oxidative stress and inflammation.

AMPK_SIRT1_Pathway cluster_upstream Upstream Signals cluster_activation Activation Cascade cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK SIRT1 SIRT1 AMPK->SIRT1 Activation Anti-inflammatory Effects Anti-inflammatory Effects AMPK->Anti-inflammatory Effects PGC-1α PGC-1α SIRT1->PGC-1α Deacetylation Reduced Oxidative Stress Reduced Oxidative Stress SIRT1->Reduced Oxidative Stress Delphinidin Delphinidin Delphinidin->AMPK Activation Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Neuroprotection Neuroprotection Mitochondrial Biogenesis->Neuroprotection Reduced Oxidative Stress->Neuroprotection Anti-inflammatory Effects->Neuroprotection

Caption: Activation of the AMPK/SIRT1 pathway by delphinidin.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the neuroprotective effects of anthocyanins.

3.1. Cell Culture and Induction of Neurotoxicity

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model in neuroprotective studies.[7][8][9]

  • Culture Conditions: Cells are typically maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.[8][9]

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA), rotenone, or hydrogen peroxide (H₂O₂) to induce oxidative stress and mitochondrial dysfunction.[10]

    • Amyloid-Beta (Aβ) Toxicity: To model Alzheimer's disease, cells are exposed to aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂).[11][12]

    • Glutamate (B1630785) Excitotoxicity: Neuronal cells are treated with high concentrations of glutamate to induce excitotoxicity.[13]

3.2. Assessment of Neuroprotection

A general workflow for assessing neuroprotective effects is as follows:

experimental_workflow A Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plates B Pre-treat with various concentrations of Anthocyanins (e.g., Delphinidin) for 2-24h A->B C Induce Neurotoxicity (e.g., Rotenone, Aβ, H₂O₂) B->C D Incubate for 24-48h C->D E Assess Neuroprotective Effects D->E F Cell Viability (MTT Assay) E->F G Cytotoxicity (LDH Assay) E->G H Apoptosis (Annexin V/PI Staining) E->H I Oxidative Stress (ROS Assay) E->I

Caption: General experimental workflow for assessing neuroprotection.

3.2.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.[14]

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]

  • Treatment: Pre-treat cells with varying concentrations of the test anthocyanin for a specified duration, followed by the addition of the neurotoxin.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is expressed as a percentage of the control group.

3.2.2. Cytotoxicity Assay (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7]

  • Sample Collection: After treatment, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD⁺, and diaphorase.

  • Colorimetric Measurement: The amount of formazan produced is proportional to the amount of LDH released. Measure the absorbance at 490 nm.[10]

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

3.2.3. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[17][18][19][20]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3.2.4. Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This assay measures the levels of intracellular ROS, a key indicator of oxidative stress.[21][22][23][24][25]

  • Cell Loading: After treatment, wash the cells with PBS and then incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-25 µM) for 30-60 minutes at 37°C in the dark.[24]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at ~488 nm and emission at ~525 nm.[23] The fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

The available evidence strongly suggests that delphinidin and other anthocyanins possess significant neuroprotective properties. These effects are mediated through their potent antioxidant and anti-inflammatory activities, as well as their ability to modulate key signaling pathways such as NF-κB and AMPK/SIRT1. While direct comparative studies across a wide range of anthocyanins in neuronal models are limited, the existing data indicates that delphinidin is a powerful neuroprotective agent. However, the efficacy of different anthocyanins can vary depending on the specific pathological insult and the experimental model used. Further research is warranted to conduct head-to-head comparisons of purified anthocyanins in various neurodegenerative disease models to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies and advance our understanding of the neuroprotective mechanisms of these promising natural compounds.

References

Delphinidin's Challenge to Conventional EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the naturally occurring anthocyanidin, delphinidin (B77816), with established synthetic inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular interactions and experimental workflows.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. While a range of synthetic small molecule inhibitors and monoclonal antibodies have been developed to target EGFR, there is growing interest in naturally occurring compounds that may offer similar or complementary therapeutic benefits, potentially with fewer side effects. Delphinidin, a common anthocyanidin found in pigmented fruits and vegetables, has emerged as a promising natural inhibitor of the EGFR signaling pathway.[1]

This guide will objectively compare the inhibitory effects of delphinidin with several well-established EGFR inhibitors, providing a clear overview of their relative potencies and mechanisms of action.

Comparative Analysis of Inhibitor Potency

The efficacy of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for small molecule inhibitors or their dissociation constant (Kd) for monoclonal antibodies. The following tables summarize the available data for delphinidin and a selection of established EGFR inhibitors.

Small Molecule Inhibitor Target IC50 (Kinase Assay) Cell-based Assay (Cell Line) Reference
Delphinidin EGFRLow micromolar concentrations-[2]
Gefitinib EGFR33 nM13.06 nM (HCC827), 77.26 nM (PC9)[3][4]
Erlotinib EGFR2 nM7 nM (PC-9), 12 nM (H3255)[5][6]
Lapatinib EGFR, HER210.8 nM (EGFR), 9.2 nM (HER2)0.010 µM (UACC-812)[7][8]
Osimertinib EGFR (including T790M mutant)12.92 nM (Exon 19 del), 11.44 nM (L858R/T790M)13 nM (PC-9ER)[6][9]

Table 1: Comparative IC50 values of small molecule EGFR inhibitors.

Monoclonal Antibody Target Dissociation Constant (Kd) Reference
Cetuximab EGFR Extracellular Domain0.38 nM - 0.39 nM[10][11]
Panitumumab EGFR Extracellular Domain0.05 nM[10][12]

Table 2: Comparative binding affinities of monoclonal antibody EGFR inhibitors.

Unveiling the Mechanism: The EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of protein interactions that ultimately dictates cellular fate. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Delphinidin, like many synthetic tyrosine kinase inhibitors, is believed to exert its effect by inhibiting the autophosphorylation of EGFR, thereby blocking these downstream signals.[1]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (EGF, TGF-α) EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS Delphinidin Delphinidin Delphinidin->P_EGFR Inhibits AKT AKT PI3K->AKT P_AKT P-AKT AKT->P_AKT Proliferation Cell Proliferation & Survival P_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK P-ERK ERK->P_ERK P_ERK->Proliferation

EGFR signaling pathway and the point of inhibition by delphinidin.

A Blueprint for Validation: Experimental Workflow

Validating the inhibitory effect of a compound like delphinidin on the EGFR signaling pathway involves a series of well-defined experiments. The general workflow begins with in vitro assays to determine direct enzyme inhibition and cellular effects, and can progress to in vivo models to assess efficacy in a more complex biological system.

Experimental_Workflow Start Start: Compound of Interest (e.g., Delphinidin) Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->Kinase_Assay Cell_Culture Cell Culture (EGFR-overexpressing cell lines) Start->Cell_Culture Kinase_Assay->Cell_Culture Inform concentration range Western_Blot Western Blot (Analyze p-EGFR, p-AKT, p-ERK) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (MTT) (Determine effects on proliferation) Cell_Culture->Viability_Assay Xenograft_Model In Vivo Xenograft Model (Assess anti-tumor activity) Western_Blot->Xenograft_Model Confirm mechanism Viability_Assay->Xenograft_Model End End: Validation of Inhibitory Effect Xenograft_Model->End

A generalized experimental workflow for validating an EGFR inhibitor.

In Detail: Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited in this guide.

Western Blot for Phosphorylated EGFR (p-EGFR)

This protocol is designed to assess the phosphorylation status of EGFR in response to inhibitor treatment.

1. Cell Culture and Treatment:

  • Culture EGFR-overexpressing cells (e.g., A431) to 70-80% confluency.

  • Serum-starve the cells for 12-18 hours to reduce basal EGFR phosphorylation.

  • Treat cells with the inhibitor (e.g., delphinidin) at various concentrations for a specified time (e.g., 2 hours).

  • For positive control, stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

2. Protein Extraction:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize, strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).[13]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14][15]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of the inhibitor. Include vehicle-only and no-treatment controls.

  • Incubate for a period that allows for measurable changes in proliferation (e.g., 48-72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[16]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EGFR inhibitor in a mouse model.[17][18]

1. Cell Implantation:

  • Harvest EGFR-overexpressing cancer cells and resuspend them in a suitable medium (e.g., a mix of serum-free medium and Matrigel).

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

2. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the inhibitor (formulated in an appropriate vehicle) and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

3. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-EGFR to confirm target engagement).

Conclusion

The available evidence strongly suggests that delphinidin is a potent inhibitor of the EGFR signaling pathway, with effects comparable to established synthetic inhibitors at a qualitative level. While more precise quantitative data, such as a direct IC50 for EGFR kinase inhibition, would be beneficial for a definitive comparison, the existing studies provide a solid foundation for its consideration as a potential chemopreventive or therapeutic agent. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate the potential of delphinidin and other natural compounds in the context of EGFR-targeted cancer therapy.

References

Comparative study of the stability of delphinidin and malvidin in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of two common anthocyanidins, delphinidin (B77816) and malvidin (B83408), in various solution conditions. Understanding the relative stability of these compounds is critical for their application in research, pharmaceuticals, and as natural colorants. This document summarizes key experimental data, outlines methodologies for stability assessment, and visualizes degradation pathways.

Introduction to Delphinidin and Malvidin

Delphinidin and malvidin are naturally occurring anthocyanidins, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[1] Their basic chemical structures are similar, belonging to the flavonoid family, but they differ in the hydroxylation and methoxylation patterns of their B-ring. These structural differences significantly influence their stability. Delphinidin possesses three hydroxyl groups on its B-ring, while malvidin has two methoxy (B1213986) groups and one hydroxyl group.

Factors Influencing Stability

The stability of anthocyanins like delphinidin and malvidin is influenced by a multitude of factors, including:

  • pH: Anthocyanins exhibit different structures and colors depending on the pH of the solution.[1][2][3] Generally, they are most stable in acidic conditions (pH < 3) where they exist as the colored flavylium (B80283) cation.[4] As the pH increases, they can be converted to colorless or less stable forms, such as the carbinol pseudobase and chalcone (B49325).[2][4]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[2][3][5][6] This thermal degradation often follows first-order kinetics.[5][7][8]

  • Light: Exposure to light, particularly UV light, can lead to the photodegradation of anthocyanins.[4][6]

  • Oxygen: The presence of oxygen can cause oxidative degradation, especially at higher temperatures.[2][4]

  • Enzymes: Enzymes like polyphenol oxidases can degrade anthocyanins.[4]

  • Metal Ions: Certain metal ions can form complexes with anthocyanins, altering their color and stability.[4]

Comparative Stability Data

The following tables summarize experimental data on the degradation kinetics of delphinidin and malvidin under various conditions. The rate of degradation is typically higher for delphinidin than for malvidin, indicating that malvidin is generally the more stable of the two compounds.[7]

Table 1: Thermal Degradation Kinetics of Delphinidin-3-rutinoside and Malvidin-3-glucoside [7]

AnthocyaninTemperature (°C)Rate Constant (k) x 10⁻⁵ s⁻¹Half-life (t¹/²) (min)
Delphinidin-3-rutinoside781.864.3
884.227.5
989.811.8
10821.55.4
Malvidin-3-glucoside781.296.2
882.841.2
986.517.8
10814.28.1

Table 2: Thermal Degradation of Malvidin-3-O-glucoside (Mv3glc) at pH 7.0 [5]

Temperature (°C)Half-life (t¹/²) (h)
5011.16
606.02
703.29
801.76
900.94

Note: The data in Table 2 is for a derivative of malvidin, but illustrates the significant impact of temperature on stability.

Experimental Protocols

Accurate assessment of anthocyanin stability requires robust experimental protocols. Below are methodologies for sample preparation and analysis commonly used in stability studies.

Protocol 1: Sample Preparation for Stability Studies
  • Stock Solution Preparation: Prepare a stock solution of the purified anthocyanin (e.g., delphinidin chloride, malvidin chloride) in an acidic solvent, such as methanol (B129727) containing 0.1% HCl, to ensure initial stability. The concentration will depend on the analytical method to be used.

  • Buffer Preparation: Prepare a series of buffers at the desired pH values for the stability study (e.g., citrate-phosphate buffer for pH 3-7, Tris-HCl for pH 7-9).

  • Sample Incubation: Add a known volume of the anthocyanin stock solution to the prepared buffers to achieve the final desired concentration. For thermal stability studies, incubate the samples in a temperature-controlled water bath or incubator. For photostability studies, expose the samples to a controlled light source. Protect control samples from light.

  • Time-Point Sampling: At regular time intervals, withdraw aliquots from the incubation mixtures. Immediately stop the degradation reaction by cooling the sample on ice or by adding a quenching agent if necessary.

Protocol 2: Quantification of Anthocyanin Degradation using HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of individual anthocyanins over time.

  • Instrumentation: An HPLC system equipped with a C18 column and a Diode Array Detector (DAD) or a UV-Vis detector is typically used.

  • Mobile Phase: A common mobile phase consists of a gradient of two solvents:

    • Solvent A: Water with a small percentage of formic acid (e.g., 5%) to maintain an acidic pH.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the anthocyanins.

  • Detection: Monitor the elution of anthocyanins at their maximum absorbance wavelength, which is typically around 520 nm.

  • Quantification: Create a standard curve using a pure standard of the anthocyanin of interest. Calculate the concentration of the anthocyanin in the samples at each time point by comparing their peak areas to the standard curve.

  • Data Analysis: Plot the natural logarithm of the anthocyanin concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t¹/²) can be calculated using the formula: t¹/² = 0.693 / k.

Protocol 3: Quantification of Anthocyanin Degradation using UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simpler and faster method for monitoring the overall degradation of anthocyanins based on the loss of color.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Measurement: At each time point, measure the absorbance of the sample at the maximum visible wavelength (λmax) of the anthocyanin (around 520 nm).

  • Data Analysis: The degradation can be followed by monitoring the decrease in absorbance over time. The pH-differential method can be used to determine the total monomeric anthocyanin content, which corrects for interference from degraded brown pigments. This involves measuring the absorbance at two different pH values (e.g., pH 1.0 and 4.5).

  • Kinetic Analysis: Similar to the HPLC method, plot the natural logarithm of the absorbance (or total monomeric anthocyanin concentration) versus time to determine the degradation rate constant and half-life.

Degradation Pathways

The degradation of delphinidin and malvidin in solution involves the opening of the central pyran ring, leading to the formation of less stable and often colorless compounds.

Delphinidin Degradation

Delphinidin degradation is initiated by the hydration of the flavylium cation to form a colorless carbinol pseudobase. This is in equilibrium with the chalcone form, which can further degrade into smaller phenolic compounds, such as phloroglucinol (B13840) aldehyde and gallic acid.[9]

Delphinidin_Degradation Delphinidin Delphinidin (Flavylium Cation, Red/Purple) Carbinol Carbinol Pseudobase (Colorless) Delphinidin->Carbinol + H2O (pH dependent) Carbinol->Delphinidin - H2O Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening DegradationProducts Degradation Products (e.g., Gallic Acid, Phloroglucinol Aldehyde) Chalcone->DegradationProducts Fission Malvidin_Degradation Malvidin Malvidin (Flavylium Cation, Red/Purple) Carbinol Carbinol Pseudobase (Colorless) Malvidin->Carbinol + H2O (pH dependent) Carbinol->Malvidin - H2O Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening DegradationProducts Degradation Products (e.g., Syringic Acid, 2,4,6-Trihydroxybenzaldehyde) Chalcone->DegradationProducts Fission Stability_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_results Results Prep_D Prepare Delphinidin Solution (Known Concentration & pH) Stress_D Apply Stress Condition to Delphinidin (e.g., Heat, Light) Prep_D->Stress_D Prep_M Prepare Malvidin Solution (Known Concentration & pH) Stress_M Apply Stress Condition to Malvidin (e.g., Heat, Light) Prep_M->Stress_M Sample_D Sample Delphinidin at Time Intervals Stress_D->Sample_D Sample_M Sample Malvidin at Time Intervals Stress_M->Sample_M Analysis_D HPLC / Spectrophotometry (Delphinidin) Sample_D->Analysis_D Analysis_M HPLC / Spectrophotometry (Malvidin) Sample_M->Analysis_M Kinetics_D Determine Degradation Kinetics for Delphinidin (k, t¹/²) Analysis_D->Kinetics_D Kinetics_M Determine Degradation Kinetics for Malvidin (k, t¹/²) Analysis_M->Kinetics_M Comparison Compare Stability Kinetics_D->Comparison Kinetics_M->Comparison

References

Confirming the mechanism of delphinidin-induced apoptosis through caspase assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action for potential therapeutic compounds is paramount. Delphinidin (B77816), a natural anthocyanidin found in pigmented fruits and vegetables, has garnered significant attention for its anti-cancer properties, primarily its ability to induce apoptosis in cancer cells. This guide provides a comparative analysis of experimental data confirming the central role of caspases in delphinidin-induced apoptosis, complete with detailed experimental protocols and visual pathway representations.

Delphinidin has been shown to trigger programmed cell death in various cancer cell lines by activating the caspase cascade, a family of cysteine proteases that execute the apoptotic process.[1][2][3] Studies consistently demonstrate that delphinidin treatment leads to the activation of both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-7.[1][2] This activation culminates in the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]

Comparative Efficacy: The Impact of Caspase Inhibition on Delphinidin-Induced Apoptosis

To definitively establish the necessity of caspase activation in delphinidin's mechanism, researchers employ pan-caspase inhibitors, such as Z-VAD-FMK. These inhibitors block caspase activity, and any subsequent reduction in apoptosis directly implicates the caspase cascade.

Cell LineDelphinidin ConcentrationApoptosis (% of cells)Apoptosis with Z-VAD-FMK (% of cells)Key FindingsReference
PC3 (Prostate Cancer)120 µmol/L17.3%8.25%A general caspase inhibitor significantly reduced delphinidin-induced apoptosis, confirming the involvement of caspases.[1]
LNCaP (Prostate Cancer)100 µMNot specifiedSignificantly reducedThe cytotoxic effect of delphinidin was diminished by caspase inhibitors.[2]
LNCaP (Prostate Cancer)30 µM (with TRAIL)Not specifiedSignificantly reducedCaspase inhibition markedly reduced the apoptosis induced by the combination of delphinidin and TRAIL.[4]

Visualizing the Mechanism: Delphinidin's Apoptotic Signaling Pathway

The induction of apoptosis by delphinidin involves a complex signaling cascade that converges on the activation of caspases. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Delphinidin_ext Delphinidin DR5 Death Receptor 5 (DR5) Delphinidin_ext->DR5 DISC DISC Formation DR5->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Delphinidin_int Delphinidin Bax Bax (pro-apoptotic) Delphinidin_int->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Delphinidin_int->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Active Caspase-9 Caspase9->Procaspase3 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Delphinidin-induced apoptotic signaling pathways.

Experimental Protocols: Caspase Activity Assays

Confirming the role of caspases in delphinidin-induced apoptosis requires robust and reproducible experimental methods. Below are detailed protocols for commonly used caspase assays.

Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., PC3, LNCaP) in appropriate culture dishes at a density that allows for 50-70% confluency at the time of treatment.

  • Treatment Preparation: Prepare a stock solution of delphinidin in a suitable solvent, such as DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 30-180 µmol/L). The final concentration of DMSO should typically be kept below 0.1% (v/v) to avoid solvent-induced toxicity.

  • Incubation: Treat the cells with the delphinidin solutions for a specified period, typically 24 to 48 hours. Include a vehicle control group treated with the same concentration of DMSO.

  • Caspase Inhibition (Optional): For inhibitor studies, pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK (e.g., 10 µmol/L) for 4 hours before adding delphinidin.[1]

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3 by detecting the cleavage of a colorimetric substrate.

  • Cell Lysis:

    • Harvest the treated and control cells and pellet them by centrifugation.

    • Resuspend the cell pellets in a chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge the lysate to pellet the cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

    • Determine the protein concentration of each extract using a standard method (e.g., Bradford or BCA assay).

    • Normalize the protein concentration for all samples.

  • Caspase Assay:

    • To each sample, add a 2x reaction buffer containing DTT.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each sample.

    • Incubate the reactions at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 400-405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity is determined by comparing the absorbance of the delphinidin-treated samples to the uninduced control.[5]

Western Blot Analysis for Cleaved Caspases and PARP

Western blotting provides a semi-quantitative method to visualize the cleavage and activation of specific caspases and their substrates.

  • Protein Extraction: Prepare cell lysates as described in the colorimetric assay protocol.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP. A loading control, such as β-actin, should also be probed.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponding to the cleaved proteins indicates the level of caspase activation.

Experimental Workflow for Caspase Assay

The following diagram outlines the typical workflow for conducting a caspase assay to investigate the effects of delphinidin.

G start Start: Cell Culture treatment Treatment with Delphinidin (and/or Caspase Inhibitor) start->treatment harvest Cell Harvesting treatment->harvest lysis Cell Lysis harvest->lysis protein_quant Protein Quantification lysis->protein_quant assay_setup Assay Setup (e.g., Colorimetric, Western Blot) protein_quant->assay_setup incubation Incubation assay_setup->incubation data_acq Data Acquisition (e.g., Absorbance Reading, Imaging) incubation->data_acq analysis Data Analysis and Interpretation data_acq->analysis end End analysis->end

Caption: General experimental workflow for caspase assays.

References

Delphinidin's In Vivo Efficacy in Gut Microbiota Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of delphinidin's in vivo performance in modulating gut microbiota, benchmarked against other relevant compounds. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative outcomes, detailed methodologies, and the underlying signaling pathways.

Comparative Analysis of Gut Microbiota Modulation

Delphinidin (B77816), a prominent anthocyanin, has demonstrated a significant capacity to beneficially modulate the gut microbiota, particularly in the context of diet-induced dysbiosis. Its effects are comparable, and in some aspects potentially superior, to other well-researched compounds such as resveratrol (B1683913) and the prebiotic inulin.

Compound/ExtractDosageAnimal ModelKey Findings on Gut MicrobiotaReference
Delphinidin (as part of a Cyanidin- and Delphinidin-Rich Extract - CDRE) 20 mg/kg body weight/dayC57BL/6J mice on a high-fat dietRestored the Firmicutes/Bacteroidetes ratio. Increased the relative abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.Cremonini et al., 2022
Resveratrol 100 mg/kg body weight/daydb/db mice (a model of type 2 diabetes)Reversed the increase in the Firmicutes/Bacteroidetes ratio. Increased the abundance of Bacteroides, Alistipes, and Parabacteroides.Sung et al., 2017
Inulin 10% of dietC57BL/6J miceSignificantly increased the abundance of Bifidobacterium and Lactobacillus. Increased the production of short-chain fatty acids (SCFAs).Muthyala et al., 2022

Experimental Protocols

Delphinidin (CDRE) Study Protocol
  • Animal Model: Male C57BL/6J mice.

  • Diet: High-fat diet (HFD) containing 60% kcal from fat.

  • Treatment: A cyanidin- and delphinidin-rich extract (CDRE) was administered orally at a dose of 20 mg/kg body weight per day for 8 weeks.

  • Gut Microbiota Analysis: Fecal samples were collected, and bacterial DNA was extracted. The V3-V4 region of the 16S rRNA gene was amplified by PCR and sequenced using an Illumina MiSeq platform. The resulting sequences were processed and analyzed to determine the microbial composition and relative abundances.

Resveratrol Study Protocol
  • Animal Model: Male db/db mice.

  • Diet: Standard chow diet.

  • Treatment: Resveratrol was administered orally at a dose of 100 mg/kg body weight per day for 8 weeks.

  • Gut Microbiota Analysis: Cecal contents were collected for DNA extraction. The V3-V4 region of the 16S rRNA gene was sequenced, and the data were analyzed to assess changes in the gut microbial community.

Inulin Study Protocol
  • Animal Model: Male C57BL/6J mice.

  • Diet: AIN-93M diet supplemented with 10% inulin.

  • Treatment: Mice were fed the inulin-supplemented diet for 12 weeks.

  • Gut Microbiota Analysis: Fecal DNA was extracted, and the V4 region of the 16S rRNA gene was amplified and sequenced. The analysis focused on changes in microbial diversity and the abundance of specific bacterial taxa.

Visualizing the Mechanisms of Action

To illustrate the experimental process and the signaling pathways influenced by delphinidin, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis Animal Model\n(C57BL/6J mice) Animal Model (C57BL/6J mice) High-Fat Diet (HFD) High-Fat Diet (HFD) Animal Model\n(C57BL/6J mice)->High-Fat Diet (HFD) HFD HFD Delphinidin Treatment\n(CDRE, 20 mg/kg/day) Delphinidin Treatment (CDRE, 20 mg/kg/day) HFD->Delphinidin Treatment\n(CDRE, 20 mg/kg/day) Fecal Sample Collection Fecal Sample Collection Delphinidin Treatment\n(CDRE, 20 mg/kg/day)->Fecal Sample Collection 16S rRNA Sequencing 16S rRNA Sequencing Fecal Sample Collection->16S rRNA Sequencing Microbiota Data Analysis Microbiota Data Analysis 16S rRNA Sequencing->Microbiota Data Analysis

In vivo experimental workflow for delphinidin study.

signaling_pathway cluster_gut Gut Lumen cluster_cell Intestinal Epithelial Cell cluster_brain Brain Delphinidin Delphinidin Gut Microbiota Gut Microbiota Delphinidin->Gut Microbiota modulates TLR4 TLR4 Delphinidin->TLR4 inhibits Inflammation Inflammation Delphinidin->Inflammation reduces LPS Lipopolysaccharide (LPS) Gut Microbiota->LPS decreases LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates NFkB->Inflammation promotes BBB Blood-Brain Barrier Inflammation->BBB compromises Neuroinflammation Neuroinflammation BBB->Neuroinflammation leads to

Delphinidin's modulation of the TLR4 signaling pathway.

Conclusion

The in vivo data strongly support the ability of delphinidin to beneficially modulate the gut microbiota, particularly in counteracting the dysbiosis induced by a high-fat diet. Its efficacy in restoring the Firmicutes/Bacteroidetes ratio and promoting the growth of beneficial bacteria is comparable to that of resveratrol and the well-established prebiotic inulin. The underlying mechanism appears to involve, at least in part, the inhibition of the TLR4 signaling pathway, which subsequently reduces inflammation. These findings highlight delphinidin as a promising candidate for further research and development in the context of metabolic and inflammatory conditions linked to gut dysbiosis. The detailed protocols provided herein offer a foundation for reproducible future studies aimed at further elucidating the therapeutic potential of this natural compound.

Comparative Efficacy of Delphinidin Glycosides in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different delphinidin (B77816) glycosides in various cell-based assays, supported by experimental data from peer-reviewed studies. Delphinidin, an anthocyanidin abundant in pigmented fruits and vegetables, and its glycosidic forms are known for their potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide focuses on the comparative efficacy of three key glycosides: delphinidin-3-glucoside, delphinidin-3-rutinoside, and delphinidin-3-sambubioside.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data on the efficacy of different delphinidin glycosides in antioxidant, anti-inflammatory, and anticancer cell-based assays. It is important to note that the data is compiled from various studies and direct comparison of absolute values should be done with caution due to differing experimental conditions.

Table 1: Antioxidant Activity of Delphinidin and its Glycosides

CompoundAssayIC50 / EC50 ValueSource
DelphinidinDPPH Radical Scavenging80 µM[5]
DelphinidinDPPH Radical Scavenging42 µM[5]
DelphinidinDPPH Radical Scavenging3.74 µM[5]
Delphinidin-3-rutinosideSuperoxide Anion ScavengingEC50: 1.7–73.6 nmol/mL[6]
Delphinidin-3-rutinosideHydroxyl Radical ScavengingNo detectable activity[6]

Table 2: Anti-inflammatory Activity of Delphinidin and its Glycosides

CompoundCell LineAssayEffectSource
Delphinidin-3-glucosideMesenchymal Stem CellsCytokine ProductionIncreased IL-10 and TGF-β, Decreased NF-κB[7]
Delphinidin-3-sambubiosideRAW 264.7NO, IL-6, MCP-1, TNF-α Production (LPS-induced)Reduced levels of inflammatory mediators[8]
DelphinidinRAW 264.7RANKL ExpressionSignificant decrease[4]

Table 3: Anticancer Activity of Delphinidin and its Glycosides

CompoundCell LineAssayIC50 ValueSource
DelphinidinMDA-MB-453 (Breast Cancer)Cell Viability (CCK-8)41.42 µM[9][10]
DelphinidinBT-474 (Breast Cancer)Cell Viability (CCK-8)60.92 µM[9][10]
DelphinidinLNCaP (Prostate Cancer)Cell Viability (MTT)50 µM[6]
DelphinidinC4-2 (Prostate Cancer)Cell Viability (MTT)70 µM[6]
Delphinidin22Rν1 (Prostate Cancer)Cell Viability (MTT)65 µM[6]
DelphinidinPC3 (Prostate Cancer)Cell Viability (MTT)90 µM[6]
DelphinidinHCT116 (Colon Cancer)Cell Viability (MTT)110 µM[11]
DelphinidinA549 (Lung Cancer)Cell Viability (MTT)55 µM[4][12]
DelphinidinSK-MES-1 (Lung Cancer)Cell Viability (MTT)58 µM[4][12]
DelphinidinNCI-H441 (Lung Cancer)Cell Viability (MTT)44 µM[4][12]
Delphinidin-3-sambubiosideHL-60 (Leukemia)Apoptosis InductionDose-dependent[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compounds (Delphinidin glycosides)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Prepare various concentrations of the test compounds and the positive control in methanol.

  • Reaction: In a 96-well microplate, add a specific volume of the sample or standard to each well (e.g., 20 µL). Then, add the DPPH working solution to each well (e.g., 180 µL) and mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Delphinidin glycosides)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 24-well or 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.[9]

  • Treatment: The following day, replace the medium with fresh DMEM. Treat the cells with different concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9] Include a vehicle control (cells treated with LPS and the solvent used for the test compounds) and a negative control (cells without LPS or test compound).

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (equal volumes of Part A and Part B mixed immediately before use).[9]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 550 nm using a microplate reader.[9]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Calculation: Determine the concentration of nitrite in each sample from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Anticancer Assay: Apoptosis Detection in Jurkat Cells using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis (programmed cell death) induced by a test compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Jurkat cells (human T-cell leukemia)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Test compounds (Delphinidin glycosides)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Jurkat cells and treat with various concentrations of the test compounds for a specified period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting and Washing: After treatment, harvest the cells by centrifugation. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Signaling Pathways

Delphinidin and its glycosides exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the key pathways involved in their anti-inflammatory and anticancer activities.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MEK1_2 MEK1/2 TLR4->MEK1_2 Activates Delphinidin Delphinidin Glycosides Delphinidin->IKK Inhibits Delphinidin->MEK1_2 Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->Nucleus Activates Transcription Factors Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Upregulates Transcription

Caption: Anti-inflammatory signaling pathway modulated by delphinidin glycosides.

Anticancer_Signaling_Pathway Delphinidin Delphinidin Glycosides PI3K PI3K Delphinidin->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Delphinidin->MAPK Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Regulation Apoptosis Regulation MAPK->Apoptosis_Regulation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Regulation->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Apoptosis_Regulation->Bax Upregulates Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathways influenced by delphinidin glycosides.

Experimental Workflow

The following diagram illustrates a general experimental workflow for assessing the bioactivity of delphinidin glycosides in cell-based assays.

Experimental_Workflow Start Start: Prepare Delphinidin Glycoside Solutions Cell_Culture Cell Culture (e.g., RAW 264.7, Jurkat) Start->Cell_Culture Treatment Treatment of Cells with Delphinidin Glycosides Cell_Culture->Treatment Assay Perform Cell-Based Assay (Antioxidant, Anti-inflammatory, Anticancer) Treatment->Assay Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Assay->Data_Collection Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Data_Collection->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

References

Delphinidin Bioavailability: A Comparative Analysis Across Food Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Delphinidin (B77816) Bioavailability from Blackcurrant, Maqui Berry, Bilberry, and Eggplant

Delphinidin, a potent anthocyanidin antioxidant, has garnered significant interest for its potential therapeutic applications. However, its efficacy is intrinsically linked to its bioavailability, which varies considerably depending on the food source and the specific glycosidic form in which it is present. This guide provides a comprehensive comparison of delphinidin bioavailability from four rich dietary sources: blackcurrant, maqui berry, bilberry, and eggplant. The data presented is compiled from human clinical trials where available, supplemented with animal and in vitro studies to provide a broader perspective.

Quantitative Bioavailability Data

The bioavailability of delphinidin is most accurately assessed through pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize the available quantitative data for delphinidin glycosides from different food sources.

Table 1: Human Pharmacokinetic Parameters of Delphinidin Glycosides from Blackcurrant

Delphinidin GlycosideFood SourceDoseCmax (nmol/L)Tmax (h)Study Population
Delphinidin-3-O-rutinosideBlackcurrant Anthocyanin Mixture1.68 mg73.4 ± 35.01.25 - 1.758 healthy volunteers[1][2]
Delphinidin-3-O-glucosideBlackcurrant Anthocyanin Mixture0.488 mg22.7 ± 12.41.25 - 1.758 healthy volunteers[1][2]

Table 2: Human Pharmacokinetic Parameters of Delphinidin Glycosides from Maqui Berry Extract

Delphinidin GlycosideFood SourceDoseCmax (nmol/L)Tmax (h)Study Population
Delphinidin-3-O-glucosideStandardized Maqui Berry Extract (Delphinol®)78 mg34.7 (mean, range: 21.39 - 63.55)1.0 ± 0.312 healthy subjects[3][4]
Delphinidin-3-O-sambubiosideStandardized Maqui Berry Extract (Delphinol®)Not specifiedNot reported for this specific glycosideNot reported for this specific glycoside12 healthy subjects[3][4]

Table 3: Delphinidin Glycoside Content in Bilberry and Eggplant (Human Bioavailability Data Not Available)

Food SourceMajor Delphinidin Glycosides Present
BilberryDelphinidin-3-O-glucoside, Delphinidin-3-O-galactoside, Delphinidin-3-O-arabinoside
Eggplant (peel)Delphinidin-3-O-rutinoside, Delphinidin-3-O-(p-coumaroyl-rutinoside)-5-O-glucoside (Nasunin), Delphinidin-3-O-glucoside

Note: While human pharmacokinetic data for delphinidin from bilberry and eggplant is currently unavailable in the reviewed literature, studies on the composition of these sources confirm the presence of various delphinidin glycosides.

Experimental Protocols

A critical evaluation of bioavailability requires a thorough understanding of the methodologies employed in the cited studies.

Human Bioavailability Study of Delphinidin from Blackcurrant
  • Study Design: A study was conducted on eight healthy male volunteers.

  • Intervention: Participants orally ingested a mixture of blackcurrant anthocyanins containing 1.68 mg of delphinidin-3-O-rutinoside and 0.488 mg of delphinidin-3-O-glucoside.[1][2]

  • Sample Collection: Blood samples were collected at various time points after ingestion.

  • Analytical Method: Plasma concentrations of delphinidin glycosides were quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Human Bioavailability Study of Delphinidin from Maqui Berry
  • Study Design: A study was conducted on twelve healthy subjects.

  • Intervention: Participants consumed a single dose of a proprietary standardized maqui berry extract (Delphinol®) containing 78 mg of delphinidin-3-O-glucoside.[3][4]

  • Sample Collection: Blood samples were collected at 0, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-ingestion.

  • Analytical Method: Plasma concentrations of delphinidin-3-O-glucoside were determined using a validated HPLC-MS/MS method.

Visualization of Delphinidin Absorption and Metabolism

The following diagrams illustrate the key processes involved in the absorption and metabolism of delphinidin and the experimental workflow for a typical bioavailability study.

cluster_ingestion Ingestion cluster_absorption Absorption (Small Intestine) cluster_circulation Systemic Circulation Food_Source Delphinidin Glycosides in Food Matrix (e.g., Berries, Eggplant) Intact_Glycosides Intact Glycosides (e.g., D-3-G, D-3-R) Food_Source->Intact_Glycosides Digestion Gut_Microbiota Gut Microbiota Metabolism Food_Source->Gut_Microbiota Undigested portion Aglycone Delphinidin (Aglycone) Intact_Glycosides->Aglycone Hydrolysis by lactase phlorizin hydrolase Intact_Glycosides_Circ Intact Glycosides Intact_Glycosides->Intact_Glycosides_Circ Direct Absorption Plasma_Metabolites Phase II Metabolites (Glucuronidated, Sulfated, Methylated Forms) Aglycone->Plasma_Metabolites Absorption & Phase II Metabolism Gut_Microbiota->Aglycone Deglycosylation Intact_Glycosides_Circ->Plasma_Metabolites Metabolism

Figure 1: Generalized signaling pathway of delphinidin glycoside absorption and metabolism.

Start Study Start: Subject Recruitment & Screening Diet Low-Flavonoid Diet (Washout Period) Start->Diet Dosing Oral Administration of Delphinidin Source (e.g., Berry Extract) Diet->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 8 hours) Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Analysis Quantification of Delphinidin & Metabolites (HPLC-MS/MS) Plasma_Processing->Analysis Pharmacokinetics Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->Pharmacokinetics End Study Conclusion Pharmacokinetics->End

Figure 2: Typical experimental workflow for a human delphinidin bioavailability study.

Discussion and Conclusion

The available data indicate that delphinidin glycosides are absorbed in humans, reaching peak plasma concentrations within 1 to 2 hours post-consumption. A direct comparison between blackcurrant and maqui berry is challenging due to differences in the administered doses and the specific delphinidin glycosides present. However, the study on maqui berry extract, which involved a significantly higher dose of delphinidin-3-O-glucoside, resulted in a correspondingly higher mean Cmax compared to the levels observed for the same glycoside from the blackcurrant mixture.

For bilberry and eggplant, the absence of human pharmacokinetic data is a significant knowledge gap. While both are known to be rich sources of delphinidin, the extent of their contribution to systemic delphinidin levels in humans remains to be elucidated. The delphinidin in eggplant is primarily found in the peel, and its bioavailability may be influenced by cooking and processing methods.

References

Delphinidin: Bridging the Gap Between Benchtop and Animal Models in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Delphinidin (B77816), a naturally occurring anthocyanidin found in pigmented fruits and vegetables, has garnered significant attention in preclinical research for its potent antioxidant, anti-inflammatory, and anti-cancer properties demonstrated in laboratory settings. However, the successful translation of these promising in vitro findings to tangible therapeutic outcomes in living organisms remains a critical area of investigation. This guide provides a comprehensive comparison of the effects of delphinidin observed in cell-based assays and their replication in animal models, offering valuable insights for researchers navigating the complexities of drug development.

Unveiling the Molecular Mechanisms: Delphinidin's Impact on Cellular Signaling

In vitro studies have elucidated several key signaling pathways through which delphinidin exerts its biological effects. These pathways, often dysregulated in chronic diseases like cancer and inflammatory disorders, represent primary targets for therapeutic intervention.

One of the most consistently reported mechanisms is the inhibition of the PI3K/Akt/mTOR pathway , a critical regulator of cell growth, proliferation, and survival. Delphinidin has been shown to suppress the phosphorylation of key components of this pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4][5][6][7]

Another crucial target is the Mitogen-Activated Protein Kinase (MAPK) pathway , which encompasses the ERK, JNK, and p38 signaling cascades involved in cellular stress responses, inflammation, and apoptosis. Delphinidin has been demonstrated to modulate MAPK signaling, often leading to the induction of programmed cell death in cancer cells and the attenuation of inflammatory responses.[1][2][8][9]

Furthermore, delphinidin has been shown to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway , a pivotal mediator of inflammation and cell survival. By inhibiting NF-κB activation, delphinidin can reduce the expression of pro-inflammatory cytokines and promote apoptosis in pathological conditions.[10][11][12]

Delphinidin_In_Vitro_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation ERK ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation JNK JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 Inflammation Inflammation p38->Inflammation IKK IKK IkB IkB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation & Survival Inflammation & Survival NFkB->Inflammation & Survival Delphinidin Delphinidin Delphinidin->PI3K Inhibition Delphinidin->ERK Modulation Delphinidin->JNK Modulation Delphinidin->p38 Modulation Delphinidin->IKK Inhibition

Figure 1. In vitro signaling pathways modulated by delphinidin.

From Petri Dish to Preclinical Models: A Comparative Analysis

The transition from in vitro to in vivo research is a pivotal step in drug development. The following tables summarize the quantitative data from both settings, highlighting the concentrations and dosages required to elicit a biological response.

Table 1: In Vitro Efficacy of Delphinidin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Key OutcomesReference
PC3Prostate Cancer90Inhibition of cell growth, induction of apoptosis[10]
HCT116Colon Cancer110Decreased cell viability, apoptosis induction[2]
SKOV3Ovarian CancerNot specifiedInhibition of proliferation[2]
MDA-MB-231Breast CancerNot specifiedDecreased cell proliferation[2]
NCI-H441Lung Cancer44Reduced cell viability[2]
SK-MES-1Lung Cancer58Reduced cell viability[2]
A549Lung Cancer55Reduced cell viability[2]
MDA-MB-453Breast Cancer40Inhibition of cell proliferation[6]
BT474Breast Cancer100Inhibition of cell proliferation[6]

Table 2: In Vivo Efficacy of Delphinidin in Animal Models

Animal ModelDisease ModelDosageAdministration RouteKey OutcomesReference
Athymic Nude MiceProstate Cancer (PC3)2 mg/animal (thrice weekly)Intraperitoneal (i.p.)Significant inhibition of tumor growth, decreased NF-κB/p65, Bcl2, Ki67, and PCNA[10]
Male Athymic Nude MiceLung Cancer1-2 mgNot specifiedSignificant decline in tumor cell growth[2]
Balb/c Nude MiceColon Cancer100 µM (prevented metastasis)Not specifiedPrevention of metastasis[2]
C57BL/6 MiceCardiac Hypertrophy5 mg/kg/day (low), 15 mg/kg/day (high)PeritonealHigh dose attenuated cardiac hypertrophy, oxidative stress, and cardiac dysfunction[8][9]
Balb/c MicePsoriasis-like DiseaseNot specified (topical)TopicalDecreased hyperproliferation, epidermal thickness, and inflammation[3][4]

It is important to note that the bioavailability of delphinidin is generally low, and it is often rapidly metabolized into smaller phenolic compounds.[13][14][15] This pharmacokinetic profile necessitates careful consideration when comparing in vitro concentrations with in vivo dosages. The route of administration also significantly impacts bioavailability, with intraperitoneal injections generally leading to higher systemic concentrations than oral administration.[13][16]

Experimental Protocols: A Guide for Replication

To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of delphinidin (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (vehicle-treated) cells.

In Vivo Tumor Xenograft Model
  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ PC3 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Delphinidin Administration: Prepare delphinidin for injection by dissolving it in a vehicle such as a 1:10 ratio of DMSO to saline.[10] Administer delphinidin via the desired route (e.g., intraperitoneal injection) at the specified dosage and frequency.

  • Outcome Assessment: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume. Perform further analysis on the tumor tissue, such as immunohistochemistry for proliferation and apoptosis markers.

In_Vivo_Xenograft_Workflow start Start: Immunocompromised Mice cell_injection Subcutaneous Injection of Cancer Cells start->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize into Groups (Control & Treatment) tumor_growth->randomization treatment Administer Delphinidin or Vehicle randomization->treatment outcome Endpoint: Measure Tumor Size & Weight, Analyze Tissue treatment->outcome end End outcome->end

Figure 2. Experimental workflow for an in vivo tumor xenograft study.

The Path Forward: Translating In Vitro Promise to In Vivo Efficacy

The successful replication of in vitro findings in in vivo models is a critical milestone in the journey of a potential therapeutic agent. The data presented in this guide demonstrates that delphinidin's effects on key cellular signaling pathways observed in cell culture translate to tangible anti-cancer and anti-inflammatory outcomes in animal models.

However, the disparity between effective in vitro concentrations and the required in vivo dosages underscores the importance of understanding the pharmacokinetic and pharmacodynamic properties of delphinidin. Future research should focus on optimizing delivery methods to enhance bioavailability and targeted tissue distribution. Furthermore, more in-depth in vivo studies are needed to confirm the modulation of the specific signaling pathways identified in vitro and to establish a clearer dose-response relationship.

By bridging the gap between benchtop discoveries and preclinical validation, researchers can unlock the full therapeutic potential of delphinidin and pave the way for its development as a novel agent for the prevention and treatment of a range of human diseases.

Logical_Relationship invitro In Vitro Findings (Cell-based assays) pathways Identified Signaling Pathways (PI3K/Akt, MAPK, NF-κB) invitro->pathways translation Translation & Replication pathways->translation invivo In Vivo Studies (Animal Models) outcomes Observed Therapeutic Outcomes (Anti-cancer, Anti-inflammatory) invivo->outcomes outcomes->translation Therapeutic Potential Therapeutic Potential translation->Therapeutic Potential

Figure 3. The logical relationship between in vitro and in vivo findings.

References

Delphinidin's Distinctive Impact on Cellular Gene Expression: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of flavonoids on cellular pathways is paramount. This guide offers a comparative transcriptomic analysis of cells treated with delphinidin (B77816) versus other common flavonoids, providing insights supported by experimental data to delineate their unique and overlapping molecular mechanisms.

Delphinidin, a prominent member of the anthocyanidin subclass of flavonoids, is responsible for the rich blue and purple pigmentation in many fruits and vegetables. Beyond its vibrant color, delphinidin has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. Its potential as a therapeutic agent is being explored in various disease contexts, including cancer. This guide synthesizes available transcriptomic data to compare the cellular response to delphinidin with that of other well-researched flavonoids, namely quercetin, cyanidin, and myricetin (B1677590).

Comparative Analysis of Gene Expression Modulation

While direct, head-to-head transcriptomic studies comparing delphinidin with other flavonoids in the same experimental setup are limited, a comparative analysis can be constructed from existing high-throughput screening data. By examining RNA sequencing (RNA-seq) and microarray analyses from studies on human cell lines treated with these individual compounds, we can identify distinct and shared patterns of gene expression.

A key study involving RNA-seq analysis of HT29 human colorectal cancer cells treated with different anthocyanins revealed that structural differences between these compounds lead to distinct regulatory pathways being activated. This underscores the importance of specific comparative analyses.

Below is a summary of differentially expressed genes and modulated pathways upon treatment with delphinidin and other flavonoids, compiled from various studies.

Table 1: Comparative Quantitative Gene Expression Data
Gene/PathwayDelphinidinQuercetinCyanidinMyricetinCell Line(s)Analysis Type
Apoptosis
Bax-Breast Cancer, HepatocytesWestern Blot, qPCR
Bcl-2-Breast Cancer, HepatocytesWestern Blot, qPCR
Caspase-3↑ (cleaved)↑ (cleaved)-↑ (activated)Breast Cancer, Colon CancerWestern Blot, Activity Assay
Cell Cycle
Cyclin B1-Breast Cancer, Colon CancerWestern Blot, qPCR
CDK1 (cdc2)--Breast Cancer, Colon CancerWestern Blot, qPCR
p21WAF1/Cip1--Breast Cancer, Colon CancerWestern Blot, qPCR
NF-κB Signaling
NF-κB/p65↓ (nuclear)Colon Cancer, MacrophagesWestern Blot, EMSA
IκBα-Colon Cancer, MacrophagesWestern Blot
MAPK Signaling
p-ERK1/2--Breast CancerWestern Blot
p-JNK---Breast CancerWestern Blot
PI3K/Akt Signaling
p-Akt--Breast CancerWestern Blot
Nrf2/ARE Pathway
Nrf2---↑ (nuclear)HepatocytesWestern Blot
HO-1---HepatocytesqPCR

Key Signaling Pathways: A Visual Comparison

The differential effects of delphinidin and other flavonoids can be visualized through their impact on key cellular signaling pathways. Below are Graphviz diagrams illustrating these interactions.

Delphinidin's Impact on Cancer Cell Signaling

Delphinidin has been shown to exert its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

G Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K inhibits NFkB NF-κB Delphinidin->NFkB inhibits MAPK MAPK (ERK, JNK) Delphinidin->MAPK modulates Apoptosis Apoptosis Delphinidin->Apoptosis CellCycleArrest Cell Cycle Arrest Delphinidin->CellCycleArrest Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation NFkB->Proliferation MAPK->Apoptosis MAPK->Proliferation

Caption: Signaling pathways modulated by Delphinidin in cancer cells.

Comparative Flavonoid Experimental Workflow

The generation of comparative transcriptomic data follows a standardized workflow, from cell culture to bioinformatic analysis.

G CellCulture Cell Culture (e.g., HT29, MCF-7) Treatment Flavonoid Treatment (Delphinidin, Quercetin, etc.) CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Sequencing RNA Sequencing (or Microarray) RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway Enrichment) Sequencing->Data_Analysis Comparison Comparative Transcriptomics Data_Analysis->Comparison

Caption: Experimental workflow for comparative transcriptomic analysis.

Detailed Experimental Protocols

To ensure reproducibility and accurate interpretation of transcriptomic data, detailed methodologies are crucial. Below are representative protocols based on published studies.

Cell Culture and Flavonoid Treatment
  • Cell Lines: Human colorectal adenocarcinoma cells (HT29), human breast adenocarcinoma cells (MCF-7), or human hepatocellular carcinoma cells (HepG2) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing the desired concentration of delphinidin or other flavonoids (e.g., 20-100 µM). A vehicle control (e.g., DMSO) is run in parallel. Treatment duration typically ranges from 24 to 48 hours.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: For RNA-seq, ribosomal RNA (rRNA) is depleted from the total RNA. Sequencing libraries are then prepared using a directional library prep kit. The libraries are sequenced on a high-throughput platform such as the Illumina NovaSeq. For microarray analysis, total RNA is converted to biotin-labeled cRNA and hybridized to an appropriate microarray chip (e.g., Affymetrix GeneChip).

Bioinformatic Analysis
  • Data Processing: Raw sequencing reads are trimmed for quality and aligned to the human reference genome. Gene expression is quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). For microarray data, raw intensity values are normalized.

  • Differential Gene Expression Analysis: Differentially expressed genes (DEGs) between flavonoid-treated and control groups are identified using statistical packages like DESeq2 or edgeR. A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 are common thresholds.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs to identify significantly modulated biological processes and signaling pathways.

Conclusion

The available transcriptomic data, while not always from direct comparative studies, strongly suggests that delphinidin exerts a distinct profile of gene expression changes compared to other flavonoids like quercetin, cyanidin, and myricetin. Delphinidin's notable effects on the NF-κB, MAPK, and PI3K/Akt signaling pathways in cancer cell lines highlight its potential as a modulator of key cellular processes involved in tumorigenesis.[1] In contrast, myricetin shows a pronounced effect on the Nrf2/ARE antioxidant response pathway.

This comparative guide provides a foundational understanding of the differential transcriptomic effects of delphinidin. Further research employing standardized cell models and direct comparative RNA-seq analysis is necessary to fully elucidate the unique therapeutic potential of delphinidin and to identify specific biomarkers for its activity.

References

Validation of delphinidin's therapeutic potential using preclinical disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin (B77816), a naturally occurring anthocyanidin found in pigmented fruits and vegetables, is emerging as a potent therapeutic candidate across a spectrum of diseases. Preclinical studies have demonstrated its efficacy in cancer, neurodegenerative disorders, inflammation, and metabolic diseases. This guide provides a comprehensive comparison of delphinidin's performance against alternative agents in relevant preclinical models, supported by experimental data and detailed methodologies, to validate its therapeutic potential.

I. Anticancer Activity

Delphinidin exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its efficacy is often attributed to the modulation of key signaling pathways involved in cell growth and survival.

Comparative Efficacy in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of delphinidin in comparison to other agents in various cancer cell lines.

Cell LineCancer TypeDelphinidin IC50 (µM)Alternative AgentAlternative Agent IC50 (µM)Reference(s)
MDA-MB-453Breast Cancer (HER2+)41.42--[1]
BT-474Breast Cancer (HER2+)60.92--[1]
MCF7Breast Cancer120Cyanidin47.18[2]
MCF7Breast Cancer120Trolox (Antioxidant)11.25[2]
PEO1Ovarian Cancer< 1003-Bromopyruvate (B3434600)18.7[3]
SKOV3Ovarian Cancer< 1003-Bromopyruvate40.5[3]
LoVo (Adriamycin-resistant)Colon Cancer16 ± 2--[3]
LoVo (Parental)Colon Cancer38 ± 3--[3]
Key Signaling Pathways in Cancer

Delphinidin's anticancer effects are mediated through the modulation of several critical signaling pathways.

Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K inhibits ERK ERK1/2 Delphinidin->ERK inhibits IKK IKKα/β Delphinidin->IKK inhibits Apoptosis Apoptosis Delphinidin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation MAPK MAPK MAPK->ERK NFkB NF-κB NFkB->Proliferation IkBa IκBα IKK->IkBa IkBa->NFkB

Delphinidin's modulation of key cancer signaling pathways.
Experimental Protocol: In Vivo Xenograft Mouse Model of Prostate Cancer

This protocol outlines a general procedure for evaluating the in vivo efficacy of delphinidin against prostate cancer.

1. Cell Culture and Animal Model:

  • Human prostate cancer cells (e.g., PC-3) are cultured in appropriate media.

  • Male athymic nude mice (6-8 weeks old) are used as the host for xenografts.

2. Tumor Implantation:

  • A suspension of PC-3 cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

3. Treatment Regimen:

  • Mice are randomized into control and treatment groups.

  • The treatment group receives intraperitoneal (i.p.) injections of delphinidin (e.g., 2 mg, three times weekly).

  • The control group receives vehicle injections following the same schedule.

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is used to calculate tumor volume.

  • At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., expression of NF-κB, Bcl-2, Ki67, and PCNA).

II. Neuroprotective Effects

Delphinidin has shown promise in preclinical models of neurodegenerative diseases, primarily through its anti-inflammatory and antioxidant properties.

Comparative Efficacy in Neuroinflammation and Alzheimer's Disease Models
Disease ModelKey ParameterDelphinidin EffectAlternative AgentAlternative Agent EffectReference(s)
LPS-induced Neuroinflammation (mice)Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Significant reduction in the brain--[4]
Alzheimer's Disease (APP/PS1 mice)Aβ Plaque BurdenSignificant decrease in both area and number of plaques in the cortex and hippocampus.--[5]
Alzheimer's Disease (NBM lesioned rats)Amyloid Plaque FormationDecreased amyloid plaque formation in the hippocampus.--
Key Signaling Pathways in Neuroprotection

Delphinidin's neuroprotective effects are linked to the activation of antioxidant pathways and the suppression of inflammatory signaling.

Delphinidin Delphinidin Nrf2 Nrf2 Delphinidin->Nrf2 activates NFkB_Neuro NF-κB Delphinidin->NFkB_Neuro inhibits ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection ProInflammatoryCytokines Pro-inflammatory Cytokines NFkB_Neuro->ProInflammatoryCytokines ProInflammatoryCytokines->Neuroprotection

Delphinidin's impact on neuroprotective signaling pathways.
Experimental Protocol: LPS-Induced Neuroinflammation in Mice

This protocol details a common method for inducing and evaluating neuroinflammation.

1. Animal Model and Treatment:

  • C57BL/6 mice are often used.

  • Mice receive daily intraperitoneal (i.p.) injections of delphinidin or vehicle for a predefined period (e.g., 7 days).

2. Induction of Neuroinflammation:

  • On the final day of treatment, a single i.p. injection of lipopolysaccharide (LPS) (e.g., 0.25 mg/kg) is administered to induce systemic inflammation and subsequent neuroinflammation.

3. Behavioral and Molecular Analysis:

  • Behavioral tests (e.g., open field test) can be performed to assess sickness behavior.

  • At a specific time point post-LPS injection (e.g., 24 hours), mice are euthanized, and brain tissue (e.g., hippocampus and cortex) is collected.

  • Tissues are analyzed for the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or qPCR.

  • Microglial activation can be assessed by immunohistochemistry for markers like Iba1.

III. Anti-Inflammatory Effects

Delphinidin demonstrates potent anti-inflammatory properties by inhibiting key mediators of the inflammatory response.

Comparative Efficacy in Inflammation Models
ModelKey ParameterDelphinidin EffectAlternative AgentAlternative Agent EffectReference(s)
IL-1β-stimulated Human Articular ChondrocytesPGE2 ProductionInhibition of IL-1β-induced PGE2 production.--[6]
IL-1β-stimulated Human Articular ChondrocytesCOX-2 ExpressionInhibition of IL-1β-induced COX-2 expression.--[6]
Spinal Cord Injury (rat model)TNF-α and IL-6 activitiesSignificant suppression of increased TNF-α and IL-6 activities at doses of 40 and 200 mg/kg.--[7]
Key Signaling Pathway in Inflammation

The inhibition of the NF-κB pathway is central to delphinidin's anti-inflammatory action.

InflammatoryStimuli Inflammatory Stimuli (e.g., IL-1β, LPS) IKK_Inflam IKK Phosphorylation InflammatoryStimuli->IKK_Inflam Delphinidin_Inflam Delphinidin Delphinidin_Inflam->IKK_Inflam inhibits IkBa_Degradation IκBα Degradation IKK_Inflam->IkBa_Degradation NFkB_Activation NF-κB Activation & Nuclear Translocation IkBa_Degradation->NFkB_Activation GeneExpression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_Activation->GeneExpression

Inhibition of the NF-κB inflammatory pathway by delphinidin.
Experimental Protocol: IL-1β-Induced Inflammation in Human Chondrocytes

This protocol describes an in vitro model for studying the anti-inflammatory effects of delphinidin on cartilage cells.

1. Cell Culture:

  • Human articular chondrocytes are isolated from cartilage and cultured in appropriate media.

2. Treatment:

  • Chondrocytes are pre-treated with various concentrations of delphinidin for a specified time (e.g., 2 hours).

  • Inflammation is induced by adding IL-1β (e.g., 10 ng/mL) to the culture medium.

3. Analysis:

  • The concentration of PGE2 in the culture supernatant is measured by ELISA.

  • The expression of COX-2 protein is determined by Western blotting of cell lysates.

  • The activation of the NF-κB pathway is assessed by measuring the phosphorylation of IKK, degradation of IκBα, and the nuclear translocation of p65 using Western blotting and ELISA-based DNA binding assays.

IV. Metabolic Regulation

Preclinical evidence suggests that delphinidin may play a beneficial role in managing metabolic syndrome, although this is an area of ongoing research.

Efficacy in Metabolic Disease Models
ModelKey ParameterDelphinidin EffectAlternative AgentAlternative Agent EffectReference(s)
High-Fat Diet-fed MiceLiver Lipid DepositionAttenuatedCyanidinAttenuated
High-Fat Diet-fed MiceInsulin (B600854) ResistanceMitigatedCyanidinMitigated
Experimental Protocol: High-Fat Diet-Induced Metabolic Syndrome in Mice

This protocol outlines a common approach to induce and study metabolic syndrome in a preclinical model.

1. Animal Model and Diet:

  • Male C57BL/6 or ICR mice are often used.

  • Mice are fed a high-fat diet (HFD), often with high fructose (B13574) or glucose, for an extended period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and dyslipidemia.

  • A control group is fed a standard chow diet.

2. Treatment:

  • During the HFD feeding period, a treatment group receives delphinidin, often mixed into the diet or administered by oral gavage.

3. Metabolic Phenotyping:

  • Body weight and food intake are monitored regularly.

  • Glucose and insulin tolerance tests (GTT and ITT) are performed to assess glucose homeostasis and insulin sensitivity.

  • At the end of the study, blood is collected to measure serum levels of glucose, insulin, triglycerides, and cholesterol.

  • Tissues such as the liver and adipose tissue are collected for histological analysis (e.g., lipid accumulation) and molecular studies.

Conclusion

The preclinical data presented in this guide strongly support the therapeutic potential of delphinidin across a range of diseases. Its ability to modulate key signaling pathways involved in cancer, neuroinflammation, and inflammation underscores its pleiotropic effects. While direct comparative data with standard-of-care agents are still emerging, the existing evidence warrants further investigation of delphinidin as a novel therapeutic agent. The detailed experimental protocols provided herein offer a framework for future preclinical studies aimed at further validating and optimizing the therapeutic application of delphinidin.

References

Safety Operating Guide

Proper Disposal of Delphinidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of all laboratory chemicals is a critical component of research and development operations. This guide provides essential procedural steps for the proper disposal of delphinidin (B77816), tailored for researchers, scientists, and drug development professionals. While delphinidin is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to adhere to established laboratory waste management protocols to ensure safety and environmental responsibility.[1][2]

Step 1: Initial Assessment and Waste Characterization

Before disposal, it is crucial to characterize the waste stream. Determine if the delphinidin waste is in a pure, solid form, dissolved in a solvent, or mixed with other reagents.

  • Pure Delphinidin: Solid delphinidin (e.g., expired or unused powder) should be treated as chemical waste.

  • Delphinidin Solutions: If delphinidin is in a solution, the solvent is the primary determinant of the disposal route. The entire solution must be handled as hazardous waste if the solvent is hazardous (e.g., flammable, corrosive, or toxic).

  • Contaminated Materials: Any items contaminated with delphinidin, such as gloves, weigh boats, or pipette tips, should be assessed. For non-hazardous contaminants, these items may often be disposed of as regular trash, but institutional policies should always be consulted.[3] If contaminated with other hazardous materials, they must be disposed of as hazardous waste.[4]

Step 2: Waste Collection and Containerization

Proper containment is fundamental to safe waste management.

  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. For delphinidin solutions, the original container of the primary solvent is often a suitable choice.[5] Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.[6][7]

  • Label the Container: Clearly label the waste container with the words "HAZARDOUS WASTE," even if the components are not officially classified as hazardous, as this is a common best practice in laboratory settings.[5] The label must include:

    • The full chemical name of all constituents (e.g., "Delphinidin," "Methanol," "Water").

    • The approximate percentage or concentration of each component.[5]

    • The date when waste was first added to the container.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[4][5][8] This prevents spills and the release of vapors.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][8]

  • Segregation: Store the delphinidin waste container segregated from incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents kept away from reducing agents and organic compounds.[6][7]

  • Secondary Containment: It is best practice to place all liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7][9]

Step 4: Arranging for Final Disposal

Laboratory personnel are prohibited from disposing of chemical waste via standard trash or sewer systems unless explicitly authorized by institutional policy for specific, non-hazardous materials.[4][10]

  • Consult Local Experts: Always consult with your institution's Environmental Health and Safety (EHS) department or the appropriate local waste disposal expert regarding disposal procedures.[11]

  • Request Pickup: When the waste container is full or has been in storage for a period approaching your institution's limit (often up to 12 months for non-acute waste), submit a hazardous material pickup request to your EHS department.[5][8]

Quantitative Guidelines for Laboratory Waste Accumulation

While delphinidin itself is not classified as acutely toxic, laboratories must adhere to strict accumulation limits for waste stored in Satellite Accumulation Areas. These general guidelines are critical for maintaining a safe and compliant workspace.

Waste CategoryMaximum Volume LimitMaximum Solid Weight LimitTime Limit After Reaching Limit
General Hazardous Waste 55 GallonsNot Applicable3 Calendar Days for Removal
Acutely Toxic Waste (P-List) 1 Quart1 Kilogram3 Calendar Days for Removal

Data sourced from general university laboratory safety guidelines.[4][8]

Experimental Protocols and Methodologies

This document provides procedural guidance for disposal and does not cite experimental results. Therefore, detailed methodologies for experiments are not applicable.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of delphinidin waste in a laboratory setting.

cluster_0 Waste Generation & Assessment cluster_1 Containerization & Labeling cluster_2 Storage & Segregation cluster_3 Final Disposal start Delphinidin Waste Generated assess_mixture Is waste pure or mixed with hazardous solvent? start->assess_mixture container Select Compatible Container assess_mixture->container Proceed with Chemical Waste Protocol pure_node Pure Delphinidin or Non-Hazardous Solution assess_mixture->pure_node Pure / Non-Haz solvent_node Hazardous Solvent Mixture assess_mixture->solvent_node Hazardous Mix label_waste Label with 'HAZARDOUS WASTE', all constituents, and date container->label_waste saa Store in designated Satellite Accumulation Area (SAA) label_waste->saa segregate Segregate from incompatible materials saa->segregate containment Use Secondary Containment for Liquids segregate->containment pickup Request Waste Pickup from EHS containment->pickup end_point Proper Disposal by Certified Vendor pickup->end_point pure_node->container solvent_node->container

Caption: Workflow for the proper disposal of delphinidin waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Delphinidin. Our goal is to be your preferred source for laboratory safety and chemical handling information, offering procedural guidance that ensures the safe and effective use of this compound.

Immediate Safety and Handling Protocols

While Delphinidin is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is crucial.[1] All chemicals should be handled with caution, as they may pose unknown hazards.[1]

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended when handling Delphinidin powder and solutions.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesWith side protectionProtects eyes from dust particles and splashes.[2][3]
Hand Protection GlovesChemical-resistant, Nitrile rubber (NBR)Prevents skin contact with the substance.[2]
Body Protection Laboratory CoatStandardProtects skin and clothing from spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A particulate filter respirator may be considered for large quantities of powder.Local and general ventilation is recommended to minimize dust inhalation.[2][3]
Engineering Controls
ControlSpecificationRationale
Ventilation Local Exhaust Ventilation / Fume HoodRecommended when handling the powder form.
Hygiene Measures
  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling Delphinidin.

  • Keep the work area clean and tidy.

Operational Plan: A Step-by-Step Guide to Preparing Delphinidin Solutions

This section provides a general workflow for the safe preparation of Delphinidin solutions in a laboratory setting. Anthocyanins like Delphinidin are most stable in acidic conditions and are sensitive to light and temperature.[4]

G Experimental Workflow: Delphinidin Solution Preparation cluster_prep Preparation cluster_handling Handling Powder cluster_solution Solution Preparation cluster_cleanup Cleanup A Don appropriate PPE: Lab coat, safety goggles, nitrile gloves B Prepare a clean and designated workspace A->B C Pre-weigh a clean, covered vessel B->C D Transfer Delphinidin powder to the vessel inside a fume hood or ventilated enclosure C->D Proceed to handling E Re-weigh the vessel to determine the exact mass of Delphinidin D->E F Add the appropriate solvent (e.g., ethanol, DMSO, or an acidic buffer) to the vessel E->F Proceed to dissolution G Gently agitate or sonicate until the Delphinidin is fully dissolved F->G H Store the solution in a tightly sealed, light-protected container at ≤ -20°C G->H I Clean the workspace with an appropriate solvent H->I After preparation J Dispose of waste according to institutional and local guidelines I->J K Remove and properly dispose of or clean PPE J->K L Wash hands thoroughly K->L

A procedural flowchart for the safe preparation of Delphinidin solutions.

Disposal Plan

Proper disposal of chemical waste is essential to ensure environmental safety and regulatory compliance.

  • Unused Delphinidin: Dispose of as chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal company.[2][3]

  • Contaminated Materials: Any materials that have come into contact with Delphinidin, such as weigh boats, pipette tips, and gloves, should be considered contaminated. These should be placed in a designated, sealed waste container.[2]

  • Empty Containers: Handle contaminated packages in the same way as the substance itself. Completely emptied packages can often be recycled after proper decontamination.[2]

  • Aqueous Solutions: Do not empty Delphinidin solutions into drains.[2][3] Collect aqueous waste in a designated container for chemical waste disposal.

Quantitative Safety Data

At present, there are no established occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for Delphinidin.[5] This is not uncommon for natural compounds that are not widely used in industrial settings. In the absence of specific OELs, it is crucial to handle Delphinidin with care, minimizing dust generation and direct contact.

Delphinidin and Cellular Signaling

Delphinidin has been shown to modulate various cellular signaling pathways. One such pathway is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.

MAPK_Pathway Simplified Overview of Delphinidin's Interaction with the MAPK Signaling Pathway Delphinidin Delphinidin RAF RAF Delphinidin->RAF Inhibition MEK MEK Delphinidin->MEK Inhibition GrowthFactors Growth Factors / Stress Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAS->RAF RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Inflammation, etc.) TranscriptionFactors->CellularResponse

Delphinidin's inhibitory effect on the MAPK signaling cascade.

By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate Delphinidin into their studies, contributing to the advancement of science while maintaining a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delfinidin
Reactant of Route 2
Delfinidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.